Product packaging for Angiotensin (1-5)(Cat. No.:CAS No. 58442-64-1)

Angiotensin (1-5)

Cat. No.: B612747
CAS No.: 58442-64-1
M. Wt: 664.75
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Angiotensin (1-5) (CAS Number: 58442-64-1) is a pentapeptide fragment of the Renin-Angiotensin System (RAS) with the amino acid sequence Asp-Arg-Val-Tyr-Ile (DRVYI) and a molecular weight of 664.76 Da [ ]. Once considered a metabolic byproduct, it is now recognized as a potent, endogenous angiotensin AT2-receptor (AT2R) agonist with significant biological activity and vasoprotective effects [ ][ ]. This peptide is an essential research tool for investigating non-classical pathways of the RAS that counterbalance the pro-hypertensive and fibrotic actions of the classical axis. In preclinical research, Angiotensin (1-5) has demonstrated key physiological roles. It induces endothelium-dependent vasodilation by stimulating nitric oxide (NO) release and causing relaxation of pre-constricted mouse mesenteric and human renal arteries [ ][ ]. Furthermore, it lowers blood pressure in both normotensive and hypertensive mouse models, an effect that is more potent than the established AT2R-agonist C21 and is abolished by AT2R blockade or in AT2R-knockout models [ ][ ]. Angiotensin (1-5) also stimulates the secretion of Atrial Natriuretic Peptide (ANP) from isolated rat atria, which contributes to its role in fluid and electrolyte homeostasis [ ][ ]. This effect is mediated through the Mas receptor and its downstream PI3K-Akt-NOS signaling pathway [ ]. Quantitative phosphoproteomics studies confirm that Angiotensin (1-5) modifies signaling networks in a protective, RAS-typical manner that is relevant to endothelial cell physiology and disease [ ]. This product is supplied as a lyophilized powder with a purity of >96% [ ]. For prolonged stability, it must be stored at -20°C or below [ ]. Please Note: This product is offered for Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃₀H₄₈N₈O₉ B612747 Angiotensin (1-5) CAS No. 58442-64-1

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N8O9/c1-5-16(4)24(29(46)47)38-27(44)21(13-17-8-10-18(39)11-9-17)36-28(45)23(15(2)3)37-26(43)20(7-6-12-34-30(32)33)35-25(42)19(31)14-22(40)41/h8-11,15-16,19-21,23-24,39H,5-7,12-14,31H2,1-4H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H,40,41)(H,46,47)(H4,32,33,34)/t16-,19-,20-,21-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPBVMCAVNABKX-GXYVSGTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of a New Player in the Renin-Angiotensin System: A Technical Guide to the Discovery and History of Angiotensin (1-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once considered an inactive metabolite, Angiotensin (1-5) [Ang-(1-5)] has emerged as a biologically active peptide with significant implications for the Renin-Angiotensin System (RAS). This pentapeptide, derived from the cleavage of Angiotensin-(1-7), is now recognized as a potent endogenous agonist of the Angiotensin AT2 receptor (AT2R), positioning it as a key component of the protective arm of the RAS.[1][2] Its vasodilatory and blood pressure-lowering effects challenge the traditional understanding of the RAS and open new avenues for therapeutic intervention in cardiovascular diseases. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to Ang-(1-5), tailored for professionals in research and drug development.

A Paradigm Shift: The History of Angiotensin (1-5) Discovery

The journey to understanding Ang-(1-5) reflects the expanding complexity of the Renin-Angiotensin System. The classical view of the RAS centered on the enzymatic cascade leading to the production of the potent vasoconstrictor Angiotensin II (Ang II).[1] The discovery of the renin-angiotensin system began in 1898 with the identification of renin by Tigerstedt and Bergman.[3][4] This was followed by the isolation of "angiotonin" or "hypertensin" in the late 1930s, later named angiotensin.[3][5] For decades, the RAS was primarily defined by the renin-angiotensinogen-Ang I-ACE-Ang II axis.[6]

The discovery of Angiotensin-(1-7) in 1988 marked a significant departure from this classical view, introducing the concept of a counter-regulatory, protective axis within the RAS.[7] Ang-(1-7) was found to be a metabolite of both Ang I and Ang II and to exert vasodilatory and anti-proliferative effects, primarily through the Mas receptor.[8]

For a considerable time, Ang-(1-5) was known simply as a metabolic byproduct of Ang-(1-7), catalyzed by the Angiotensin-Converting Enzyme (ACE).[9][10] It was largely considered biologically inactive.[2] However, observations of regulated levels of Ang-(1-5) in the plasma of patients with conditions like heart failure and COVID-19 hinted at a potential physiological role.[2] This spurred further investigation into its biological activity. Recent, comprehensive studies have provided the first thorough characterization of Ang-(1-5) as a potent and biologically active hormone.[1][11] These studies have demonstrated that Ang-(1-5) is a powerful agonist of the AT2 receptor, inducing nitric oxide (NO) production, vasorelaxation of resistance arteries, and a reduction in blood pressure in normotensive mice.[1][2] This recent body of work has solidified the position of Ang-(1-5) as an important signaling molecule within the protective arm of the RAS.

The Biochemical Journey: Synthesis of Angiotensin (1-5)

Angiotensin (1-5) is a pentapeptide fragment of Angiotensin II.[12] Its primary route of synthesis is through the enzymatic cleavage of Angiotensin-(1-7) by Angiotensin-Converting Enzyme (ACE).[9][10][13] ACE, a key enzyme in the classical RAS responsible for converting Ang I to Ang II, also plays a crucial role in the degradation of Ang-(1-7) to Ang-(1-5).[10] The hydrolysis of Ang-(1-7) by ACE specifically involves the cleavage of the Isoleucine (Ile)⁵-Histidine (His)⁶ bond.[10]

More recently, a related peptide, Alamandine-(1-5), has been identified, which is formed from the hydrolysis of Alamandine by ACE.[14]

Angiotensin (1-5) Synthesis Pathway

Angiotensin_1_5_Synthesis Angiotensinogen Angiotensinogen Ang_I Angiotensin I Angiotensinogen->Ang_I Ang_II Angiotensin II Ang_I->Ang_II Ang_1_7 Angiotensin-(1-7) Ang_I->Ang_1_7 Ang_II->Ang_1_7 Ang_1_5 Angiotensin-(1-5) Ang_1_7->Ang_1_5 Renin Renin Renin->Ang_I ACE ACE ACE->Ang_II ACE->Ang_1_5 ACE2 ACE2 ACE2->Ang_1_7 NEP NEP NEP->Ang_1_7 Angiotensin_1_5_Signaling cluster_AT2R AT2 Receptor Pathway cluster_MasR Mas Receptor Pathway Ang_1_5_AT2R Angiotensin-(1-5) AT2R AT2 Receptor Ang_1_5_AT2R->AT2R eNOS eNOS Activation (Phosphorylation at Ser1177 & Tyr657) AT2R->eNOS Activates NO_AT2R Nitric Oxide (NO) Release eNOS->NO_AT2R Leads to Vasodilation Vasodilation NO_AT2R->Vasodilation BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering Ang_1_5_MasR Angiotensin-(1-5) MasR Mas Receptor Ang_1_5_MasR->MasR PI3K PI3K MasR->PI3K Activates Akt Akt PI3K->Akt NOS NOS Akt->NOS ANP ANP Secretion NOS->ANP Experimental_Workflow cluster_InVitro In Vitro / Ex Vivo Experiments cluster_InVivo In Vivo Experiments cluster_Mechanism Mechanism of Action Hypothesis Hypothesis: Angiotensin-(1-5) is biologically active NO_Release NO Release Assay (HAEC/CHO cells) Hypothesis->NO_Release Myography Wire Myography (Mouse/Human Arteries) Hypothesis->Myography BP_Measurement Blood Pressure Measurement (Normotensive Mice) Hypothesis->BP_Measurement Receptor_Antagonists Receptor Antagonists (e.g., PD123319) NO_Release->Receptor_Antagonists Myography->Receptor_Antagonists BP_Measurement->Receptor_Antagonists KO_Mice Knockout Mice (AT2R-KO) BP_Measurement->KO_Mice Conclusion Conclusion: Ang-(1-5) is a potent endogenous AT2R agonist Receptor_Antagonists->Conclusion KO_Mice->Conclusion Docking In Silico Docking Simulations Docking->Conclusion Phosphoproteomics Quantitative Phosphoproteomics Phosphoproteomics->Conclusion

References

An In-depth Technical Guide to Angiotensin (1-5): Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin (1-5) is a pentapeptide and an active metabolite within the Renin-Angiotensin System (RAS). Initially considered an inactive degradation product, recent research has illuminated its significant biological activities, primarily mediated through the Angiotensin II type 2 (AT2) receptor. This document provides a comprehensive overview of the structure, amino acid sequence, and signaling pathways of Angiotensin (1-5). It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its mechanism of action and analytical workflows. This guide is intended to serve as a technical resource for researchers and professionals in the fields of cardiovascular science, pharmacology, and drug development.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. While Angiotensin II is the most well-known effector of this system, a cascade of other angiotensin peptides with diverse functions has been identified. Among these is Angiotensin (1-5), a five-amino-acid peptide fragment.[1] Previously thought to be an inactive metabolite of Angiotensin (1-7), it is now recognized as a potent endogenous agonist of the Angiotensin II type 2 (AT2) receptor.[2][3] This activity places Angiotensin (1-5) within the protective arm of the RAS, with effects that often counteract the classical pro-hypertensive actions of Angiotensin II mediated by the AT1 receptor.

This technical guide provides a detailed examination of Angiotensin (1-5), focusing on its molecular structure, biochemical properties, and the experimental methodologies used to investigate its function.

Structure and Amino Acid Sequence

Angiotensin (1-5) is a pentapeptide with the following amino acid sequence:

Aspartate - Arginine - Valine - Tyrosine - Isoleucine

This can be represented using the one-letter code as: D-R-V-Y-I .[4]

Physicochemical Properties

A summary of the key physicochemical properties of Angiotensin (1-5) is presented in the table below.

PropertyValueReference(s)
Amino Acid Sequence Asp-Arg-Val-Tyr-Ile (DRVYI)[1][2][4]
Molecular Formula C30H48N8O9[5]
Molecular Weight 664.76 g/mol [4]
CAS Number 58442-64-1[1]
Three-Dimensional Structure

A definitive, experimentally determined three-dimensional crystal structure of isolated Angiotensin (1-5) is not currently available in the Protein Data Bank (PDB). However, computational studies have provided insights into its likely conformation, particularly when interacting with its receptor.

In silico molecular docking simulations have shown that Angiotensin (1-5) can bind to the AT2 receptor in at least two distinct conformations.[2][3] One conformation is canonical, where the peptide occupies a similar position to the first five amino acids of Angiotensin II within the receptor's binding pocket.[2] A second, non-canonical conformation shows Angiotensin (1-5) situated deeper within the binding pocket.[2] Nuclear Magnetic Resonance (NMR) studies of Angiotensin II and its analogs suggest that the peptide backbone likely adopts an extended conformation in aqueous solutions.[6]

Signaling Pathway of Angiotensin (1-5)

Angiotensin (1-5) exerts its biological effects primarily through the activation of the G protein-coupled Angiotensin II type 2 (AT2) receptor.[2][3] This signaling cascade is generally associated with vasodilation and tissue protection, opposing the actions of the AT1 receptor.

The key steps in the Angiotensin (1-5) signaling pathway are:

  • Receptor Binding: Angiotensin (1-5) binds to and activates the AT2 receptor on the cell surface.

  • eNOS Activation: This activation leads to the stimulation of endothelial nitric oxide synthase (eNOS).[2]

  • Nitric Oxide Production: Activated eNOS increases the production of nitric oxide (NO).[2]

  • Vasodilation: The subsequent rise in NO levels in vascular endothelial cells results in smooth muscle relaxation and vasodilation, leading to a decrease in blood pressure.[2]

Downstream of receptor activation, Angiotensin (1-5) has been shown to modulate the phosphorylation state of numerous proteins, indicating a broader impact on cellular signaling networks.[3]

Angiotensin_1_5_Signaling_Pathway Ang_1_5 Angiotensin (1-5) AT2R AT2 Receptor Ang_1_5->AT2R Binds to eNOS_inactive eNOS (inactive) AT2R->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces Vasodilation Vasodilation NO->Vasodilation Leads to

Angiotensin (1-5) Signaling Pathway

Experimental Protocols

This section details several key experimental methodologies used to study the synthesis, structure, and function of Angiotensin (1-5).

Peptide Synthesis and Purification

Angiotensin (1-5) can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Objective: To synthesize and purify Angiotensin (1-5) (Asp-Arg-Val-Tyr-Ile).

Materials:

  • Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Acetonitrile (ACN)

  • Reverse-phase HPLC system with a C18 column

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Ile-OH) by dissolving it in DMF with HBTU and DIPEA.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Tyr, Val, Arg, Asp).

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Precipitation and Washing: Filter the cleavage mixture to remove the resin. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

  • Purification: Dissolve the crude peptide in a solution of water and ACN. Purify the peptide using a reverse-phase HPLC system with a C18 column and a water/ACN gradient containing 0.1% TFA.

  • Lyophilization: Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentration of Angiotensin (1-5) in biological samples such as cell culture supernatant.[1]

Protocol:

  • Sample Preparation:

    • To the cell culture supernatant, add a known concentration of a stable isotope-labeled internal standard for Angiotensin (1-5).

    • Perform solid-phase extraction using a C18 cartridge to concentrate the peptides and remove interfering substances.

    • Elute the peptides from the cartridge and dry them under vacuum.

  • LC Separation:

    • Reconstitute the dried peptide extract in a suitable mobile phase.

    • Inject the sample into a nanoflow liquid chromatography system equipped with a C18 column.

    • Separate the angiotensin peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water with 0.1% formic acid).

  • MS/MS Detection:

    • The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., a Q Exactive quadrupole-orbitrap).

    • Operate the mass spectrometer in parallel reaction monitoring (PRM) mode.

    • Select the precursor ion corresponding to the m/z of Angiotensin (1-5) and its internal standard.

    • Fragment the precursor ions and detect the specific product ions.

  • Quantification:

    • Generate a standard curve using known concentrations of Angiotensin (1-5).

    • Quantify the amount of Angiotensin (1-5) in the sample by comparing the peak area ratio of the endogenous peptide to its internal standard against the standard curve.[1]

LC_MS_MS_Workflow Sample Biological Sample Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (C18) Spike->SPE LC Nanoflow LC Separation SPE->LC MS Mass Spectrometry (PRM) LC->MS Quant Quantification MS->Quant

LC-MS/MS Workflow for Angiotensin (1-5) Quantification

Functional Assay: Nitric Oxide Release Measurement

Objective: To measure the effect of Angiotensin (1-5) on nitric oxide (NO) release from endothelial cells.[2]

Protocol:

  • Cell Culture: Culture human aortic endothelial cells (HAECs) in appropriate media until they reach confluence in a multi-well plate.

  • Cell Loading: Wash the cells with a physiological salt solution and then incubate them with DAF-FM diacetate (a fluorescent probe for NO) in the dark at 37°C for 30 minutes.

  • Stimulation: Wash the cells to remove excess probe. Add a solution of Angiotensin (1-5) (e.g., 1 µM) to the cells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence plate reader at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

  • Data Analysis: An increase in fluorescence intensity over time indicates the production of NO. Compare the rate of fluorescence increase in Angiotensin (1-5)-treated cells to that in control (vehicle-treated) cells.[2]

Functional Assay: Vasodilation in Isolated Arteries

Objective: To assess the vasodilatory effect of Angiotensin (1-5) on isolated arteries.[2]

Protocol:

  • Tissue Preparation: Isolate mouse mesenteric arteries and mount them in a wire myograph system containing a physiological salt solution bubbled with 95% O2 and 5% CO2 at 37°C.

  • Pre-constriction: After an equilibration period, pre-constrict the arteries with a vasoconstrictor such as phenylephrine (B352888) to achieve a stable level of contraction.

  • Angiotensin (1-5) Administration: Once a stable plateau of contraction is reached, add cumulative concentrations of Angiotensin (1-5) to the myograph chamber.

  • Tension Measurement: Record the changes in isometric tension in response to each concentration of Angiotensin (1-5).

  • Data Analysis: Express the relaxation response as a percentage of the pre-constriction tension. Construct a concentration-response curve to determine the potency and efficacy of Angiotensin (1-5) as a vasodilator.[2]

Conclusion

Angiotensin (1-5) has emerged as a biologically active peptide of the Renin-Angiotensin System with a distinct signaling pathway mediated by the AT2 receptor. Its vasodilatory and protective effects present a promising area for therapeutic exploration, particularly in cardiovascular diseases. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the physiological and pathophysiological roles of Angiotensin (1-5) and to explore its potential as a pharmacological target. Continued research into its structure, function, and regulation will be crucial for a complete understanding of the complex Renin-Angiotensin System and for the development of novel therapeutic strategies.

References

The Pivotal Role of Angiotensin-Converting Enzyme (ACE) in the Formation of Angiotensin (1-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic role of Angiotensin-Converting Enzyme (ACE) in the generation of Angiotensin (1-5) [Ang-(1-5)]. Ang-(1-5) is a bioactive peptide within the renin-angiotensin system (RAS), a critical regulator of cardiovascular and renal homeostasis. Understanding the kinetics and pathways of Ang-(1-5) formation is crucial for research into cardiovascular diseases, renal pathologies, and the development of novel therapeutics targeting the RAS.

The Renin-Angiotensin System and Angiotensin (1-5) Formation

The renin-angiotensin system is a complex cascade of enzymes and peptides that regulate blood pressure, fluid, and electrolyte balance. While the classical axis of the RAS involves the conversion of Angiotensin I (Ang I) to the potent vasoconstrictor Angiotensin II (Ang II) by ACE, alternative pathways and bioactive peptides have emerged as significant players in this system.

Angiotensin-(1-7) [Ang-(1-7)], another key peptide in the RAS, is known for its vasodilatory and counter-regulatory effects to Ang II. Angiotensin-Converting Enzyme (ACE) plays a crucial role in the metabolism of Ang-(1-7) by cleaving the C-terminal dipeptide, leading to the formation of Angiotensin (1-5)[1][2][3]. This enzymatic action positions ACE as a key regulator of the balance between different bioactive angiotensin peptides.

Signaling Pathway of Angiotensin (1-5) Formation

The following diagram illustrates the central enzymatic reactions in the renin-angiotensin system leading to the formation of Angiotensin (1-5).

RAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I (1-10) ACE ACE AngI->ACE ACE2_2 ACE2 AngI->ACE2_2 NEP Neprilysin (NEP) AngI->NEP AngII Angiotensin II (1-8) ACE2_1 ACE2 AngII->ACE2_1 Ang17 Angiotensin-(1-7) Ang17->ACE Ang15 Angiotensin-(1-5) Ang19 Angiotensin-(1-9) Ang19->ACE invis1 invis2 Renin->AngI ACE->AngII ACE->Ang17 ACE->Ang15 ACE2_1->Ang17 ACE2_2->Ang19 NEP->Ang17

Figure 1. Key Enzymatic Pathways in Angiotensin (1-5) Formation.

Quantitative Data: Enzyme Kinetics

The efficiency of ACE in processing various angiotensin peptides is detailed in the following tables, which summarize key kinetic parameters. These values are essential for understanding the substrate preference of ACE and the dynamics of the renin-angiotensin system.

Table 1: Kinetic Parameters of ACE for Angiotensin Peptides
SubstrateEnzyme SourceKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Angiotensin-(1-7)Canine Lung0.811.82,200[1][4]
Angiotensin-(1-7)Rat (somatic)~1-1,100,000[5]
Angiotensin-(1-7)Human (N-domain)3.6-360,000[6]
Angiotensin-(1-7)Human (C-domain)3.3-330,000[6]
Angiotensin IHuman (full-length)19.53.5180,000[6]
Angiotensin IHuman (N-domain)19.85.2260,000[6]
Angiotensin IHuman (C-domain)19.33.1160,000[6]
Angiotensin-(1-9)Human (full-length)16.91.168,000[6]
Table 2: Kinetic Parameters of ACE2 and Neprilysin for Angiotensin Peptides
SubstrateEnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Angiotensin IIHuman ACE21.63.52,200,000[6]
Angiotensin IHuman ACE247.91.633,000[6]
Angiotensin IHuman Neprilysin13.98.6620,000[6]
Angiotensin IIHuman Neprilysin25.15.6220,000[6]
Angiotensin-(1-9)Human Neprilysin111.441.8370,000[6]

Experimental Protocols

Accurate quantification of angiotensin peptides and the determination of ACE activity are fundamental to research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of Angiotensin Peptides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of angiotensin peptides in biological samples[7][8].

Experimental Workflow:

LCMS_Workflow Sample Biological Sample (Plasma, Tissue Homogenate) SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Sample->SPE Elution Elution of Peptides SPE->Elution LC Liquid Chromatography (LC) (e.g., C18 column with acetonitrile (B52724) gradient) Elution->LC MSMS Tandem Mass Spectrometry (MS/MS) (ESI+, MRM/PRM mode) LC->MSMS Data Data Analysis (Quantification against standards) MSMS->Data ACE_Assay_Workflow Setup Reaction Setup (ACE, Ang-(1-7), Buffer) Incubation Incubation (37°C) Setup->Incubation Termination Reaction Termination (e.g., Acetonitrile/Phosphoric Acid) Incubation->Termination HPLC HPLC Analysis (Separation of Substrate and Product) Termination->HPLC Quantification Product Quantification (Peak Area Integration) HPLC->Quantification Kinetics Kinetic Analysis (Lineweaver-Burk Plot) Quantification->Kinetics

References

Angiotensin (1-5): An In-Depth Technical Guide to a Bioactive Metabolite of the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone. While the classical axis, comprising Angiotensin II (Ang II), the Angiotensin II Type 1 Receptor (AT1R), and Angiotensin-Converting Enzyme (ACE), is well-characterized for its pressor effects, the discovery of alternative axes has revealed a more complex and nuanced system. These alternative pathways often counterbalance the actions of the classical RAS, exerting protective effects on the cardiovascular system.

This technical guide focuses on Angiotensin (1-5) [Ang-(1-5)], a pentapeptide metabolite of the RAS. Historically considered an inactive degradation product, recent evidence has demonstrated that Ang-(1-5) is a biologically active peptide with distinct signaling pathways and physiological functions. This document provides a comprehensive overview of the metabolic pathways, signaling mechanisms, and functional effects of Ang-(1-5), along with detailed experimental protocols for its study.

Metabolic Pathways of Angiotensin (1-5)

Angiotensin (1-5) is primarily formed through the enzymatic cleavage of Angiotensin (1-7). The main enzyme responsible for this conversion is Angiotensin-Converting Enzyme (ACE). Angiotensin (1-7) itself is generated from Angiotensin I by neprilysin or from Angiotensin II by ACE2. The formation of Ang-(1-5) represents a key metabolic step within the alternative axis of the RAS.

Angiotensin_Metabolism Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin (1-7) AngI->Ang17 Neprilysin AngII->Ang17 ACE2 Ang15 Angiotensin (1-5) Ang17->Ang15 ACE Inactive Inactive Fragments Ang15->Inactive Peptidases

Metabolic pathway of Angiotensin (1-5) formation.

Signaling Pathways and Physiological Functions

Angiotensin (1-5) exerts its biological effects through at least two distinct G protein-coupled receptors: the Angiotensin II Type 2 Receptor (AT2R) and the Mas receptor.

AT2 Receptor-Mediated Signaling

Recent studies have identified Ang-(1-5) as a potent endogenous agonist of the AT2R.[1] The activation of the AT2R by Ang-(1-5) initiates a signaling cascade that leads to the activation of endothelial Nitric Oxide Synthase (eNOS) and subsequent release of nitric oxide (NO).[1][2] This increase in NO bioavailability contributes to vasodilation and a reduction in blood pressure.[2] The signaling pathway involves changes in the phosphorylation status of eNOS.[1]

AT2R_Signaling Ang15 Angiotensin (1-5) AT2R AT2 Receptor Ang15->AT2R binds eNOS_inactive eNOS (inactive) AT2R->eNOS_inactive activates eNOS_active eNOS (active) (Phosphorylation changes) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces Vasodilation Vasodilation NO->Vasodilation BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction leads to

AT2R-mediated signaling pathway of Angiotensin (1-5).
Mas Receptor-Mediated Signaling

Angiotensin (1-5) has also been shown to stimulate the secretion of Atrial Natriuretic Peptide (ANP) through the Mas receptor.[3] This action is attenuated by a Mas receptor antagonist. The downstream signaling pathway involves the activation of the Phosphatidylinositol 3-Kinase (PI3K)-Akt-Nitric Oxide Synthase (NOS) cascade.[3]

Mas_Signaling Ang15 Angiotensin (1-5) MasR Mas Receptor Ang15->MasR binds PI3K PI3K MasR->PI3K activates Akt Akt PI3K->Akt activates NOS NOS Akt->NOS activates ANP ANP Secretion NOS->ANP stimulates

Mas receptor-mediated signaling of Angiotensin (1-5).

Quantitative Data

The following tables summarize the available quantitative data for the pharmacological and physiological effects of Angiotensin (1-5).

Table 1: Pharmacological Parameters of Angiotensin (1-5)

ParameterValueReceptorCell TypeReference
EC50 (NO Release) 45.97 ± 0.65 nMAT2RAT2R-transfected CHO cells[2]
Emax (NO Release) 43.39 ± 4.64%AT2RAT2R-transfected CHO cells[2]
Binding Affinity (Kd) Not available in the reviewed literature.AT2R--
Binding Affinity (Kd) Not available in the reviewed literature.Mas Receptor--

Table 2: Functional Effects of Angiotensin (1-5)

EffectConcentration/DoseResponseExperimental ModelReference
Vasorelaxation 1 nM - 10 µMConcentration-dependent relaxationPhenylephrine-preconstricted mouse mesenteric arteries[2]
Blood Pressure 1 µg & 10 µg (i.v. bolus)Dose-dependent decrease in mean arterial pressureNormotensive C57BL/6J mice[2]
ANP Secretion 0.3, 3, 10 µMDose-dependent stimulationIsolated perfused beating rat atria[3]

Table 3: Endogenous Concentrations of Angiotensin Peptides in Rat Tissues

PeptideKidney (fmol/g)Plasma (fmol/ml)Reference
Angiotensin (1-5) Data not available in the reviewed literature.Data not available in the reviewed literature.-
Angiotensin II 206.1 ± 13.0-[4]
Angiotensin II (newborn) 667 ± 75-[5]
Angiotensin I (newborn) 678 ± 180-[5]
Total Angiotensin 29-40 nM (tubular fluid)32 pM[6]

Experimental Protocols

Quantification of Angiotensin (1-5) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methodologies for the quantification of angiotensin peptides in biological samples.

Objective: To accurately quantify the concentration of Angiotensin (1-5) in tissue homogenates or plasma.

Workflow:

LCMS_Workflow Sample Sample Collection (with protease inhibitors) Homogenization Tissue Homogenization (if applicable) Sample->Homogenization SPE Solid Phase Extraction (C18 cartridge) Sample->SPE Homogenization->SPE LC Liquid Chromatography (C18 column, acetonitrile (B52724) gradient) SPE->LC MS Tandem Mass Spectrometry (ESI+, MRM mode) LC->MS Quantification Data Analysis and Quantification MS->Quantification

Workflow for Angiotensin (1-5) quantification by LC-MS/MS.

Detailed Methodology:

  • Sample Collection and Preparation:

    • Collect blood samples into tubes containing a cocktail of protease inhibitors to prevent peptide degradation.

    • For tissue samples, immediately freeze in liquid nitrogen upon collection.

    • Homogenize tissue samples in a suitable buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the plasma or tissue supernatant onto the cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 5% methanol) to remove salts and other polar impurities.

    • Elute the angiotensin peptides with a higher concentration of organic solvent (e.g., 90% methanol with 0.1% formic acid).

    • Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer.

    • Separate the peptides on a C18 analytical column using a gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).

    • Ionize the eluted peptides using electrospray ionization (ESI) in positive mode.

    • Detect and quantify Angiotensin (1-5) using Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions.

    • Use a stable isotope-labeled internal standard of Angiotensin (1-5) for accurate quantification.

Assessment of Vasorelaxation by Wire Myography

This protocol describes the methodology to assess the vasodilatory effects of Angiotensin (1-5) on isolated small arteries.

Objective: To determine the concentration-response relationship of Angiotensin (1-5)-induced vasorelaxation.

Detailed Methodology:

  • Tissue Preparation:

    • Euthanize the experimental animal (e.g., mouse or rat) and dissect the mesenteric arcade.

    • Isolate second-order mesenteric arteries and place them in cold, oxygenated Krebs-Henseleit solution.

    • Carefully clean the arteries of surrounding adipose and connective tissue under a dissecting microscope.

    • Cut the arteries into 2 mm rings.

  • Mounting and Equilibration:

    • Mount the arterial rings on two fine wires in the jaws of a wire myograph.

    • Place the mounted rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Normalize the vessel segments to a standardized resting tension.

    • Allow the vessels to equilibrate for at least 30 minutes.

  • Experimental Procedure:

    • Assess the viability of the arterial rings by contracting them with a high potassium solution (e.g., 60 mM KCl).

    • Wash the vessels and allow them to return to baseline tension.

    • Pre-constrict the vessels with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) (e.g., 1 µM).

    • Once a stable contraction plateau is reached, add cumulative concentrations of Angiotensin (1-5) (e.g., 1 nM to 10 µM) to the organ bath.

    • Record the changes in isometric tension.

    • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

In Vivo Measurement of Blood Pressure

This protocol outlines the procedure for measuring the effect of Angiotensin (1-5) on blood pressure in conscious, unrestrained mice.

Objective: To determine the dose-dependent effect of Angiotensin (1-5) on systemic blood pressure.

Detailed Methodology:

  • Animal Preparation and Catheterization:

    • Anesthetize the mouse and surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for substance administration.

    • Exteriorize the catheters at the back of the neck.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Blood Pressure Measurement:

    • Place the conscious, unrestrained mouse in a metabolic cage.

    • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

    • Allow the mouse to acclimatize and record a stable baseline blood pressure.

  • Experimental Procedure:

    • Administer a bolus intravenous injection of the vehicle (e.g., saline) through the jugular vein catheter and record any change in blood pressure.

    • After the blood pressure returns to baseline, administer a bolus intravenous injection of Angiotensin (1-5) at a specific dose (e.g., 1 µg).

    • Continuously monitor and record the mean arterial pressure.

    • Repeat the procedure with increasing doses of Angiotensin (1-5) (e.g., 10 µg), allowing for a sufficient washout period between doses for the blood pressure to return to baseline.

    • Analyze the data to determine the dose-dependent change in mean arterial pressure from baseline.

Conclusion

The growing body of evidence firmly establishes Angiotensin (1-5) as a biologically active metabolite within the Renin-Angiotensin System. Its ability to signal through both the AT2 and Mas receptors positions it as a key component of the protective axes of the RAS. The vasodilatory, blood pressure-lowering, and natriuretic peptide-releasing effects of Ang-(1-5) highlight its potential as a therapeutic target for cardiovascular diseases. Further research is warranted to fully elucidate its physiological and pathophysiological roles and to explore its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals dedicated to advancing our understanding of this important signaling molecule.

References

An In-depth Technical Guide on the Interaction of Angiotensin (1-5) with the AT2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiotensin (1-5) [Ang-(1-5)], a pentapeptide fragment of the renin-angiotensin system (RAS), has emerged as a potent and endogenous agonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4] Previously considered an inactive metabolite, recent evidence demonstrates its significant role in mediating the protective effects of the RAS, primarily through AT2 receptor activation. This guide provides a comprehensive technical overview of the Ang-(1-5) and AT2 receptor interaction, including quantitative data on its functional potency, detailed experimental protocols for its characterization, and a depiction of its signaling pathways. The interaction of Ang-(1-5) with the AT2 receptor represents a promising avenue for the development of novel therapeutics targeting cardiovascular and other related diseases.

Introduction to Angiotensin (1-5) and the AT2 Receptor

The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance. While the classical axis, mediated by Angiotensin II and the AT1 receptor, is associated with vasoconstriction and cell proliferation, a counter-regulatory protective axis exists.[5] The AT2 receptor is a key component of this protective arm, and its activation often opposes the actions of the AT1 receptor, leading to vasodilation, anti-inflammatory effects, and tissue protection.[5][6]

Angiotensin (1-5) is formed from the cleavage of Angiotensin-(1-7) by the angiotensin-converting enzyme (ACE).[3] Its identification as a potent AT2 receptor agonist has shed new light on the complexity and regulatory mechanisms within the RAS.[2][4]

Quantitative Data: Functional Potency of Angiotensin (1-5)

While direct radioligand binding affinity data (Ki or IC50 values) for Angiotensin (1-5) at the AT2 receptor is not extensively documented in publicly available literature, its functional potency as an agonist has been quantified. The following table summarizes the key parameters from a study assessing nitric oxide (NO) release in Chinese Hamster Ovary (CHO) cells stably expressing the AT2 receptor.[2]

LigandParameterValue (nM)AssayCell Line
Angiotensin (1-5) EC50 45.97 ± 0.65 Nitric Oxide ReleaseAT2R-CHO
Angiotensin IIEC501.89 ± 0.65Nitric Oxide ReleaseAT2R-CHO
C21EC5038.02 ± 0.61Nitric Oxide ReleaseAT2R-CHO

Table 1: Functional potency of Angiotensin (1-5) and other ligands at the AT2 receptor. Data is presented as the half-maximal effective concentration (EC50) for nitric oxide release.[2]

Signaling Pathways of Angiotensin (1-5) at the AT2 Receptor

Activation of the AT2 receptor by Angiotensin (1-5) initiates a signaling cascade that is characteristic of the protective RAS. A primary and well-documented pathway involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide, a potent vasodilator.[1][2][4] This signaling is generally mediated through a Gi protein-coupled pathway.

Ang_1_5_AT2R_Signaling Ang_1_5 Angiotensin (1-5) AT2R AT2 Receptor Ang_1_5->AT2R Gi_protein Gi Protein AT2R->Gi_protein activates PI3K PI3K Gi_protein->PI3K activates Akt Akt PI3K->Akt activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive phosphorylates eNOS_active eNOS (active) (p-Ser1177) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces L_Arginine L-Arginine L_Arginine->eNOS_active Vasodilation Vasodilation NO->Vasodilation leads to

Caption: Angiotensin (1-5) signaling pathway via the AT2 receptor.

Experimental Protocols

The characterization of the Angiotensin (1-5) and AT2 receptor interaction relies on a suite of specialized in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity of a test compound (e.g., Angiotensin (1-5)) for the AT2 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of Angiotensin (1-5) for the AT2 receptor.

  • Materials:

    • Cell membranes from cells stably expressing the human AT2 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: 125I-[Sar1,Ile8]Angiotensin II.

    • Unlabeled Angiotensin (1-5) and other competing ligands.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of unlabeled Angiotensin (1-5) in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known AT2 receptor ligand (e.g., PD123319) for non-specific binding.

      • 50 µL of the Angiotensin (1-5) serial dilutions.

      • 50 µL of 125I-[Sar1,Ile8]Angiotensin II at a fixed concentration (typically at or below its Kd).

      • 100 µL of the AT2 receptor-containing membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Angiotensin (1-5) concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Ligand_Prep Prepare serial dilutions of Ang-(1-5) Incubation Incubate Ang-(1-5), Radioligand, and AT2R membranes in 96-well plate Ligand_Prep->Incubation Receptor_Prep Prepare AT2R membrane suspension Receptor_Prep->Incubation Filtration Rapid filtration through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Calc_IC50 Calculate IC50 from competition curve Counting->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff equation Calc_IC50->Calc_Ki

Caption: Experimental workflow for a competition radioligand binding assay.

Nitric Oxide (NO) Measurement in Endothelial Cells

This protocol uses the fluorescent probe 4,5-diaminofluorescein (B163784) diacetate (DAF-FM DA) to quantify Angiotensin (1-5)-induced NO production in endothelial cells.

  • Objective: To measure the amount of NO released from endothelial cells upon stimulation with Angiotensin (1-5).

  • Materials:

    • Human Aortic Endothelial Cells (HAECs) or other suitable endothelial cells.

    • DAF-FM diacetate.

    • Phosphate-buffered saline (PBS) with Ca2+/Mg2+.

    • Angiotensin (1-5).

    • Fluorescence microplate reader or fluorescence microscope.

  • Procedure:

    • Seed endothelial cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Wash the cells twice with PBS.

    • Load the cells with 5 µM DAF-FM diacetate in PBS for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Add PBS containing various concentrations of Angiotensin (1-5) to the wells.

    • Incubate for 15-30 minutes at 37°C in the dark.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~515 nm.

  • Data Analysis:

    • Subtract the background fluorescence from unstimulated cells.

    • Plot the fluorescence intensity against the Angiotensin (1-5) concentration to generate a dose-response curve and determine the EC50.

Wire Myography for Vasodilation Assessment

This ex vivo protocol assesses the functional effect of Angiotensin (1-5) on vascular tone in isolated arteries.

  • Objective: To determine the vasodilatory effect of Angiotensin (1-5) on pre-constricted arterial rings.

  • Materials:

    • Mesenteric or renal arteries from mice or rats.

    • Wire myograph system.

    • Krebs-Henseleit solution.

    • Vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619).

    • Angiotensin (1-5).

  • Procedure:

    • Dissect and clean the arteries in ice-cold Krebs-Henseleit solution.

    • Cut the arteries into 2 mm rings and mount them on the wires of the myograph chambers.

    • Equilibrate the arterial rings in Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, at 37°C for 60 minutes, adjusting the passive tension incrementally.

    • Induce a stable contraction with a submaximal concentration of a vasoconstrictor.

    • Once a stable plateau of contraction is reached, add cumulative concentrations of Angiotensin (1-5) to the bath.

    • Record the changes in isometric tension.

  • Data Analysis:

    • Express the relaxation induced by Angiotensin (1-5) as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the percentage of relaxation against the logarithm of the Angiotensin (1-5) concentration to determine the EC50 and maximal relaxation (Emax).

Conclusion

Angiotensin (1-5) is a potent endogenous agonist of the AT2 receptor, playing a significant role in the protective arm of the renin-angiotensin system.[1][2][4] Its ability to induce vasodilation through a nitric oxide-dependent pathway highlights its therapeutic potential.[2][4] The experimental protocols detailed in this guide provide a robust framework for the further investigation of Angiotensin (1-5) and the development of novel AT2 receptor-targeted drugs. Future research should aim to further elucidate the downstream signaling intermediates and the potential for biased agonism at the AT2 receptor, which could open new avenues for drug discovery in cardiovascular and related fields.

References

Angiotensin (1-5): A Comprehensive Technical Guide on its Vasodilatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. While the vasoconstrictive and pro-hypertensive effects of Angiotensin II (Ang II) are well-established, the roles of other angiotensin-derived peptides are increasingly being recognized. Among these, Angiotensin (1-5) [Ang-(1-5)], a pentapeptide, has emerged as a significant player with potent vasodilatory properties, positioning it as a key component of the protective arm of the RAS. This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental evidence supporting the vasodilatory effects of Ang-(1-5).

Core Mechanism of Action: Vasodilation via Receptor Activation and Nitric Oxide Production

Ang-(1-5) exerts its vasodilatory effects primarily through the activation of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3][4][5][6] Some studies also suggest a role for the Mas receptor, particularly in specific tissues and contexts.[7][8] The activation of these receptors initiates a signaling cascade that culminates in the production of nitric oxide (NO), a potent vasodilator.[1][3][9]

The key steps in Ang-(1-5)-induced vasodilation are:

  • Receptor Binding: Ang-(1-5) binds to and activates AT2R on endothelial cells.[1][2][3][4][5][6]

  • eNOS Activation: This binding triggers the activation of endothelial nitric oxide synthase (eNOS) through changes in its phosphorylation status, specifically at Ser1177 and Tyr657.[1][5][6]

  • NO Production: Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and NO.[1][3][9]

  • Smooth Muscle Relaxation: NO diffuses from the endothelium to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation.

Quantitative Data on Vasodilatory Effects

The vasodilatory potency of Ang-(1-5) has been quantified in various ex vivo and in vivo experimental models. The following tables summarize the key findings.

Table 1: Ex Vivo Vasorelaxation Induced by Angiotensin (1-5)

Tissue/Vessel TypeSpeciesPre-constrictorAng-(1-5) ConcentrationObserved EffectAntagonists/InhibitorsCitation
Mouse Mesenteric ArteriesMousePhenylephrine (B352888)1nM to 10µMSignificant, concentration-dependent relaxationBlocked by PD123319 (AT2R antagonist)[1][3]
Human Renal ArteriesHuman-100nM or 1µMStatistically significant, concentration-dependent relaxation-[3]
Rat Middle Cerebral ArteryRat-Low doseRestored vasodilation response to acetylcholineInhibited by A779 (Mas receptor antagonist) in some contexts[10]

Table 2: In Vivo Hemodynamic Effects of Angiotensin (1-5)

Animal ModelAdministration RouteAng-(1-5) DosePrimary OutcomeBlockadeCitation
Normotensive C57BL/6 MiceBolus injection-Lowered blood pressureEffect absent in AT2R-KO mice and blocked by PD123319[1][2][3]
Spontaneously Hypertensive RatsIntravenous-Long-lasting antihypertensive effect (≈6 hours)-[11]

Table 3: In Vitro Nitric Oxide Production Induced by Angiotensin (1-5)

Cell TypeAng-(1-5) ConcentrationMethodKey FindingsReceptor SpecificityCitation
Human Aortic Endothelial Cells (HAEC)1µMDAF-FM stainingSteady and statistically significant increase in NO release-[1][3]
AT2R-transfected CHO cells-DAF-FM stainingIncreased NO releaseResponse absent in non-transfected and Mas-transfected CHO cells[1][5][6][9]
Mas-transfected CHO cells-DAF-FM stainingNo significant NO release-[1][5][6]

Signaling Pathways

The vasodilatory actions of Ang-(1-5) are mediated by distinct signaling pathways. The primary pathway involves the AT2R, leading to eNOS activation and NO production. A secondary pathway involving the Mas receptor and the PI3K-Akt-NOS cascade has also been described, particularly in the context of atrial natriuretic peptide (ANP) secretion, which can contribute to vasodilation.

Ang-(1-5) Signaling via AT2 Receptor

Ang1_5_AT2R_Pathway Ang1_5 Angiotensin (1-5) AT2R AT2 Receptor Ang1_5->AT2R Binds to eNOS_inactive eNOS (inactive) (p-Tyr657) AT2R->eNOS_inactive Activates Phosphatases eNOS_active eNOS (active) (p-Ser1177) eNOS_inactive->eNOS_active Dephosphorylation at Tyr657 Phosphorylation at Ser1177 L_Arginine L-Arginine eNOS_active->L_Arginine Catalyzes NO Nitric Oxide (NO) L_Arginine->NO Conversion to Vasodilation Vasodilation NO->Vasodilation Induces

Caption: Ang-(1-5) signaling via the AT2R leading to vasodilation.

Ang-(1-5) Signaling via Mas Receptor

Ang1_5_Mas_Pathway Ang1_5 Angiotensin (1-5) MasR Mas Receptor Ang1_5->MasR Binds to PI3K PI3K MasR->PI3K Activates Akt Akt PI3K->Akt Activates NOS NOS Akt->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Contributes to

Caption: Ang-(1-5) signaling via the Mas receptor and PI3K-Akt-NOS pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the vasodilatory effects of Ang-(1-5).

Wire Myography for Vasorelaxation Studies

This ex vivo technique is used to assess the contractile and relaxant properties of isolated small arteries.

Protocol Outline:

  • Vessel Isolation: Mouse mesenteric or human renal arteries are carefully dissected and mounted on a wire myograph.[1][3]

  • Equilibration: The mounted arteries are equilibrated in a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Pre-constriction: Arteries are pre-constricted with an agent like phenylephrine to induce a stable tone.[3]

  • Cumulative Concentration-Response Curve: Ang-(1-5) is added to the bath in increasing concentrations (e.g., 1nM to 10µM).[3]

  • Data Acquisition: Changes in isometric tension are recorded to determine the extent of vasorelaxation.

  • Antagonist Studies: To identify the receptor involved, experiments are repeated in the presence of specific antagonists such as PD123319 (AT2R antagonist) or A-779 (Mas receptor antagonist).[1][7]

Wire_Myography_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Artery B Mount on Myograph A->B C Equilibrate B->C D Pre-constrict with Phenylephrine C->D E Add Cumulative Doses of Ang-(1-5) D->E F Record Tension E->F G Plot Concentration- Response Curve F->G H Determine EC50 G->H

Caption: Experimental workflow for wire myography.

DAF-FM Staining for Nitric Oxide Measurement

This in vitro method is used to quantify NO production in cultured cells.

Protocol Outline:

  • Cell Culture: Human Aortic Endothelial Cells (HAEC) or transfected Chinese Hamster Ovary (CHO) cells (with AT2R or Mas receptor) are cultured.[1][5][6]

  • DAF-FM Loading: Cells are loaded with the fluorescent dye 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate).

  • Stimulation: Cells are stimulated with Ang-(1-5) (e.g., 1µM).[1][5][6]

  • Fluorescence Measurement: The increase in fluorescence intensity, which is proportional to the amount of NO produced, is measured over time using a fluorescence microscope or plate reader.

  • Controls: Non-transfected cells and cells treated with vehicle are used as negative controls.

DAF_FM_Workflow A Culture Endothelial or Transfected Cells B Load Cells with DAF-FM Diacetate A->B C Stimulate with Ang-(1-5) B->C D Measure Fluorescence Intensity Over Time C->D E Quantify NO Production D->E

Caption: Workflow for DAF-FM staining to measure nitric oxide.

In Vivo Blood Pressure Measurement

This in vivo technique assesses the systemic hemodynamic effects of Ang-(1-5).

Protocol Outline:

  • Animal Model: Normotensive mice (e.g., C57BL/6) are used.[1][3]

  • Catheterization: A Millar catheter is inserted into an artery (e.g., carotid) for continuous blood pressure monitoring.[1][5][6]

  • Baseline Measurement: Baseline blood pressure is recorded.

  • Drug Administration: A bolus injection of Ang-(1-5) is administered intravenously.[3]

  • Blood Pressure Monitoring: Changes in blood pressure are continuously recorded post-injection.

  • Genetic and Pharmacological Knockout: To confirm the mechanism, experiments are repeated in AT2R knockout mice or in the presence of an AT2R antagonist like PD123319.[1][2][3]

Conclusion and Future Directions

The evidence strongly supports the role of Angiotensin (1-5) as a potent endogenous vasodilator. Its mechanism of action, primarily through the AT2R and subsequent NO production, positions it as a key counter-regulatory peptide to the vasoconstrictor effects of Angiotensin II. The data summarized in this guide highlight the therapeutic potential of targeting the Ang-(1-5) pathway for the treatment of cardiovascular diseases characterized by endothelial dysfunction and hypertension.

Future research should focus on:

  • Clinical Trials: Investigating the safety and efficacy of Ang-(1-5) or its stable analogs in human subjects with hypertension or other cardiovascular disorders.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the metabolic stability and in vivo activity of Ang-(1-5) to optimize potential therapeutic applications.

  • Receptor Cross-talk: Further elucidating the interplay between the AT2R and Mas receptor in mediating the effects of Ang-(1-5) in different vascular beds.

  • Drug Development: Designing and synthesizing novel, potent, and selective agonists for the Ang-(1-5) receptors to harness its beneficial cardiovascular effects.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further explore the promising therapeutic avenues offered by Angiotensin (1-5).

References

A Technical Guide to Endogenous Plasma Angiotensin (1-5): Quantification, Signaling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of endogenous Angiotensin (1-5) [Ang-(1-5)] in plasma. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the renin-angiotensin system (RAS). This document summarizes quantitative data on plasma Ang-(1-5) levels, details experimental methodologies for its measurement, and illustrates its key signaling pathways.

Core Overview

Angiotensin (1-5) is a pentapeptide that is emerging as a biologically active component of the renin-angiotensin system.[1][2] Traditionally viewed as a degradation product of Angiotensin-(1-7), recent studies have indicated that Ang-(1-5) possesses its own distinct physiological functions, primarily through its interaction with the Angiotensin II type 2 (AT2) receptor.[2] Its role in cardiovascular and renal physiology is an active area of investigation, with potential implications for therapeutic interventions in conditions such as heart failure, hypertension, and kidney disease.[1][3]

Quantitative Data on Plasma Angiotensin (1-5) Levels

The quantification of endogenous Ang-(1-5) in plasma has yielded varied results across different studies, which may be attributable to differences in analytical methodologies, pre-analytical sample handling, and the specific patient populations studied. Below is a summary of the available quantitative data.

SpeciesConditionPlasma Angiotensin (1-5) ConcentrationAnalytical MethodReference
HumanHeart Failure with Preserved Ejection FractionMedian: 10.9 pmol/L (IQR: 6.8–17.4)Mass Spectrometry[4]
HumanHealthy Donors (n=11) and Kidney Dialysis Patients (n=3)Undetectable (< sub-picomolar limit of detection)micro-UHPLC-MS/MS[5]
HumanHemodialysis patients on ARB treatmentIncreased levels (specific values not provided)Mass Spectrometry[6]
MouseWild-typeVery low, below the lower level of quantificationMass Spectrometry[7]

Note on Data Discrepancies: It is crucial to note the conflicting reports regarding the basal levels of Ang-(1-5) in healthy individuals. While one highly sensitive LC-MS/MS study reported undetectable levels[5], other research suggests its presence and regulation in various pathological states.[1][4][6] This highlights the critical importance of meticulous pre-analytical sample handling and the use of highly sensitive and specific analytical methods for the accurate quantification of this peptide.

Experimental Protocols for Angiotensin (1-5) Quantification

The accurate measurement of Ang-(1-5) in plasma is challenging due to its low concentration and susceptibility to enzymatic degradation. The following is a synthesized protocol based on methodologies reported in the literature, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for angiotensin peptide quantification.[8][9]

Blood Collection and Plasma Preparation
  • Anticoagulant: Collect whole blood into chilled tubes containing a potent cocktail of protease inhibitors and an anticoagulant such as EDTA. The inhibitor cocktail is essential to prevent the ex vivo formation and degradation of angiotensin peptides.

  • Centrifugation: Immediately after collection, centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.

  • Storage: Aliquot the resulting plasma into cryovials and store at -80°C until analysis to ensure long-term stability.

Sample Extraction and Purification
  • Solid-Phase Extraction (SPE): This is a critical step to remove interfering substances from the plasma matrix and to concentrate the angiotensin peptides.

    • Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with an aqueous solution (e.g., water with a small percentage of formic acid).

    • Loading: Acidify the plasma sample and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak organic solvent solution to remove hydrophilic impurities.

    • Elution: Elute the angiotensin peptides, including Ang-(1-5), from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of a suitable solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: Use a reversed-phase C18 column suitable for peptide separations.

    • Mobile Phases: Employ a gradient elution using two mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

    • Gradient: A shallow gradient is typically used to achieve optimal separation of the various angiotensin peptides.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of Ang-(1-5) and then detecting specific fragment ions, which provides high selectivity and sensitivity.

    • Internal Standard: The use of a stable isotope-labeled Ang-(1-5) as an internal standard is highly recommended for accurate quantification, as it corrects for any sample loss during preparation and for matrix effects in the MS.[8]

Signaling Pathways and Biological Function

Recent evidence has established Ang-(1-5) as a potent and endogenous agonist of the AT2 receptor.[2] This interaction initiates a signaling cascade that is generally considered to be part of the protective arm of the RAS.

Renin-Angiotensin System and Angiotensin (1-5) Formation

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII Ang17 Angiotensin-(1-7) AngII->Ang17 Ang15 Angiotensin-(1-5) Ang17->Ang15 Renin Renin Renin->AngI ACE ACE ACE->AngII ACE2 ACE2 ACE2->Ang17 ACE_Ang17 ACE ACE_Ang17->Ang15

Caption: Formation of Angiotensin (1-5) within the Renin-Angiotensin System.

Angiotensin (1-5) Signaling Pathway

The binding of Ang-(1-5) to the AT2 receptor has been shown to activate endothelial nitric oxide synthase (eNOS), leading to an increase in nitric oxide (NO) production.[2] This contributes to vasodilation and a lowering of blood pressure.[2] Additionally, Ang-(1-5) signaling has been linked to the inhibition of the mTOR pathway, which may have anti-senescence effects in endothelial cells.[1]

Ang15_Signaling Ang15 Angiotensin (1-5) AT2R AT2 Receptor Ang15->AT2R eNOS_inactive eNOS (inactive) AT2R->eNOS_inactive Activates AT2R->Inhibition eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO Produces Vasodilation Vasodilation NO->Vasodilation mTOR mTOR Pathway Cell_Senescence Cellular Senescence mTOR->Cell_Senescence Promotes Inhibition->mTOR Inhibits

Caption: Signaling pathway of Angiotensin (1-5) via the AT2 receptor.

Experimental Workflow for Plasma Angiotensin (1-5) Quantification

experimental_workflow cluster_collection 1. Sample Collection cluster_extraction 2. Sample Preparation cluster_analysis 3. Analysis blood_collection Blood Collection (with protease inhibitors) centrifugation Centrifugation (4°C) blood_collection->centrifugation plasma_storage Plasma Storage (-80°C) centrifugation->plasma_storage spe Solid-Phase Extraction (C18) plasma_storage->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis (MRM mode) reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for quantifying plasma Angiotensin (1-5).

Conclusion

Angiotensin-(1-5) is an emerging peptide in the renin-angiotensin system with demonstrated biological activity, primarily as an agonist of the AT2 receptor. While its precise endogenous levels in plasma, particularly in healthy individuals, require further clarification, its regulation in various disease states suggests a potential role as a biomarker and therapeutic target. The methodologies for its accurate quantification are established, though they demand meticulous attention to pre-analytical and analytical variables. Continued research into the physiological and pathophysiological roles of Ang-(1-5) is warranted to fully elucidate its significance in human health and disease.

References

The Ambiguous Role of Angiotensin (1-5): A Technical Guide to its Interaction with the Mas and AT2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiotensin (1-5) [Ang-(1-5)], a pentapeptide metabolite of the Renin-Angiotensin System (RAS), has emerged as a bioactive peptide with potential therapeutic implications. However, its primary receptor and mechanism of action remain a subject of significant scientific debate. This technical guide provides a comprehensive overview of the current understanding of Ang-(1-5) interaction with two key receptors of the protective arm of the RAS: the Mas receptor (MasR) and the Angiotensin II Type 2 receptor (AT2R).

This document synthesizes the conflicting evidence, presenting quantitative data from key studies, detailed experimental protocols for assessing Ang-(1-5) activity, and visual representations of the proposed signaling pathways. The aim is to provide researchers and drug development professionals with a thorough understanding of the current landscape, the existing controversies, and the methodologies to investigate the physiological and pathological roles of Ang-(1-5).

Introduction: The Enigma of Angiotensin (1-5)

The Renin-Angiotensin System is a critical regulator of cardiovascular homeostasis. While the classical ACE/Ang II/AT1R axis is well-characterized for its role in vasoconstriction and inflammation, the protective arm of the RAS, which includes Angiotensin-(1-7), the Mas receptor, and the AT2 receptor, counterbalances these effects. Ang-(1-5) is formed from the cleavage of Angiotensin-(1-7) by Angiotensin-Converting Enzyme (ACE)[1]. Initially considered an inactive metabolite, recent studies have demonstrated its biological activity, sparking interest in its therapeutic potential. However, a clear consensus on its primary receptor target is yet to be established, with compelling evidence pointing towards both the Mas receptor and the AT2 receptor.

The Dueling Hypotheses: Mas Receptor vs. AT2 Receptor

Angiotensin (1-5) as a Mas Receptor Agonist

Several studies have proposed that Ang-(1-5) exerts its effects through the Mas receptor. This interaction is reported to mediate cardioprotective and natriuretic effects.

Key Evidence:

  • Stimulation of Atrial Natriuretic Peptide (ANP) Secretion: In isolated perfused beating rat atria, Ang-(1-5) was shown to stimulate ANP secretion in a dose-dependent manner. This effect was attenuated by the Mas receptor antagonist A-779, but not by antagonists for the AT1R (losartan) or AT2R (PD123,319)[2][3].

  • Cardioprotective Effects: In a rat model of ischemia-reperfusion injury, Ang-(1-5) treatment improved post-ischemic cardiac function and reduced infarct size. These protective effects were blocked by the Mas receptor antagonist A779[4].

  • Signaling Pathway: The downstream signaling cascade for Mas receptor activation by Ang-(1-5) in the context of ANP secretion involves the Phosphoinositide 3-kinase (PI3K)-Akt-endothelial Nitric Oxide Synthase (eNOS) pathway[2][3].

Angiotensin (1-5) as a Potent AT2 Receptor Agonist

More recent and comprehensive investigations present a contrasting view, identifying the AT2 receptor as the primary target for Ang-(1-5).

Key Evidence:

  • Nitric Oxide Release: Ang-(1-5) induces nitric oxide (NO) release from human aortic endothelial cells (HAEC) and Chinese Hamster Ovary (CHO) cells stably transfected with the AT2 receptor (AT2R-CHO)[5][6][7][8]. Notably, no NO release was observed in CHO cells transfected with the Mas receptor (Mas-CHO)[5][6][7][8].

  • Vasodilation and Blood Pressure Reduction: Ang-(1-5) induces relaxation of pre-constricted mouse mesenteric and human renal arteries. This vasorelaxant effect is absent in arteries from AT2R knockout mice[5][7]. Furthermore, intravenous administration of Ang-(1-5) lowers blood pressure in normotensive mice, an effect that is abolished by the AT2R antagonist PD123319[5][7].

  • Signaling Pathway: The signaling mechanism involves the activation of eNOS through phosphorylation at Ser1177 and dephosphorylation at Tyr657[5][6][8]. Quantitative phosphoproteomics analysis of HAECs treated with Ang-(1-5) revealed a signaling network consistent with other protective RAS agonists, showing significant dephosphorylation events[5][6].

The Alamandine-(1-5) Connection

Further complicating the narrative is the discovery of Alamandine-(1-5) [Ala-(1-5)], a related pentapeptide. Studies have shown that Ala-(1-5) can act as a triple agonist, binding to and activating the Mas, MrgD, and AT2 receptors, leading to NO production[2][9][10][11][12][13][14][15]. This finding suggests a potential for broader receptor interactions among these short angiotensin peptides.

Quantitative Data on Angiotensin (1-5) Receptor Interaction

A direct comparison of binding affinities (Kd or Ki) of Ang-(1-5) for the Mas and AT2 receptors from a single study is currently lacking in the published literature, which is a significant knowledge gap. However, functional data provides insights into its potency at the AT2 receptor.

ParameterValueReceptorCell Type/Assay SystemReference
EC50 (NO Release)45.97 ± 0.65 nMAT2RAT2R-transfected CHO cells[5]
Emax (NO Release)43.39 ± 4.64%AT2RAT2R-transfected CHO cells[5]

Detailed Experimental Protocols

Nitric Oxide Release Measurement using DAF-FM Diacetate

This protocol is used to quantify NO production in cells stimulated with Ang-(1-5).

Materials:

  • Human Aortic Endothelial Cells (HAEC) or receptor-transfected CHO cells

  • DAF-FM Diacetate (fluorescent probe for NO)

  • Angiotensin (1-5)

  • Appropriate cell culture medium and buffers

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture HAEC or transfected CHO cells to confluency in appropriate multi-well plates.

  • Loading with DAF-FM Diacetate: Incubate the cells with 1 µM DAF-FM diacetate in a suitable buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with a physiological buffer to remove extracellular probe.

  • Stimulation: Add Ang-(1-5) at the desired concentrations to the cells and incubate for the specified time (e.g., 10-15 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~495 nm and emission at ~515 nm.

  • Data Analysis: Quantify the change in fluorescence intensity relative to unstimulated control cells.

Vasodilation Assessment by Wire Myography

This ex vivo technique measures the effect of Ang-(1-5) on the contractility of isolated small arteries.

Materials:

  • Mouse mesenteric arteries or human renal arteries

  • Wire myograph system

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

  • Vasoconstrictor (e.g., phenylephrine (B352888) or U46619)

  • Angiotensin (1-5)

Procedure:

  • Vessel Dissection and Mounting: Dissect small artery segments (approx. 2 mm in length) and mount them on the wires of the myograph chamber filled with PSS, aerated with 95% O2/5% CO2 at 37°C.

  • Equilibration and Normalization: Allow the vessels to equilibrate and then stretch them to their optimal resting tension.

  • Pre-constriction: Induce a stable contraction in the arterial rings using a vasoconstrictor to about 80% of their maximal response.

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add Ang-(1-5) in a cumulative manner to the bath and record the changes in tension.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-constriction tension.

In Vivo Blood Pressure Measurement in Mice

This protocol assesses the effect of Ang-(1-5) on systemic blood pressure.

Materials:

  • Normotensive mice (e.g., C57BL/6J)

  • Angiotensin (1-5)

  • Anesthesia (if required for catheter implantation)

  • Telemetry system or Millar catheter for direct blood pressure measurement

  • Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental setup. For continuous monitoring, surgically implant a telemetry probe or a catheter (e.g., Millar catheter) into the carotid artery or femoral artery.

  • Baseline Measurement: Record baseline blood pressure and heart rate until a stable reading is obtained.

  • Administration of Ang-(1-5): Administer Ang-(1-5) via i.v. or i.p. injection at the desired doses (e.g., 1 µg or 10 µg).

  • Continuous Monitoring: Continuously record blood pressure and heart rate for a defined period after administration.

  • Data Analysis: Analyze the changes in mean arterial pressure (MAP) and heart rate from the baseline values.

Isolated Perfused Beating Rat Atria for ANP Secretion

This ex vivo model is used to study the direct effects of Ang-(1-5) on atrial natriuretic peptide secretion.

Materials:

  • Rat hearts

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • Angiotensin (1-5)

  • Receptor antagonists (A-779, losartan, PD123,319)

  • ANP ELISA kit

Procedure:

  • Heart Isolation and Perfusion: Excise the rat heart and mount it on a Langendorff apparatus. Perfuse the atria with oxygenated Krebs-Henseleit buffer at a constant flow rate.

  • Experimental Groups: Divide the preparations into groups: control, Ang-(1-5) alone, and Ang-(1-5) with pre-treatment of specific receptor antagonists.

  • Stimulation and Sample Collection: After an equilibration period, perfuse the atria with Ang-(1-5) at different concentrations (e.g., 0.3, 3, 10 µM). Collect the coronary effluent at regular intervals.

  • ANP Measurement: Measure the concentration of ANP in the collected effluent using a specific ELISA kit.

  • Data Analysis: Compare the ANP secretion rates between the different experimental groups.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Ang-(1-5) via the Mas Receptor

Mas_Signaling Ang1_5 Angiotensin (1-5) MasR Mas Receptor Ang1_5->MasR PI3K PI3K MasR->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates NO Nitric Oxide eNOS->NO Produces ANP ANP Secretion NO->ANP A779 A-779 (Mas Antagonist) A779->MasR Inhibits

Caption: Proposed Mas receptor-mediated signaling cascade for Ang-(1-5).

Proposed Signaling Pathway for Ang-(1-5) via the AT2 Receptor

AT2_Signaling Ang1_5 Angiotensin (1-5) AT2R AT2 Receptor Ang1_5->AT2R Phosphatases Phosphatases AT2R->Phosphatases Activates eNOS_pS1177 eNOS (pSer1177) AT2R->eNOS_pS1177 Phosphorylates eNOS_pY657 eNOS (pTyr657) Phosphatases->eNOS_pY657 Dephosphorylates eNOS_active Active eNOS eNOS_pS1177->eNOS_active eNOS_pY657->eNOS_active NO Nitric Oxide eNOS_active->NO Produces Vasodilation Vasodilation NO->Vasodilation PD123319 PD123319 (AT2R Antagonist) PD123319->AT2R Inhibits

Caption: Proposed AT2 receptor-mediated signaling cascade for Ang-(1-5).

Experimental Workflow for Investigating Ang-(1-5) Induced Vasodilation

Vasodilation_Workflow cluster_exvivo Ex Vivo Analysis Dissect Dissect Mesenteric Artery Mount Mount on Wire Myograph Dissect->Mount Equilibrate Equilibrate & Normalize Mount->Equilibrate Preconstrict Pre-constrict with Phenylephrine Equilibrate->Preconstrict Add_Ang Add Cumulative Doses of Ang-(1-5) Preconstrict->Add_Ang Record Record Tension Changes Add_Ang->Record Analyze Analyze Relaxation Curve Record->Analyze

Caption: Workflow for wire myography to assess Ang-(1-5) vasodilation.

Discussion and Future Directions

The conflicting findings on the primary receptor for Angiotensin (1-5) underscore the complexity of the Renin-Angiotensin System. While earlier studies provided evidence for the Mas receptor's role, more recent, detailed investigations strongly support the AT2 receptor as the predominant target. The discrepancies could arise from differences in experimental models, cell types, and methodologies.

To resolve this controversy, future research should focus on:

  • Direct Comparative Binding Assays: Performing competitive radioligand binding studies with Ang-(1-5) on membranes from cells expressing either the Mas receptor or the AT2 receptor is crucial to determine and directly compare binding affinities (Kd and Ki).

  • Studies in Dual Receptor Knockout Models: Utilizing animal models with genetic deletion of both Mas and AT2 receptors would provide definitive evidence on the receptor(s) responsible for the in vivo effects of Ang-(1-5).

  • Head-to-Head Functional Assays: Conducting functional assays, such as NO release and vasodilation studies, in parallel using cells and tissues from wild-type, Mas-knockout, and AT2-knockout animals will help dissect the contribution of each receptor.

  • Investigating Biased Agonism: Exploring the possibility that Ang-(1-5) may act as a biased agonist at either receptor, preferentially activating certain signaling pathways over others, could help explain the diverse reported effects.

Conclusion

Angiotensin (1-5) is a biologically active peptide with demonstrated effects on the cardiovascular system. However, its interaction with the Mas and AT2 receptors remains a contentious issue. This guide has presented the current evidence for both hypotheses, provided available quantitative data, and outlined key experimental protocols to aid researchers in this field. Acknowledging the existing controversy and employing rigorous, comparative experimental designs will be paramount to fully elucidating the physiological role of Ang-(1-5) and harnessing its potential therapeutic benefits. The ongoing research into Ang-(1-5) and related peptides like Ala-(1-5) continues to expand our understanding of the intricate regulatory network of the Renin-Angiotensin System.

References

Preliminary In Vitro Studies on Angiotensin (1-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin (1-5) [Ang-(1-5)], a pentapeptide fragment of the renin-angiotensin system (RAS), has traditionally been considered an inactive metabolite. However, emerging in vitro evidence challenges this view, revealing its potential as a biologically active peptide with significant signaling roles. This technical guide provides a comprehensive overview of the preliminary in vitro studies on Ang-(1-5), focusing on its receptor interactions, downstream signaling pathways, and functional effects. This document is intended to serve as a resource for researchers and professionals in the fields of cardiovascular research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on Angiotensin (1-5).

Parameter Cell/Tissue Type Value Assay Method Reference
EC50 for Nitric Oxide Release AT2R-transfected CHO cells45.97 ± 0.65 nMDAF-FM Fluorescence[1]
Emax for Nitric Oxide Release AT2R-transfected CHO cells43.39 ± 4.64%DAF-FM Fluorescence[1]

Table 1: Potency and Efficacy of Angiotensin (1-5) in Nitric Oxide Release. This table details the half-maximal effective concentration (EC50) and maximum effect (Emax) of Ang-(1-5) in stimulating nitric oxide release in a recombinant cell system expressing the Angiotensin AT2 receptor.

Receptor Cell Type Effect of Ang-(1-5) Antagonist Effect of Antagonist Reference
AT2R AT2R-transfected CHO cells, Human Aortic Endothelial Cells (HAEC)Increased NO release, VasorelaxationPD123319Blocked effects[2][3]
Mas Receptor Mas-transfected CHO cellsNo significant NO release--[2]
Mas Receptor Isolated perfused beating rat atriaStimulated ANP secretionA-779Attenuated ANP secretion[4]
AT1R -No significant interaction reported in functional assaysLosartanNo effect on Ang-(1-5) induced ANP secretion[4]

Table 2: Receptor Interaction Profile of Angiotensin (1-5). This table outlines the observed effects of Ang-(1-5) on different angiotensin receptors in various in vitro models, along with the effects of specific receptor antagonists.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Angiotensin (1-5) in vitro.

Nitric Oxide (NO) Release Assay using DAF-FM Diacetate

This protocol describes the measurement of nitric oxide production in cultured cells stimulated with Ang-(1-5).

  • Cell Culture:

    • Human Aortic Endothelial Cells (HAECs) or Chinese Hamster Ovary (CHO) cells stably transfected with the angiotensin AT2 receptor (AT2R-CHO) are cultured in appropriate media until they reach 80-90% confluency in 96-well plates.[1][5]

  • Reagents:

    • Angiotensin (1-5) peptide

    • DAF-FM Diacetate (4,5-Diaminofluorescein Diacetate)

    • L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride) - NOS inhibitor

    • Phosphate-buffered saline (PBS)

    • Cell culture medium

  • Procedure:

    • Cells are washed with PBS and incubated with DAF-FM diacetate (5 µM) in serum-free medium for 30 minutes at 37°C to load the cells with the NO-sensitive dye.[1][5]

    • The cells are then washed again with PBS to remove excess dye.

    • Ang-(1-5) (e.g., 1 µM) is added to the wells. For negative controls, a vehicle is added. To confirm NOS-dependent NO production, a separate set of cells is pre-incubated with L-NAME (e.g., 10 µM) for 30 minutes before the addition of Ang-(1-5).[3]

    • The plate is incubated for a specified time (e.g., 10-15 minutes) at 37°C.[1][3]

    • Fluorescence intensity is measured using a fluorescence microscope or plate reader with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.[1][5]

  • Data Analysis:

    • The change in fluorescence intensity over time is proportional to the rate of NO production. Data are typically expressed as a percentage increase over the baseline or control.

Vasorelaxation Assay using Wire Myography

This protocol details the assessment of the vasodilatory effects of Ang-(1-5) on isolated arterial segments.

  • Tissue Preparation:

    • Mesenteric or renal arteries are dissected from mice and placed in cold Krebs-Henseleit solution.[2][3]

    • Arterial segments (approximately 2 mm in length) are carefully cleaned of surrounding connective and adipose tissue.

  • Apparatus:

    • Wire myograph system

    • Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2)

  • Procedure:

    • Arterial rings are mounted on two tungsten wires in the myograph chambers containing Krebs-Henseleit solution at 37°C.[6][7]

    • The rings are stretched to their optimal resting tension and allowed to equilibrate for at least 30 minutes.

    • The viability of the arterial segments is confirmed by inducing contraction with a high-potassium solution (e.g., KCl).

    • The arteries are pre-constricted with a vasoconstrictor agent like phenylephrine (B352888) (e.g., 1 µM).[3]

    • Once a stable contraction plateau is reached, cumulative concentrations of Ang-(1-5) (e.g., 1 nM to 10 µM) are added to the bath.[3]

  • Data Analysis:

    • The relaxation response is calculated as a percentage of the pre-contraction induced by phenylephrine. Dose-response curves are then generated to determine the potency and efficacy of Ang-(1-5).

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Ang-(1-5) for specific angiotensin receptors.

  • Materials:

    • Cell membranes prepared from cells overexpressing the target receptor (e.g., AT2R or Mas).

    • Radiolabeled ligand (e.g., 125I-labeled Angiotensin II for AT2R).

    • Unlabeled Ang-(1-5) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Glass fiber filters.

    • Filtration manifold.

    • Gamma counter.

  • Procedure:

    • In a multi-well plate, cell membranes are incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled Ang-(1-5).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

    • The mixture is incubated at room temperature to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.

    • The filters are washed with ice-cold assay buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 (the concentration of Ang-(1-5) that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation state of key signaling proteins, such as eNOS and components of the mTOR pathway, in response to Ang-(1-5).

  • Cell Treatment and Lysis:

    • HAECs are treated with Ang-(1-5) (e.g., 1 µM) for various time points (e.g., 1, 3, 5, 20 minutes).[8]

    • Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Protein concentration in the lysates is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE.

  • Immunoblotting:

    • Proteins are transferred from the gel to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-eNOS (Ser1177), total eNOS, phospho-4EBP1 (Ser65), total 4EBP1, phospho-S6K1 (Thr389), total S6K1).[3][8]

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the change in phosphorylation status.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of Angiotensin (1-5) and a typical experimental workflow for its in vitro characterization.

Ang_1_5_AT2R_Signaling Ang15 Angiotensin (1-5) AT2R AT2 Receptor Ang15->AT2R Binds PI3K PI3K AT2R->PI3K Activates Dephosphorylation Protein Dephosphorylation AT2R->Dephosphorylation mTOR mTOR Pathway AT2R->mTOR Inhibition Inhibition AT2R->Inhibition Inhibits Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser1177) NO Nitric Oxide eNOS->NO Produces

Caption: Ang-(1-5) signaling via the AT2R.

Ang_1_5_MasR_Signaling Ang15 Angiotensin (1-5) MasR Mas Receptor Ang15->MasR Binds PI3K PI3K MasR->PI3K Activates Akt Akt PI3K->Akt Activates NOS NOS Akt->NOS Activates ANP_Secretion ANP Secretion NOS->ANP_Secretion Stimulates

Caption: Ang-(1-5) signaling via the Mas receptor in atrial natriuretic peptide (ANP) secretion.

In_Vitro_Workflow start Hypothesis: Ang-(1-5) is biologically active receptor_binding Receptor Binding Assays (AT1R, AT2R, Mas) start->receptor_binding functional_assays Functional Assays receptor_binding->functional_assays no_release Nitric Oxide Release (DAF-FM Assay) functional_assays->no_release vasorelaxation Vasorelaxation (Wire Myography) functional_assays->vasorelaxation anp_secretion ANP Secretion Assay functional_assays->anp_secretion signaling_pathway Signaling Pathway Analysis (Western Blot, Phosphoproteomics) no_release->signaling_pathway vasorelaxation->signaling_pathway anp_secretion->signaling_pathway conclusion Conclusion: Elucidation of Ang-(1-5) in vitro effects and mechanism signaling_pathway->conclusion

Caption: Experimental workflow for in vitro characterization of Ang-(1-5).

Conclusion

The preliminary in vitro studies on Angiotensin (1-5) strongly suggest that it is a biologically active peptide with a significant role in the protective arm of the renin-angiotensin system. Its primary mode of action appears to be through the activation of the AT2 receptor, leading to nitric oxide-dependent vasorelaxation and modulation of intracellular signaling cascades, including the inhibition of the mTOR pathway.[2][3][8] Furthermore, in specific cellular contexts, Ang-(1-5) can also signal through the Mas receptor to stimulate ANP secretion.[4] These findings open new avenues for research into the physiological and pathophysiological roles of Ang-(1-5) and highlight its potential as a novel therapeutic target for cardiovascular diseases. Further in-depth studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

Methodological & Application

Measuring Angiotensin (1-5) in Biological Samples: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the accurate quantification of Angiotensin (1-5) [Ang-(1-5)] in biological samples is crucial for understanding its physiological and pathological roles. This pentapeptide, a metabolite of Angiotensin (1-7), is an active component of the Renin-Angiotensin System (RAS), implicated in cardiovascular regulation and other systemic functions. This document provides detailed application notes and protocols for the measurement of Ang-(1-5) levels in various biological matrices.

Introduction to Angiotensin (1-5)

Angiotensin (1-5) is emerging as a biologically active peptide within the protective arm of the RAS. It is formed from Ang-(1-7) through the action of Angiotensin-Converting Enzyme (ACE).[1] Recent studies have highlighted its role as an agonist for both the Mas receptor and the Angiotensin II type 2 (AT2) receptor, mediating effects such as vasodilation and nitric oxide (NO) production.[2][3][4] Given its potential therapeutic implications, robust and reliable methods for its quantification are essential.

Analytical Methods for Angiotensin (1-5) Quantification

Several analytical techniques can be employed to measure Ang-(1-5) levels, each with its own advantages and limitations. The primary methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Radioimmunoassay (RIA), and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for angiotensin peptide quantification due to its high sensitivity, specificity, and ability to multiplex the analysis of several peptides simultaneously.[5][6]

Quantitative Data Summary for LC-MS/MS Methods

ParameterValueBiological MatrixReference
Lower Limit of Quantification (LLOQ)0.5 - 10 pg/mgTissue homogenates, Urine, Plasma[7][8]
LLOQ5 pMHuman Plasma[1]
Linear Detection Range0.5 - 2000 pgCell Culture Supernatant[6]
Recovery Rate~100.6%Kidney cortex, Adipose tissue, Urine, Plasma[7][8]
Intra-batch Precision (CV%)12.7 - 24.0%Kidney cortex, Adipose tissue, Urine, Plasma[7][8]
Inter-day Precision (CV%)<10%Cell Culture Supernatant[6]
Radioimmunoassay (RIA)

RIA is a highly sensitive method that has been traditionally used for angiotensin peptide measurement. It relies on the competition between a radiolabeled antigen and the unlabeled antigen in the sample for a limited amount of antibody.

Quantitative Data Summary for Angiotensin RIA Methods (General)

ParameterValueBiological MatrixReference
Measurement Range0.07 - 30 ng/mLHuman Plasma[9]
Recovery Rate104 - 123%Human Plasma[9]
Recovery Rate77 - 86%Rat Plasma[10]

Note: Data for Ang-(1-5) specific RIAs are limited; the table reflects general performance for angiotensin RIAs.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits for angiotensin peptides are commercially available and offer a more accessible method compared to LC-MS/MS and RIA. However, their specificity can be a concern due to potential cross-reactivity with other angiotensin fragments.

Quantitative Data Summary for Angiotensin ELISA Kits (General)

ParameterValueBiological MatrixReference
Detection Range12.35 - 1,000 pg/mLSerum, Plasma, Tissue homogenates, Cell lysates, Cell culture supernates[11]
Sensitivity5.53 pg/mLSerum, Plasma, Tissue homogenates, Cell lysates, Cell culture supernates[11]

Note: Data for Ang-(1-5) specific ELISAs are limited; the table reflects general performance for angiotensin ELISA kits.

Experimental Protocols

Sample Collection and Preparation

Proper sample handling is critical to prevent the degradation of angiotensin peptides.

  • Blood Collection : Collect blood into pre-chilled tubes containing a protease inhibitor cocktail and an anticoagulant such as EDTA.

  • Plasma Separation : Immediately centrifuge the blood at 4°C to separate the plasma.

  • Storage : Store plasma samples at -80°C until analysis to minimize peptide degradation.

Solid-Phase Extraction (SPE) Protocol for Plasma Samples

SPE is essential for cleaning up the sample and concentrating the angiotensin peptides prior to analysis.

  • Conditioning : Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with water.

  • Loading : Acidify the plasma sample and load it onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with a low concentration of organic solvent (e.g., 5% methanol) to remove interfering substances.

  • Elution : Elute the angiotensin peptides with a higher concentration of organic solvent (e.g., methanol with 5% formic acid).

  • Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

dot

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Blood_Collection Blood Collection (with inhibitors) Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Acidification Sample Acidification Plasma_Separation->Acidification Conditioning Cartridge Conditioning (Methanol, Water) Loading Sample Loading Conditioning->Loading Washing Washing (5% Methanol) Loading->Washing Elution Elution (Methanol/Formic Acid) Washing->Elution Drying Drying (Nitrogen Evaporation) Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: Experimental workflow for Ang-(1-5) measurement.

LC-MS/MS Protocol
  • Chromatographic Separation :

    • Column : C18 reversed-phase column.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides.

  • Mass Spectrometric Detection :

    • Ionization : Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Transitions : Monitor specific precursor-to-product ion transitions for Ang-(1-5) and an internal standard.

Radioimmunoassay (RIA) Protocol (General)
  • Incubation : Incubate the plasma extract with a specific primary antibody against Ang-(1-5) and a known amount of radiolabeled Ang-(1-5) (e.g., ¹²⁵I-Ang-(1-5)).

  • Separation : Separate the antibody-bound fraction from the free fraction.

  • Detection : Measure the radioactivity of the bound fraction using a gamma counter.

  • Quantification : Generate a standard curve using known concentrations of unlabeled Ang-(1-5) to determine the concentration in the samples.

ELISA Protocol (Competitive)
  • Coating : Microplate wells are pre-coated with an antibody specific to Ang-(1-5).

  • Competition : Add standards or samples along with a fixed amount of biotin-labeled Ang-(1-5) to the wells. A competitive reaction occurs between the labeled and unlabeled Ang-(1-5) for the antibody binding sites.

  • Incubation and Washing : Incubate the plate and then wash to remove unbound components.

  • Conjugate Addition : Add streptavidin-HRP conjugate to the wells, which binds to the biotinylated Ang-(1-5).

  • Substrate Addition : Add a TMB substrate solution, which develops a color in proportion to the amount of bound HRP.

  • Measurement : Stop the reaction and measure the optical density at 450 nm. The intensity of the color is inversely proportional to the concentration of Ang-(1-5) in the sample.

Signaling Pathways of Angiotensin (1-5)

Angiotensin (1-5) exerts its biological effects primarily through the Mas receptor and the AT2 receptor. Activation of these receptors leads to downstream signaling cascades that often counteract the classical pro-hypertensive and pro-inflammatory effects of the RAS.

dot

Ang_1_5_Signaling cluster_ras Renin-Angiotensin System cluster_receptors Receptors cluster_effects Downstream Effects Angiotensinogen Angiotensinogen Ang_I Angiotensin I Angiotensinogen->Ang_I Renin Ang_II Angiotensin II Ang_I->Ang_II ACE Ang_1_7 Angiotensin (1-7) Ang_II->Ang_1_7 ACE2 Ang_1_5 Angiotensin (1-5) Ang_1_7->Ang_1_5 ACE Mas_R Mas Receptor Ang_1_5->Mas_R AT2_R AT2 Receptor Ang_1_5->AT2_R PI3K_Akt PI3K/Akt Pathway Mas_R->PI3K_Akt eNOS eNOS Activation AT2_R->eNOS PI3K_Akt->eNOS NO_Production Nitric Oxide (NO) Production eNOS->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation

Caption: Angiotensin (1-5) signaling pathways.

Conclusion

The quantification of Angiotensin (1-5) is a rapidly evolving area of research. While LC-MS/MS offers the most specific and sensitive detection, RIA and ELISA provide viable alternatives. The choice of method will depend on the specific research question, available resources, and the required level of analytical rigor. Adherence to proper sample collection and preparation protocols is paramount to obtaining accurate and reproducible results. As our understanding of the biological significance of Ang-(1-5) grows, the application of these measurement techniques will be instrumental in elucidating its role in health and disease.

References

Application Note: Quantification of Angiotensin (1-5) in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific method for the quantification of Angiotensin (1-5) in biological samples, such as cell culture supernatant and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Angiotensin (1-5) is a pentapeptide metabolite of the Renin-Angiotensin System (RAS) that is gaining recognition as a biologically active peptide. Accurate quantification of Angiotensin (1-5) is crucial for understanding its physiological and pathophysiological roles. The described method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for separation, and detection by a triple quadrupole or high-resolution mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode. This method provides the necessary sensitivity and specificity for the reliable quantification of Angiotensin (1-5) in complex biological matrices.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. While Angiotensin II is the most well-known effector of the classical RAS, there is a growing appreciation for the roles of other angiotensin peptides, often referred to as the "alternative" or "protective" arm of the RAS. Angiotensin (1-5) is a five-amino acid peptide that can be generated from Angiotensin (1-7) by the action of Angiotensin-Converting Enzyme (ACE).[1][2] Emerging evidence suggests that Angiotensin (1-5) is not an inactive metabolite but a potent endogenous agonist of the Angiotensin AT2-receptor, and it may also interact with the Mas receptor.[1][3][4][5] Its activities include stimulating the secretion of atrial natriuretic peptide (ANP), inducing vasodilation via nitric oxide release, and potentially playing a protective role in cardiovascular physiology.[1][3][5]

Given its biological activities, the accurate measurement of Angiotensin (1-5) concentrations in biological samples is essential for researchers in cardiovascular science, nephrology, and drug development. Mass spectrometry-based methods offer high specificity and sensitivity, overcoming the limitations of traditional immunoassays, such as cross-reactivity.[6] This application note provides a detailed protocol for the quantification of Angiotensin (1-5) using LC-MS/MS.

Experimental Workflow

A generalized workflow for the quantification of Angiotensin (1-5) is presented below.

Angiotensin (1-5) Quantification Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Cell Culture Supernatant) Inhibitors Addition of Protease Inhibitors Sample->Inhibitors IS Addition of Internal Standard (Stable Isotope-Labeled Ang-(1-5)) Inhibitors->IS SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) IS->SPE Elution Elution and Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LC Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM/PRM) LC->MS Quant Quantification (Peak Area Ratio vs. Concentration) MS->Quant

Caption: Experimental workflow for Angiotensin (1-5) quantification.

Detailed Protocols

1. Sample Collection and Handling

Proper sample collection and handling are critical to prevent the degradation of angiotensin peptides by proteases.

  • Blood Collection: Collect blood into chilled tubes containing a protease inhibitor cocktail. Immediately after collection, mix gently and centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Cell Culture Supernatant: Collect cell culture supernatant and add a protease inhibitor cocktail. Centrifuge to remove cell debris and store at -80°C.

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials: C18 SPE cartridges, 0.1% formic acid in water (washing solution), and 90% acetonitrile (B52724) with 0.1% formic acid (elution solution).

  • Procedure:

    • Condition the C18 SPE cartridge with methanol (B129727) followed by equilibration with 0.1% formic acid in water.

    • Acidify the biological sample (e.g., with trifluoroacetic acid to a final concentration of 0.2%) and centrifuge to precipitate proteins.[2]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 0.1% formic acid in water to remove salts and other hydrophilic impurities.

    • Elute the angiotensin peptides with 90% acetonitrile containing 0.1% formic acid.

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 98% mobile phase A, 2% mobile phase B).

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 50 x 2 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B (e.g., 2-4%), which is linearly increased to elute the angiotensin peptides. For example, a gradient could be 2% B at 0 min, ramping to 35-40% B over 10-15 minutes.[7]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min for standard analytical columns or 250 nL/min for nano-LC systems.[2][7]

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or Parallel Reaction Monitoring (PRM) for high-resolution mass spectrometers.

    • MRM Transitions: Specific precursor-to-product ion transitions for Angiotensin (1-5) and its stable isotope-labeled internal standard need to be optimized. The doubly charged precursor ion is often selected for fragmentation.

    • Instrument Parameters: Optimize instrument parameters such as spray voltage, capillary temperature, and collision energy for maximum sensitivity.

Quantitative Data

The following table summarizes the performance characteristics of LC-MS/MS methods for the quantification of Angiotensin (1-5) as reported in the literature.

ParameterReported ValueBiological MatrixReference
Limit of Detection (LOD) 0.5 pgCell Culture Supernatant[2]
Linear Detection Range 0.5 - 2000 pg (0.25 - 1000 ng/mL)Cell Culture Supernatant[2]
Intra-day Precision (%RSD) <10%Cell Culture Supernatant[2]
Inter-day Precision (%RSD) <10%Cell Culture Supernatant[2]

Angiotensin (1-5) Signaling Pathway

Angiotensin (1-5) has been shown to exert its biological effects through at least two distinct receptor pathways.

Angiotensin (1-5) Signaling Pathway cluster_receptors Cell Membrane Receptors cluster_downstream Downstream Signaling & Effects Ang1_5 Angiotensin (1-5) MasR Mas Receptor Ang1_5->MasR AT2R AT2 Receptor Ang1_5->AT2R PI3K_Akt PI3K-Akt Pathway MasR->PI3K_Akt activates eNOS eNOS Activation AT2R->eNOS activates PI3K_Akt->eNOS leads to ANP ANP Secretion PI3K_Akt->ANP NO Nitric Oxide (NO) Release eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Angiotensin (1-5) signaling pathways.

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of Angiotensin (1-5) in biological matrices. The high sensitivity and specificity of this method are essential for accurately determining the concentrations of this biologically active peptide. This will facilitate further research into the role of Angiotensin (1-5) in the Renin-Angiotensin System and its potential as a therapeutic target. The use of stable isotope-labeled internal standards and appropriate sample handling procedures are crucial for obtaining accurate and reproducible results.[8]

References

Application Note: Quantitative Analysis of Angiotensin Peptides Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Renin-Angiotensin System (RAS) is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] Its primary active component, Angiotensin II (Ang II), and other related peptides like Angiotensin (1-7), are key biomarkers in the study of hypertension, cardiovascular disease, and kidney disease.[2][3] However, the quantification of these peptides in biological matrices is challenging due to their very low endogenous concentrations, often at femtomolar levels.[4][5] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering high sensitivity, specificity, and the ability to simultaneously measure multiple analytes.[3][5]

This document provides detailed protocols for the sample preparation and LC-MS/MS analysis of angiotensin peptides and summarizes key quantitative data from established methods.

The Renin-Angiotensin System (RAS) Signaling Pathway

The RAS pathway involves a series of enzymatic cleavages of the precursor protein, angiotensinogen (B3276523). In the classical pathway, renin cleaves angiotensinogen to form the inactive decapeptide Angiotensin I (Ang I).[6][7] Angiotensin-Converting Enzyme (ACE) then converts Ang I into the potent octapeptide Angiotensin II (Ang II), the system's primary effector.[6][7] An alternative pathway involves Angiotensin-Converting Enzyme 2 (ACE2), which can metabolize Ang II into Angiotensin (1-7), a peptide often associated with counter-regulatory effects to Ang II.[8] Ang II exerts its effects primarily through the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.

Renin-Angiotensin System Renin-Angiotensin System (RAS) Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Effects2 Vasodilation, Anti-proliferative Ang17->Effects2 Promotes Effects1 Vasoconstriction, Aldosterone Release, Cell Proliferation AT1R->Effects1 Activates

A simplified diagram of the Renin-Angiotensin System.

Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

Effective sample preparation is critical to remove interfering substances and concentrate the target peptides.[4] Solid-phase extraction is a widely used and robust method.[3][9]

Materials:

  • Biological sample (plasma, serum, tissue homogenate).[4]

  • Internal Standard (IS): Stable isotope-labeled angiotensin peptides (e.g., ¹³C, ¹⁵N-labeled Ang II).[10]

  • SPE Cartridges: C18 Sep-Pak or equivalent.[4][9]

  • Reagents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Formic Acid, Deionized Water.[9][11]

  • Nitrogen evaporator.

  • Centrifuge.

Procedure:

  • Sample Collection & Pre-treatment: Collect blood in EDTA tubes. Centrifuge to separate plasma. For tissue, homogenize in an appropriate buffer. Store all samples at -80°C until analysis.[8][12]

  • Internal Standard Spiking: Add the internal standard solution to all samples, calibration standards, and quality control (QC) samples to correct for extraction variability.[3]

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing sequentially with 1-3 mL of methanol followed by 1-3 mL of deionized water.[3][9]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water or a weak organic solvent to remove salts and other polar interferences.[3][9]

  • Elution: Elute the angiotensin peptides from the cartridge using 1-7 mL of an organic solvent, such as methanol with 5% formic acid or acetonitrile with 0.1% formic acid.[9] Acetonitrile may yield higher recovery than methanol.[5]

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen.[9]

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 30-100 µL) of the initial LC mobile phase (e.g., 16% acetonitrile in water with 0.1% formic acid).[9] The sample is now ready for LC-MS/MS analysis.

Sample Preparation Workflow General Sample Preparation Workflow Start Biological Sample (Plasma, Tissue Homogenate) Spike Spike with Internal Standard Start->Spike Load Load Sample onto SPE Cartridge Spike->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Elute Elute Peptides (Methanol/Acetonitrile + Formic Acid) Wash->Elute Dry Evaporate to Dryness (Nitrogen Stream) Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute End Inject into LC-MS/MS System Reconstitute->End

Workflow for angiotensin peptide extraction using SPE.
Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of angiotensin peptides.

Instrumentation:

  • A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[3]

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][9]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

  • Gradient: A typical linear gradient starts at a low percentage of Mobile Phase B (e.g., 10-16%), increases to elute the peptides (e.g., to 38% B over 10 minutes), followed by a high-organic wash and re-equilibration.[9][13]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[4][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

  • Key Parameters: Optimize source parameters such as capillary voltage (e.g., 3.5 kV), source temperature (e.g., 120°C), and desolvation gas flow and temperature (e.g., 1000 L/h at 300°C) for maximum signal intensity.[9]

  • MRM Transitions: Specific precursor-to-product ion transitions must be defined for each analyte and internal standard. See Table 2 for examples.

LC-MSMS Analysis Workflow LC-MS/MS Analytical Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Inject Inject Reconstituted Sample Separate Separation on C18 Column (Gradient) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Select Precursor Ion Selection (Q1) Ionize->Select Fragment Collision-Induced Dissociation (Q2) Select->Fragment Detect Product Ion Detection (Q3) Fragment->Detect Data Data Acquisition (Chromatogram) Detect->Data

Logical flow of the LC-MS/MS analysis process.

Quantitative Data

The performance of LC-MS/MS methods for angiotensin peptides can vary based on the specific peptide, matrix, and instrumentation. The following tables summarize typical performance characteristics reported in the literature.

Table 1: Summary of Method Performance for Angiotensin Peptides

AnalyteLower Limit of Quantification (LLOQ) / Detection (LOD)Precision (%RSD)Accuracy (%Bias or Recovery)Reference
Ang II10 pg/mg (LLOQ)12.7% (Intra-batch)100.2–116.0%[4]
Ang-(1-7)10 pg/mg (LLOQ)24.0% (Intra-batch)84.0–123.0%[4]
Ang II, Ang III, Ang-(1-7)25 pg (LOD)Not ReportedNot Reported[9]
Ang IV20 pg (LOD)Not ReportedNot Reported[9]
Ang II, Ang III0.1 pg (LOD)<10% (Intra & Inter-day)Not Reported[13]
Ang-(1-7), Ang-(1-9)0.5 pg (LOD)<10% (Intra & Inter-day)Not Reported[13]
Ang (1-7), (1-8), (1-10)5 pg/mL (LLMI)Not ReportedNot Reported[14]

LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; %RSD: Percent Relative Standard Deviation; LLMI: Lower Limit of Measurement Interval.

Table 2: Example MRM Transitions for Angiotensin Peptides

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion TypeReference
Angiotensin II523.8784.4[M+2H]²⁺[10]
Angiotensin II349.6255.2[M+3H]³⁺[9]
Angiotensin (1-7)300.6109.6[M+3H]³⁺[9]
Angiotensin III311.3228.4[M+3H]³⁺[9]
Angiotensin IV388.8263.4[M+2H]²⁺[9]
¹³C,¹⁵N-Ang II (IS)528.8794.4[M+2H]²⁺[10]

m/z: mass-to-charge ratio; IS: Internal Standard.

Conclusion

We have presented a comprehensive guide detailing robust LC-MS/MS methods for the sensitive and specific quantification of angiotensin peptides.[5] The protocols for solid-phase extraction and LC-MS/MS analysis, along with the summarized performance data, provide a solid foundation for researchers establishing these assays. Careful sample handling and optimization of MS parameters are paramount for achieving the low detection limits required for physiological and pathophysiological studies of the Renin-Angiotensin System.[4] This methodology is highly applicable for clinical research and the development of therapeutics targeting the RAS.[3]

References

Application Notes and Protocols for In Vivo Mouse Models Studying Angiotensin (1-5) Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin (1-5) [Ang-(1-5)], a pentapeptide fragment of the renin-angiotensin system (RAS), has emerged as a biologically active hormone with significant therapeutic potential, particularly in cardiovascular regulation.[1][2] Previously considered an inactive metabolite, recent studies have demonstrated that Ang-(1-5) is a potent endogenous agonist of the Angiotensin AT2 receptor (AT2R).[1][3][4] Its actions are primarily associated with the protective arm of the RAS, counteracting the classical pressor and pro-inflammatory effects of Angiotensin II.[5][6] In vivo studies in mouse models have been instrumental in elucidating the physiological effects of Ang-(1-5), which include vasodilation, reduction of blood pressure, and activation of endothelial nitric oxide synthase (eNOS).[1][7]

These application notes provide a comprehensive overview of the in vivo mouse models used to study the effects of Ang-(1-5), detailed experimental protocols, and a summary of key quantitative findings. The information is intended to guide researchers in designing and executing robust preclinical studies to further explore the therapeutic utility of this promising peptide.

Key Physiological Effects of Angiotensin (1-5) in Mice

  • Cardiovascular Effects: Intravenous administration of Ang-(1-5) leads to a dose-dependent decrease in mean arterial pressure in normotensive mice.[1] This hypotensive effect is attributed to the vasodilation of resistance arteries.[1][3] Unlike some other AT2R agonists, Ang-(1-5) effectively lowers blood pressure in normotensive animals.[1]

  • Endothelial Function: Ang-(1-5) stimulates the activation of eNOS, leading to increased nitric oxide (NO) production in endothelial cells.[1][3][4] This is a key mechanism underlying its vasodilatory properties.

  • Receptor Specificity: The physiological effects of Ang-(1-5) are mediated through the AT2R. These effects are absent in AT2R knockout mice and can be blocked by AT2R antagonists like PD123319.[1][4] While some studies have suggested a role for the Mas receptor in mediating certain Ang-(1-5) effects, the primary cardiovascular effects in vivo in mice appear to be AT2R-dependent.[1][8]

In Vivo Mouse Models

The most commonly used in vivo model for studying the acute effects of Ang-(1-5) is the normotensive C57BL/6J mouse.[1] These mice provide a standard genetic background to assess the direct physiological actions of the peptide. Additionally, AT2R knockout mice are crucial for confirming the receptor specificity of the observed effects.[3][4]

Experimental Protocols

Protocol 1: Evaluation of Acute Blood Pressure Effects of Angiotensin (1-5) in Mice

Objective: To measure the acute changes in mean arterial pressure (MAP) and heart rate (HR) following intravenous administration of Ang-(1-5).

Materials:

  • Normotensive C57BL/6J mice (male and female)[1]

  • Angiotensin (1-5) (Phoenix Pharmaceuticals or equivalent)[9]

  • Sterile saline (0.9%)[1]

  • Anesthesia (e.g., Inactin, 200 mg/kg intraperitoneally)[9]

  • Millar catheter for blood pressure measurement[3][4]

  • Surgical table with temperature control[9]

  • Data acquisition system

Procedure:

  • Anesthetize the mouse with an appropriate anesthetic agent.[9] Maintain a stable plane of anesthesia throughout the experiment.[9]

  • Place the mouse on a temperature-controlled surgical table to maintain body temperature at 37°C.[9]

  • Surgically expose the carotid artery and insert a Millar catheter for continuous blood pressure monitoring.

  • Expose the jugular vein for intravenous injections.

  • Allow the mouse to stabilize for a 30-minute recovery period, during which baseline MAP and HR are recorded.[9]

  • Administer a bolus intravenous injection of Ang-(1-5) at the desired doses (e.g., 1µg or 10µg).[1] A vehicle control (sterile saline) should also be administered to a separate group of mice.[1]

  • Record MAP and HR continuously for a defined period post-injection (e.g., up to 10 minutes) to capture the full response.

  • For receptor blockade experiments, pretreat a group of mice with an AT2R antagonist (e.g., PD123319, 100µg) prior to Ang-(1-5) administration.[1]

Protocol 2: Assessment of Vasodilatory Effects of Angiotensin (1-5) using Wire Myography

Objective: To evaluate the direct vasodilatory effect of Ang-(1-5) on isolated mouse resistance arteries.

Materials:

  • Mouse mesenteric arteries[1][4]

  • Wire myograph system

  • Krebs-Henseleit buffer

  • Phenylephrine (B352888) or other vasoconstrictors

  • Angiotensin (1-5)

  • AT2R antagonist (e.g., PD123319)

  • AT2R knockout mice (for validation)[3]

Procedure:

  • Euthanize the mouse and carefully dissect the mesenteric arterial bed.

  • Isolate second or third-order mesenteric arteries and mount them on a wire myograph.

  • Equilibrate the arteries in Krebs-Henseleit buffer under optimal tension.

  • Pre-constrict the arteries with a vasoconstrictor like phenylephrine to achieve a stable contraction plateau.

  • Add increasing concentrations of Ang-(1-5) to the bath and record the relaxation response.

  • In separate experiments, pre-incubate arteries with an AT2R antagonist before adding Ang-(1-5) to confirm receptor specificity.

  • Perform parallel experiments using arteries from AT2R knockout mice to further validate the role of the AT2R.[3]

Quantitative Data Summary

ParameterMouse ModelTreatmentDoseOutcomeReference
Mean Arterial Pressure (MAP) Normotensive C57BL/6J (male)Ang-(1-5)1µg (i.v.)Statistically significant decrease[1]
Normotensive C57BL/6J (male)Ang-(1-5)10µg (i.v.)Dose-dependent, statistically significant decrease[1]
Normotensive C57BL/6J (female)Ang-(1-5)1µg & 10µg (i.v.)Statistically significant decrease[1]
Normotensive C57BL/6J (male)Ang-(1-5) + PD12331910µg (i.v.)Effect of Ang-(1-5) blocked[1]
Heart Rate (HR) Normotensive C57BL/6J (male)Ang-(1-5)1µg & 10µg (i.v.)No significant effect[1]
Normotensive C57BL/6J (female)Ang-(1-5)1µg & 10µg (i.v.)Prevented saline-induced increase in HR[1]
Vasodilation Mouse mesenteric arteriesAng-(1-5)Concentration-dependentRelaxation of pre-constricted arteries[1][4]
AT2R-KO mouse mesenteric arteriesAng-(1-5)-Relaxation effect absent[3][4]

Signaling Pathways and Visualizations

Angiotensin (1-5) exerts its effects by binding to the AT2 receptor, initiating a signaling cascade that leads to the activation of eNOS and subsequent NO production. This pathway is characteristic of the protective arm of the RAS.[1]

Ang_1_5_Signaling_Pathway Ang_1_5 Angiotensin (1-5) AT2R AT2 Receptor Ang_1_5->AT2R Signaling_Cascade Intracellular Signaling Cascade (Dephosphorylations) AT2R->Signaling_Cascade eNOS_activation eNOS Activation Signaling_Cascade->eNOS_activation NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production Vasodilation Vasodilation NO_production->Vasodilation BP_lowering Blood Pressure Lowering Vasodilation->BP_lowering

Caption: Ang-(1-5) signaling pathway via the AT2 receptor.

Experimental_Workflow_BP_Measurement Start Start: Anesthetize Mouse Surgery Surgical Preparation: - Insert Millar Catheter (Carotid Artery) - Cannulate Jugular Vein Start->Surgery Stabilization Stabilization Period (30 min) Record Baseline MAP & HR Surgery->Stabilization Treatment Administer Treatment (i.v.): - Ang-(1-5) - Vehicle (Saline) - Antagonist + Ang-(1-5) Stabilization->Treatment Data_Collection Continuous Data Recording (MAP & HR) Treatment->Data_Collection Analysis Data Analysis: - Compare treatment groups to baseline and vehicle Data_Collection->Analysis End End of Experiment Analysis->End

Caption: Workflow for in vivo blood pressure measurement.

References

Application Notes and Protocols for Angiotensin (1-5) Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin (1-5) [Ang-(1-5)] is a pentapeptide component of the Renin-Angiotensin System (RAS) that is emerging as a biologically active mediator with potential therapeutic applications. Unlike the classical vasoconstrictor effects of Angiotensin II, Ang-(1-5) often exhibits protective actions in the cardiovascular system. These application notes provide a comprehensive overview of the in vivo and ex vivo effects of Ang-(1-5) administration in animal models, detailing its signaling pathways and providing standardized protocols for experimental studies.

Physiological Effects and Mechanism of Action

Ang-(1-5) is a metabolite of Angiotensin-(1-7) and exerts its effects primarily through the Mas receptor and the Angiotensin II type 2 receptor (AT2R), placing it within the protective arm of the RAS.[1][2] Its administration has been linked to several beneficial cardiovascular effects, including vasodilation, reduction in blood pressure, and cardioprotection.[2][3][4]

The primary mechanisms of action for Ang-(1-5) involve the stimulation of nitric oxide (NO) production and the modulation of intracellular signaling cascades.[2][3] In endothelial cells, Ang-(1-5) has been shown to activate endothelial nitric oxide synthase (eNOS), leading to increased NO release and subsequent vasorelaxation.[2] This peptide also influences signaling pathways such as the PI3K-Akt-NOS pathway and inhibits the mTOR pathway, suggesting roles in cell growth and metabolism.[1][5]

Data Presentation: Quantitative Summary of Angiotensin (1-5) Effects

The following tables summarize the key quantitative data from various animal studies investigating the effects of Ang-(1-5).

Table 1: In Vivo Cardiovascular Effects of Angiotensin (1-5) in Rodent Models

Animal ModelDosage & Administration RouteKey FindingsReference
Normotensive C57BL/6 MiceNot specifiedLowered blood pressure.[2][3]
Spontaneously Hypertensive Rats (SHR)30 µg/kg, i.v.Produced a long-lasting (~6 hours) antihypertensive effect; Reduced cardiac output by 32% two hours after administration.[6]
Wistar RatsNot specifiedReduced blood pressure.[7]

Table 2: Ex Vivo and In Vitro Effects of Angiotensin (1-5)

Experimental ModelConcentrationKey FindingsReference
Isolated Perfused Beating Rat Atria0.3, 3, 10 µMStimulated atrial natriuretic peptide (ANP) secretion in a dose-dependent manner.[1]
Preconstricted Mouse Mesenteric and Human Renal ArteriesNot specifiedInduced relaxation.[2][3]
Human Aortic Endothelial Cells (HAEC)1 µMIncreased nitric oxide (NO) release.[2][3]
CHO cells transfected with AT2R1 µMIncreased NO release.[2][3]
CHO cells transfected with Mas receptor1 µMNo increase in NO release.[2][3]
Isolated Rat Hearts42 pmol/LDid not induce any significant effects in coronary arteries or on cardiac contractility at this concentration.[7]

Signaling Pathways of Angiotensin (1-5)

Ang-(1-5) has been shown to activate multiple signaling pathways, primarily through the Mas receptor and the AT2 receptor, leading to downstream cellular responses.

Ang_1_5_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Ang_1_5 Angiotensin (1-5) MasR Mas Receptor Ang_1_5->MasR AT2R AT2 Receptor Ang_1_5->AT2R PI3K PI3K MasR->PI3K Activates eNOS eNOS AT2R->eNOS Activates mTOR mTOR Pathway AT2R->mTOR Inhibits Akt Akt PI3K->Akt Activates Akt->eNOS Activates NO Nitric Oxide eNOS->NO Produces Cellular_Effects Vasodilation, Cardioprotection, ANP Secretion NO->Cellular_Effects

Angiotensin (1-5) signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of Angiotensin (1-5) in animal models.

Protocol 1: In Vivo Blood Pressure Measurement in Mice

Objective: To evaluate the effect of Ang-(1-5) on blood pressure in normotensive mice.

Animal Model:

  • Species: Mouse (e.g., C57BL/6)

  • Age/Weight: 8-12 weeks old, 20-25g

  • Housing: Standard housing conditions with ad libitum access to food and water.

Materials:

  • Angiotensin (1-5) peptide

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Millar catheter for blood pressure measurement

  • Data acquisition system

Procedure:

  • Preparation of Ang-(1-5) Solution: Dissolve Ang-(1-5) in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Catheter Implantation: Surgically implant the Millar catheter into the carotid artery for direct and continuous blood pressure monitoring.

  • Baseline Measurement: Allow the animal to stabilize and record baseline blood pressure for at least 30 minutes.

  • Ang-(1-5) Administration: Administer a bolus injection of the Ang-(1-5) solution intravenously (e.g., via the jugular vein).

  • Post-Administration Monitoring: Continuously record blood pressure for a predefined period (e.g., 60 minutes) to observe any changes from baseline.

  • Data Analysis: Analyze the blood pressure data to determine the magnitude and duration of the response to Ang-(1-5).

Protocol 2: Ex Vivo Vasodilation Assay in Isolated Arteries

Objective: To assess the vasodilatory effect of Ang-(1-5) on isolated arterial segments.

Animal Model:

  • Species: Mouse or Rat

  • Tissue: Mesenteric or renal arteries

Materials:

  • Angiotensin (1-5) peptide

  • Vasoconstrictor (e.g., phenylephrine (B352888) or U46619)

  • Krebs-Henseleit buffer

  • Wire myograph system

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize the animal and carefully dissect the mesenteric or renal arteries in cold Krebs-Henseleit buffer.

  • Mounting: Cut the arteries into small rings (2-3 mm in length) and mount them on the wire myograph.

  • Equilibration: Allow the arterial rings to equilibrate in the myograph chamber containing Krebs-Henseleit buffer, bubbled with 95% O2 / 5% CO2 at 37°C, for at least 60 minutes.

  • Pre-constriction: Induce a submaximal contraction of the arterial rings using a vasoconstrictor agent.

  • Ang-(1-5) Application: Once a stable contraction is achieved, add cumulative concentrations of Ang-(1-5) to the myograph chamber.

  • Measurement of Relaxation: Record the changes in isometric tension to determine the extent of vasodilation induced by Ang-(1-5).

  • Data Analysis: Express the relaxation response as a percentage of the pre-constriction tension and plot concentration-response curves.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Protocol cluster_exvivo Ex Vivo Protocol cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Dissection Dissect Target Tissue (e.g., Arteries) Animal_Model->Dissection Ang_Prep Prepare Ang-(1-5) Solution Administration Administer Ang-(1-5) (e.g., i.v.) Ang_Prep->Administration Application Apply Ang-(1-5) Ang_Prep->Application Surgery Surgical Implantation (e.g., Catheter) Anesthesia->Surgery Baseline Record Baseline Physiological Data Surgery->Baseline Baseline->Administration Monitoring Monitor Post-Administration Response Administration->Monitoring Data_Analysis Analyze and Interpret Data Monitoring->Data_Analysis Mounting Mount Tissue in Experimental Apparatus Dissection->Mounting Precon Pre-constrict Tissue Mounting->Precon Precon->Application Measurement Measure Physiological Response (e.g., Relaxation) Application->Measurement Measurement->Data_Analysis

General experimental workflow for Ang-(1-5) studies.

Conclusion

Angiotensin (1-5) is a promising peptide within the Renin-Angiotensin System with demonstrated beneficial effects in animal models of cardiovascular function. The provided data, signaling pathway diagrams, and experimental protocols offer a foundational resource for researchers and drug development professionals to design and execute robust studies to further elucidate the therapeutic potential of Ang-(1-5). Adherence to standardized protocols is crucial for ensuring the reproducibility and comparability of findings across different laboratories.

References

Application Notes: Cell Culture Assays for Angiotensin (1-5) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiotensin (1-5) [Ang-(1-5)] is a pentapeptide component of the Renin-Angiotensin System (RAS), traditionally considered an inactive metabolite of Angiotensin-(1-7).[1][2] However, recent research has identified Ang-(1-5) as a biologically active hormone, primarily functioning as a potent and endogenous agonist for the Angiotensin AT2 receptor (AT2R).[3][4][5] Its activity is predominantly associated with the protective arm of the RAS, mediating effects such as vasodilation and anti-senescence.[4][5] These application notes provide detailed protocols for cell-based assays to characterize the activity of Ang-(1-5) for researchers in physiology, pharmacology, and drug development.

Signaling Pathways of Angiotensin (1-5)

Ang-(1-5) exerts its cellular effects primarily through the AT2R, although some studies suggest a potential interaction with the Mas receptor (MasR).

  • AT2R-Mediated Signaling: Upon binding to the AT2R, Ang-(1-5) initiates a signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS).[4][6] This activation occurs through phosphorylation at the serine 1177 residue (Ser1177) and dephosphorylation at the tyrosine 657 residue (Tyr657), resulting in increased production of nitric oxide (NO).[4][6] Furthermore, Ang-(1-5) signaling via the AT2R has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, evidenced by the dephosphorylation of downstream targets like 4EBP1 and S6K1.[5][7]

  • MasR-Mediated Signaling: In some contexts, Ang-(1-5) has been reported to stimulate the secretion of atrial natriuretic peptide (ANP) through the Mas receptor.[1] This pathway involves the activation of Phosphatidylinositol 3-kinase (PI3K), Protein Kinase B (Akt), and subsequently, nitric oxide synthase (NOS).[1]

Ang_1_5_Signaling cluster_AT2R AT2R Pathway cluster_MasR MasR Pathway Ang_1_5 Angiotensin (1-5) AT2R AT2 Receptor Ang_1_5->AT2R Binds MasR Mas Receptor Ang_1_5->MasR Binds eNOS_p eNOS Phosphorylation (pSer1177, pTyr657↓) AT2R->eNOS_p Activates mTOR mTOR Pathway AT2R->mTOR Inhibits PI3K PI3K MasR->PI3K Activates NO Nitric Oxide (NO)↑ eNOS_p->NO Vaso Vasodilation NO->Vaso mTOR_targets Dephosphorylation of 4EBP1 & S6K1 mTOR->mTOR_targets AntiSen Anti-Senescence mTOR_targets->AntiSen Akt Akt PI3K->Akt NOS NOS Akt->NOS ANP ANP Secretion↑ NOS->ANP

Caption: Angiotensin (1-5) signaling pathways.

Summary of Angiotensin (1-5) In Vitro Activity

The following table summarizes the observed effects of Angiotensin (1-5) in various cell culture assays as reported in the literature.

Cell TypeAssayAng-(1-5) ConcentrationKey FindingReference
Human Aortic Endothelial Cells (HAEC)NO Release (DAF-FM)1 µMSignificant increase in NO production.[4]
CHO cells (AT2R-transfected)NO Release (DAF-FM)1 µMIncreased NO release.[4][6]
CHO cells (Mas-transfected)NO Release (DAF-FM)1 µMNo effect on NO release.[4][6]
CHO cells (non-transfected)NO Release (DAF-FM)1 µMNo effect on NO release.[4]
Human Aortic Endothelial Cells (HAEC)Western Blot1 µMDephosphorylation of Ser65-4EBP1 and Thr389-S6K1, indicating mTOR inhibition.[7]
Isolated Perfused Rat AtriaANP Secretion0.3, 3, 10 µMDose-dependent stimulation of ANP secretion.[1]

Protocols: Cell-Based Assays

This section provides detailed protocols for key experiments to assess the biological activity of Angiotensin (1-5).

Protocol 1: Nitric Oxide (NO) Release Assay

This protocol describes the measurement of NO production in cultured endothelial cells using the fluorescent probe DAF-FM Diacetate.

NO_Workflow cluster_workflow Workflow: NO Release Assay A 1. Seed Cells (e.g., HAEC, CHO-AT2R) in 96-well plate B 2. Starve Cells (Serum-free medium) A->B C 3. Load with DAF-FM (e.g., 5 µM for 30 min) B->C D 4. Wash Cells C->D E 5. Stimulate with Ang-(1-5) (e.g., 1 µM) ± inhibitors D->E F 6. Acquire Images (Fluorescence Microscope) E->F G 7. Quantify Fluorescence (Image Analysis Software) F->G

Caption: Experimental workflow for Nitric Oxide (NO) detection.

A. Materials

  • Human Aortic Endothelial Cells (HAEC) or CHO cells stably transfected with the AT2 receptor (CHO-AT2R).

  • Complete cell culture medium.

  • Serum-free medium.

  • Angiotensin (1-5) (peptide, CAS: 58442-64-1).[8]

  • DAF-FM Diacetate (fluorescent probe for NO).

  • Phosphate-Buffered Saline (PBS).

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescence microscope or plate reader (Excitation/Emission: ~495/515 nm).

B. Method

  • Cell Seeding: Seed HAEC or CHO-AT2R cells into a 96-well black, clear-bottom plate at a density that will result in a sub-confluent monolayer (80-90%) on the day of the experiment. Culture overnight in complete medium.

  • Cell Starvation: The next day, gently wash the cells twice with PBS and replace the medium with serum-free medium. Incubate for at least 2-4 hours.

  • Probe Loading: Prepare a working solution of DAF-FM Diacetate (e.g., 5 µM) in serum-free medium. Remove the starvation medium and add the DAF-FM solution to each well. Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two times with warm PBS or assay buffer to remove excess probe.[9] Add 50 µL of fresh assay buffer to each well.

  • Stimulation: Prepare Ang-(1-5) solutions at various concentrations (e.g., 1 µM final concentration). For inhibitor studies, pre-incubate cells with antagonists (e.g., the AT2R antagonist PD123319) for 30-60 minutes before adding Ang-(1-5).[4] Add 50 µL of the Ang-(1-5) solution to the appropriate wells. Include vehicle-only wells as a negative control.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity using a plate reader or take images at specific time points (e.g., every minute for 10-15 minutes) using an automated fluorescence microscope.[4][10]

  • Data Analysis: Quantify the mean fluorescence intensity for each well at each time point. The rate of increase in fluorescence is proportional to the rate of NO production. Normalize the results to the vehicle control.

Protocol 2: Western Blotting for Phosphoprotein Analysis

This protocol is for detecting changes in the phosphorylation state of key signaling proteins (e.g., eNOS, 4EBP1, S6K1) in response to Ang-(1-5).

WB_Workflow cluster_workflow Workflow: Western Blotting A 1. Seed & Starve Cells (e.g., HAEC in 6-well plate) B 2. Stimulate with Ang-(1-5) (e.g., 1 µM for 1-20 min) A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE C->D E 5. Transfer to PVDF Membrane D->E F 6. Block & Incubate with Primary Antibodies (e.g., anti-p-eNOS, anti-p-4EBP1) E->F G 7. Incubate with Secondary HRP-Antibody F->G H 8. Detect with ECL & Image G->H I 9. Densitometry Analysis H->I

Caption: Experimental workflow for Western Blotting.

A. Materials

  • Human Aortic Endothelial Cells (HAEC).

  • 6-well tissue culture plates.

  • Angiotensin (1-5).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-eNOS (Ser1177), anti-phospho-4EBP1 (Ser65), and corresponding total protein antibodies).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

B. Method

  • Cell Culture and Treatment: Seed HAEC in 6-well plates. Once confluent, starve cells in serum-free medium for 4-6 hours. Stimulate cells with Ang-(1-5) (e.g., 1 µM) for various time points (e.g., 1, 5, 10, 20 minutes).[7]

  • Cell Lysis: Immediately after treatment, place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three more times with TBST.

  • Imaging and Analysis: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify band intensity using densitometry software. Normalize the phosphoprotein signal to the corresponding total protein signal.

Protocol 3: Cell Proliferation Assay

This protocol uses a colorimetric assay (e.g., Cell Counting Kit-8, CCK-8) to measure changes in cell number following treatment with Ang-(1-5).

Proliferation_Workflow cluster_workflow Workflow: Cell Proliferation Assay A 1. Seed Cells (e.g., 2500 cells/well) in 96-well plate B 2. Adhere Overnight A->B C 3. Starve Cells (0.5-1% FBS) B->C D 4. Treat with Ang-(1-5) for 24-48 hours C->D E 5. Add CCK-8 Reagent (10 µL/well) D->E F 6. Incubate for 1-4 hours E->F G 7. Measure Absorbance at 450 nm F->G Migration_Workflow cluster_workflow Workflow: Wound-Healing Assay A 1. Seed Cells to Confluency in 12-well plate B 2. Starve Cells (Serum-free medium) A->B C 3. Create Scratch/Wound with a pipette tip B->C D 4. Wash to Remove Debris C->D E 5. Add Medium with Ang-(1-5) + proliferation inhibitor (e.g., Hydroxyurea) D->E F 6. Image Wound at 0h E->F G 7. Incubate and Image at Subsequent Time Points (e.g., 12h, 24h) F->G H 8. Measure Wound Area & Calculate Closure Rate G->H

References

Utilizing CHO Cells for the Study of Angiotensin-(1-5) Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Chinese Hamster Ovary (CHO) cells are a cornerstone in pharmaceutical research and biotechnology, prized for their robustness, ease of culture, and amenability to genetic engineering. These characteristics make them an ideal host system for the heterologous expression of specific receptors, enabling detailed investigation of ligand-receptor interactions and downstream signaling pathways in a controlled cellular environment. This document provides a comprehensive guide to using CHO cells for studying the binding characteristics and functional activity of Angiotensin-(1-5), a pentapeptide of the renin-angiotensin system (RAS). Once considered an inactive metabolite, Angiotensin-(1-5) is now recognized as a biologically active hormone, primarily interacting with the Angiotensin AT2 receptor (AT2R) to elicit protective effects within the cardiovascular system.[1][2][3][4] There is also emerging evidence of its interaction with other receptors of the protective RAS axis, such as the Mas receptor and the Mas-related G-protein–coupled receptor subtype D (MrgD).[5][6]

The use of CHO cells stably transfected with the human AT2R or Mas receptor provides a powerful in vitro model to dissect the pharmacology of Angiotensin-(1-5).[1][2][3][4][7][8][9] These models are instrumental for identifying novel therapeutic agents targeting the protective arm of the RAS.

Key Applications

  • Receptor Binding Assays: Quantifying the affinity and specificity of Angiotensin-(1-5) and its analogs for the AT2R, Mas, and MrgD receptors.

  • Competitive Binding Studies: Determining the inhibition constants (Ki) of novel compounds that compete with Angiotensin-(1-5) for receptor binding.

  • Functional Assays: Characterizing the downstream signaling pathways activated by Angiotensin-(1-5) binding, such as nitric oxide (NO) production.[1][2][3][4][7][8][9]

  • High-Throughput Screening: Developing automated assays to screen compound libraries for novel AT2R agonists.[9]

Quantitative Data Summary

The following tables summarize the quantitative data available from studies utilizing CHO cells to investigate Angiotensin-(1-5) and related peptide interactions with angiotensin receptors.

Table 1: Functional Potency of Angiotensin-(1-5) in AT2R-Transfected CHO Cells

LigandAssayParameterValueCell LineReference
Angiotensin-(1-5)Nitric Oxide ReleaseEmax43.39 ± 4.64 (arbitrary units)AT2R-transfected CHO cells[1]

Table 2: Competitive Binding Affinities for Angiotensin-(1-7) at the Mas Receptor in Transfected CHO Cells

Competing LigandRadioligandParameterValue (nM)Cell LineReference
Angiotensin-(1-7)125I-Ang-(1-7)IC506.9Mas-transfected CHO cells[10]
A-779 (Mas antagonist)125I-Ang-(1-7)IC500.3Mas-transfected CHO cells[10]
Angiotensin II125I-Ang-(1-7)IC5053.3Mas-transfected CHO cells[10]
Angiotensin III125I-Ang-(1-7)IC50452Mas-transfected CHO cells[10]
Angiotensin IV125I-Ang-(1-7)IC501,238Mas-transfected CHO cells[10]

Experimental Protocols

Protocol 1: Generation of Stably Transfected CHO Cell Lines

This protocol outlines the general steps for creating CHO cell lines that stably express the angiotensin receptor of interest (e.g., AT2R or Mas).

  • Vector Construction: Subclone the full-length cDNA of the human AT2R or Mas receptor into a suitable mammalian expression vector (e.g., pcDNA3.1). The vector should contain a selectable marker, such as neomycin resistance.

  • Transfection: Transfect CHO-K1 cells with the expression vector using a standard transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

  • Selection: Two days post-transfection, begin the selection process by culturing the cells in a medium containing the appropriate selection antibiotic (e.g., G418 for neomycin resistance).

  • Clonal Isolation and Expansion: Isolate single, antibiotic-resistant colonies and expand them to establish clonal cell lines.

  • Validation: Confirm the expression and functionality of the receptor in the clonal lines through methods such as radioligand binding assays, immunofluorescence, or functional assays (e.g., Angiotensin-(1-5)-induced NO release).

Protocol 2: Competitive Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of unlabeled ligands by their ability to compete with a radiolabeled ligand for binding to the receptor expressed in CHO cells.[10][11]

  • Cell Preparation: Plate the stably transfected CHO cells in multi-well plates and grow to confluence.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris pH 7.4, 100 mM NaCl, 12 mM MgCl2, 2 mM KCl, 1% BSA, and a protease inhibitor like bacitracin).[11]

  • Competition Reaction:

    • Place the cell plates on ice for 15 minutes.[11]

    • Add the assay buffer containing a fixed concentration of a suitable radioligand (e.g., [125I]-Ang II for AT1R, [125I]CGP 42112A for AT2R, or 125I-Ang-(1-7) for Mas).[10][12]

    • Add increasing concentrations of the unlabeled competing ligand (e.g., Angiotensin-(1-5)).

    • For non-specific binding determination, include wells with a high concentration of an unlabeled agonist or antagonist.[12]

  • Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 90 minutes on ice or 120-180 minutes at 37°C, depending on the receptor).[11][12]

  • Washing: Gently wash the cells three times with ice-cold 0.9% sodium chloride to remove unbound radioligand.[11]

  • Cell Lysis and Counting: Solubilize the cell monolayer with a lysis buffer (e.g., 0.1 N NaOH/0.1% SDS) and measure the radioactivity in a gamma counter.[11]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Nitric Oxide (NO) Release Functional Assay

This protocol measures the functional response of AT2R-transfected CHO cells to Angiotensin-(1-5) stimulation by quantifying NO production.[1][2][3][4][7][8][9]

  • Cell Culture: Seed AT2R-transfected CHO cells, Mas-transfected CHO cells (as a control), and non-transfected CHO cells (as a negative control) in 96-well plates.[9]

  • DAF-FM DA Staining:

    • Wash the cells with a physiological buffer.

    • Load the cells with the NO-sensitive fluorescent dye, DAF-FM diacetate (DAF-FM DA), by incubating them in the dark.

  • Ligand Stimulation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of Angiotensin-(1-5) (e.g., 10 pM to 10 µM) to the wells.[1]

    • To confirm receptor specificity, pre-incubate some wells with an AT2R antagonist (e.g., PD123319) before adding Angiotensin-(1-5).[3]

  • Fluorescence Measurement:

    • Incubate for a specified time (e.g., 15 minutes).[1]

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for DAF-FM.

  • Data Analysis: The increase in fluorescence intensity corresponds to the amount of NO produced. Plot the change in fluorescence against the Angiotensin-(1-5) concentration to generate a dose-response curve and determine the Emax and EC50 values.

Visualizations

G cluster_0 Angiotensin-(1-5) Signaling in AT2R-CHO Cells Ang_1_5 Angiotensin-(1-5) AT2R AT2 Receptor Ang_1_5->AT2R Binds eNOS eNOS AT2R->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Catalyzes conversion of L-Arginine to NO L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion of GTP to cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Physiological Response (e.g., Vasodilation) PKG->Vasodilation Leads to

Caption: Signaling pathway of Angiotensin-(1-5) in AT2R-transfected CHO cells.

G cluster_workflow Experimental Workflow start Start: Seed AT2R-CHO cells in 96-well plate load_dye Load cells with DAF-FM diacetate start->load_dye wash1 Wash cells load_dye->wash1 add_ligand Add Angiotensin-(1-5) (dose-response) wash1->add_ligand incubate Incubate (e.g., 15 min) add_ligand->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data: Plot Dose-Response Curve measure->analyze end End: Determine Emax/EC50 analyze->end

Caption: Workflow for Angiotensin-(1-5) functional assay in CHO cells.

References

Application Notes and Protocols: Investigating Angiotensin (1-5) in Human Aortic Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin (1-5) [Ang-(1-5)], a pentapeptide fragment of Angiotensin II, was historically considered an inactive metabolite within the Renin-Angiotensin System (RAS). However, recent research has redefined its role, establishing it as a biologically active hormone and a potent endogenous agonist for the Angiotensin AT2 receptor (AT2R).[1][2][3][4][5][6] In Human Aortic Endothelial Cells (HAEC), Ang-(1-5) is a key component of the protective or "alternative" arm of the RAS.[1][7] Its binding to the AT2R initiates signaling cascades that promote vasodilation and may protect against cellular senescence, highlighting its therapeutic potential in cardiovascular disease.[1][2][8]

These notes provide an overview of the key signaling pathways, quantitative data, and detailed experimental protocols for studying the effects of Ang-(1-5) on HAEC.

Key Signaling Pathways in HAEC

Ang-(1-5) exerts its primary effects in HAEC through two interconnected signaling pathways originating from the AT2 receptor.

  • eNOS Activation and Nitric Oxide Production: Upon binding to the AT2R, Ang-(1-5) rapidly activates endothelial nitric oxide synthase (eNOS).[1] This activation involves changes in the phosphorylation status of eNOS at key regulatory sites, specifically phosphorylation at Serine 1177 and dephosphorylation at Tyrosine 657.[1][3][4][5][9] Activated eNOS then catalyzes the production of nitric oxide (NO), a potent vasodilator, from L-arginine.[1] This pathway is central to the blood pressure-lowering effects observed with Ang-(1-5).[1][2]

Ang-(1-5) Signaling Pathway for eNOS Activation Ang_1_5 Angiotensin (1-5) AT2R AT2 Receptor Ang_1_5->AT2R binds eNOS_inactive eNOS (Inactive) (Tyr657-P) AT2R->eNOS_inactive activates eNOS_active eNOS (Active) (Ser1177-P) eNOS_inactive->eNOS_active Phosphorylation at Ser1177 Dephosphorylation at Tyr657 NO Nitric Oxide (NO) eNOS_active->NO catalyzes L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation Ang-(1-5) Mediated Inhibition of mTOR Pathway Ang_1_5 Angiotensin (1-5) AT2R AT2 Receptor Ang_1_5->AT2R binds mTOR_pathway mTOR Signaling AT2R->mTOR_pathway inhibits S6K1 S6K1 (p-Thr389) mTOR_pathway->S6K1 phosphorylates _4EBP1 4EBP1 (p-Ser65) mTOR_pathway->_4EBP1 phosphorylates Cell_Senescence Cellular Senescence mTOR_pathway->Cell_Senescence promotes General Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Culture Culture HAEC to sub-confluent stage Starve Serum-starve cells (e.g., 8-12h in 0.5% FBS) Culture->Starve Treatment Stimulate HAEC with 1µM Ang-(1-5) (Time course: 1-20 min) Starve->Treatment NO_Assay NO Detection (DAF-FM Staining) Treatment->NO_Assay WB_Assay Western Blot (p-4EBP1, p-S6K1, p-eNOS) Treatment->WB_Assay Phos_Assay Phosphoproteomics (LC-MS/MS) Treatment->Phos_Assay

References

Application Notes and Protocols for Assessing Angiotensin (1-5)-Induced Vasorelaxation Using Wire Myography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiotensin (1-5) [Ang-(1-5)], a pentapeptide fragment of the renin-angiotensin system (RAS), has emerged as a biologically active mediator with potential therapeutic implications.[1][2] Unlike the vasoconstrictor effects of Angiotensin II, Ang-(1-5) has been shown to induce vasorelaxation, primarily through its interaction with the Angiotensin AT2 receptor (AT2R).[1][2][3][4] This vasorelaxant effect is mediated by the activation of endothelial nitric oxide synthase (eNOS), leading to an increase in nitric oxide (NO) production.[2][4] Wire myography is a robust in vitro technique that allows for the precise measurement of vascular tension and is an ideal method to characterize the vasodilatory properties of Ang-(1-5) on isolated blood vessels.[5][6][7]

These application notes provide a detailed protocol for assessing Ang-(1-5)-induced vasorelaxation using wire myography, along with a summary of key quantitative data and a depiction of the underlying signaling pathway.

Data Presentation

Table 1: Summary of Quantitative Data for Angiotensin (1-5) Wire Myography Experiments
ParameterValue/RangeVessel TypeSpeciesNotesReference
Angiotensin (1-5) Concentration1 nM to 10 µMMesenteric ArteriesMouse (C57BL/6)Cumulative concentration-response curve.[2]
1 µMHuman Renal ArteriesHumanUsed to demonstrate vasorelaxant effect.[1][4]
Pre-constriction AgentPhenylephrine (B352888) (1 µM)Mesenteric ArteriesMouse (C57BL/6)To induce a stable level of vascular tone.[2]
AT2R AntagonistPD123319 (100 µg)Mesenteric ArteriesMouse (C57BL/6)Used to confirm AT2R-dependency of the vasorelaxation.[2]
Vessel Size150-250 µm (lumen diameter)Mesenteric Resistance ArteriesMouse/RatRecommended size for wire myography.[8][9]
Wire Diameter40 µmMesenteric Resistance ArteriesRatFor mounting small vessels.[10]
100 µmThoracic AortaMouseFor larger vessels.[11]
Normalization Tension90% of internal circumference at 100 mmHgMesenteric ArteriesRatTo standardize experimental conditions.[10]
Equilibration Time~40 minutesResistance VesselsRatTo allow the vessel to stabilize after mounting.[7]
Temperature37°CVariousVariousTo maintain physiological conditions.[7][12]
Gas Mixture95% O2 / 5% CO2VariousVariousTo maintain pH and oxygenation of the buffer.[7][12]

Experimental Protocols

Protocol 1: Wire Myography for Angiotensin (1-5)-Induced Vasorelaxation

This protocol details the steps for isolating, mounting, and testing the vasorelaxant effects of Ang-(1-5) on small resistance arteries.

1. Materials and Solutions:

  • Krebs-Henseleit Solution (PSS): (in mM) 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11.1 glucose.

  • High Potassium Solution (KPSS): Krebs-Henseleit solution with equimolar substitution of NaCl with KCl.

  • Angiotensin (1-5): Prepare stock solutions and serial dilutions in PSS.

  • Phenylephrine (PE): Prepare a stock solution for pre-constriction.

  • Acetylcholine (B1216132) (ACh): To test for endothelial integrity.

  • Dissection Tools: Fine scissors, forceps, and a dissecting microscope.

  • Wire Myograph System: With a data acquisition system.

2. Vessel Dissection and Mounting:

  • Euthanize the animal (e.g., C57BL/6 mouse) according to approved institutional guidelines.

  • Isolate the mesenteric arterial bed and place it in cold (4°C) PSS.

  • Under a dissecting microscope, carefully dissect a third or fourth-order mesenteric artery (approximately 2 mm in length) from the surrounding adipose and connective tissue.[8]

  • Mount the isolated vessel segment onto two fine wires (e.g., 40 µm) in the jaws of the wire myograph chamber.[7][8]

  • Fill the myograph chamber with PSS, aerate with 95% O2 / 5% CO2, and maintain the temperature at 37°C.[7]

3. Normalization and Equilibration:

  • Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves stretching the vessel to a predetermined internal circumference, often equivalent to 90% of that under a transmural pressure of 100 mmHg.[10]

  • Allow the vessel to equilibrate at the determined resting tension for approximately 40-60 minutes. Replace the PSS in the chamber every 15-20 minutes.[7]

4. Viability and Endothelium Integrity Check:

  • Assess the viability of the vessel by contracting it with KPSS. A robust contraction confirms the health of the vascular smooth muscle.

  • Wash the vessel with PSS until the tension returns to baseline.

  • Pre-constrict the vessel with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable plateau of contraction is reached, add acetylcholine (e.g., 1 µM) to the bath. A relaxation of >80% indicates intact endothelium.[7]

  • Wash the vessel thoroughly with PSS to return to baseline tension.

5. Assessment of Angiotensin (1-5)-Induced Vasorelaxation:

  • Pre-constrict the vessel with phenylephrine (1 µM) to achieve a stable contraction plateau.[2]

  • Once the contraction is stable, add Ang-(1-5) in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing to a maximum concentration (e.g., 10 µM).[2] Allow the tension to stabilize at each concentration before adding the next.

  • Record the isometric tension continuously throughout the experiment.

6. Data Analysis:

  • Express the relaxation at each concentration of Ang-(1-5) as a percentage of the pre-constriction induced by phenylephrine.

  • Plot the concentration-response curve (percentage relaxation vs. log concentration of Ang-(1-5)).

  • Calculate the maximum relaxation (Emax) and the concentration of Ang-(1-5) that produces 50% of the maximal response (EC50).

7. Confirmation of AT2R-Mediated Vasorelaxation (Optional):

  • To confirm the involvement of the AT2 receptor, repeat the experiment in the presence of an AT2R antagonist (e.g., PD123319).

  • Pre-incubate a separate vessel segment with the antagonist for 20-30 minutes before pre-constricting with phenylephrine.

  • Generate a cumulative concentration-response curve for Ang-(1-5) in the presence of the antagonist. A rightward shift of the curve or a significant reduction in the maximal relaxation confirms AT2R-mediated effects.[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Ang_1_5_Signaling_Pathway cluster_endo Endothelial Cell cluster_smc Smooth Muscle Cell Ang_1_5 Angiotensin (1-5) AT2R AT2 Receptor Ang_1_5->AT2R Binds eNOS_inactive eNOS (inactive) (p-Tyr657) AT2R->eNOS_inactive Activates (via phosphatases) EndothelialCell Endothelial Cell eNOS_active eNOS (active) (p-Ser1177) eNOS_inactive->eNOS_active Dephosphorylates Tyr657 Phosphorylates Ser1177 NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO sGC sGC NO->sGC Diffuses and Activates SmoothMuscleCell Vascular Smooth Muscle Cell cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation Leads to

Caption: Signaling pathway of Angiotensin (1-5)-induced vasorelaxation.

Wire_Myography_Workflow start Start: Isolate Mesenteric Artery mount Mount Vessel in Wire Myograph start->mount normalize Normalize and Equilibrate (~60 min) mount->normalize viability Check Viability (KPSS) normalize->viability endothelium Check Endothelium Integrity (PE + ACh) viability->endothelium preconstrict Pre-constrict with Phenylephrine (1 µM) endothelium->preconstrict add_ang Cumulative Addition of Ang-(1-5) (1 nM - 10 µM) preconstrict->add_ang record Record Isometric Tension add_ang->record analyze Data Analysis: - % Relaxation - Concentration-Response Curve - EC50, Emax record->analyze end End analyze->end

Caption: Experimental workflow for wire myography.

References

Application Notes and Protocols for the Synthesis of Angiotensin (1-5) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin (1-5) is a pentapeptide with the amino acid sequence Asp-Arg-Val-Tyr-Ile. It is a biologically active component of the renin-angiotensin system (RAS), a complex hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance.[1][2] Angiotensin (1-5) is formed from the metabolism of Angiotensin-(1-7) by angiotensin-converting enzyme (ACE).[3][4] Recent studies have highlighted its potential therapeutic effects, including vasorelaxation and blood pressure reduction, mediated through the angiotensin AT2 receptor.[1]

These application notes provide a comprehensive set of protocols for the chemical synthesis, purification, and characterization of Angiotensin (1-5) using Fmoc-based solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) of Angiotensin (1-5)

Fmoc-based SPPS is the standard method for the chemical synthesis of peptides.[5][6] The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Materials and Reagents
ReagentPurposeSupplier Example
Fmoc-L-Ile-Wang ResinSolid support and first amino acidSigma-Aldrich, Novabiochem
Fmoc-L-Tyr(tBu)-OHProtected amino acidSigma-Aldrich, Novabiochem
Fmoc-L-Val-OHProtected amino acidSigma-Aldrich, Novabiochem
Fmoc-L-Arg(Pbf)-OHProtected amino acidSigma-Aldrich, Novabiochem
Fmoc-L-Asp(OtBu)-OHProtected amino acidSigma-Aldrich, Novabiochem
HBTU/HOBt or HATUCoupling reagentsSigma-Aldrich, Novabiochem
N,N-Diisopropylethylamine (DIPEA)Base for coupling reactionSigma-Aldrich
20% Piperidine (B6355638) in DMFFmoc deprotection solutionPrepared in-house
N,N-Dimethylformamide (DMF)SolventSigma-Aldrich
Dichloromethane (DCM)SolventSigma-Aldrich
Methanol (MeOH)SolventSigma-Aldrich
Experimental Protocol

This protocol outlines the manual synthesis of Angiotensin (1-5) on a 0.1 mmol scale.

  • Resin Swelling: Swell 0.1 mmol of Fmoc-L-Ile-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for Tyr, Val, Arg, Asp):

    • In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.4 mmol, 4 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Tyr -> Val -> Arg -> Asp).

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection (step 2) to remove the N-terminal Fmoc group.

  • Resin Drying: Wash the final peptidyl-resin with DCM (3x) and MeOH (3x) and dry under vacuum.

SPPS_Workflow start Start: Fmoc-Ile-Wang Resin swell 1. Resin Swelling in DMF start->swell deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) deprotection->coupling wash 4. Washing (DMF, DCM) coupling->wash repeat Repeat for Tyr, Val, Arg, Asp wash->repeat repeat->deprotection Next Amino Acid final_deprotection 5. Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid dry 6. Resin Drying final_deprotection->dry end End: Asp-Arg(Pbf)-Val-Tyr(tBu)-Ile-Resin dry->end

Figure 1: Workflow for the solid-phase peptide synthesis of Angiotensin (1-5).

Peptide Cleavage and Deprotection

This step involves cleaving the synthesized peptide from the resin support and simultaneously removing the acid-labile side-chain protecting groups.[7][8]

Cleavage Cocktail
ReagentVolume %Purpose
Trifluoroacetic Acid (TFA)95%Cleavage and deprotection
Triisopropylsilane (TIS)2.5%Cation scavenger
Deionized Water2.5%Cation scavenger
Experimental Protocol
  • Place the dried peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (2x).

  • Lyophilize the crude peptide to obtain a white powder.

Cleavage_Workflow start Start: Peptidyl-Resin add_cocktail 1. Add Cleavage Cocktail (TFA/TIS/H2O) start->add_cocktail agitate 2. Agitate for 2-3 hours add_cocktail->agitate filter 3. Filter to Collect Peptide Solution agitate->filter precipitate 4. Precipitate in Cold Diethyl Ether filter->precipitate centrifuge 5. Centrifuge and Wash precipitate->centrifuge lyophilize 6. Lyophilize centrifuge->lyophilize end End: Crude Angiotensin (1-5) Powder lyophilize->end HPLC_Workflow start Start: Crude Peptide dissolve 1. Dissolve in Mobile Phase A start->dissolve inject 2. Inject onto RP-HPLC Column dissolve->inject separate 3. Gradient Elution inject->separate collect 4. Collect Fractions of Major Peak separate->collect analyze 5. Analyze Purity of Fractions collect->analyze pool 6. Pool Pure Fractions analyze->pool lyophilize 7. Lyophilize pool->lyophilize end End: Purified Angiotensin (1-5) lyophilize->end Signaling_Pathway Ang15 Angiotensin (1-5) AT2R AT2 Receptor Ang15->AT2R Binds to NO_Production Nitric Oxide (NO) Production AT2R->NO_Production Activates Vasodilation Vasodilation NO_Production->Vasodilation Leads to

References

Commercial Sources and Applications of Synthetic Angiotensin (1-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for synthetic Angiotensin (1-5), alongside detailed application notes and experimental protocols for its use in research and drug development. Angiotensin (1-5) is a pentapeptide (Asp-Arg-Val-Tyr-Ile) and an active metabolite within the renin-angiotensin system (RAS). Recent studies have highlighted its role as a potent agonist of the Angiotensin II type 2 (AT2) receptor, and in some contexts, the Mas receptor, implicating it in cardiovascular regulation and cellular signaling.

Commercial Availability of Synthetic Angiotensin (1-5)

A variety of vendors supply synthetic Angiotensin (1-5) for research purposes. The quality, purity, and available quantities can vary between suppliers. Below is a comparative table of commercial sources.

SupplierProduct NamePurityQuantity OptionsSalt FormLink
APExBIO Angiotensin 1/2 (1-5)>95%5mg, 10mg, 25mgNot Specified--INVALID-LINK--
Bachem Angiotensin I/II (1-5)>97%25mg, 100mgTrifluoroacetate--INVALID-LINK--
Biosynth Angiotensin 1-5 heavyNot Specified25 nMolNot Specified--INVALID-LINK--
MedChemExpress Angiotensin I/II (1-5) (TFA)>98%1mg, 5mg, 10mg, 25mg, 50mg, 100mgTrifluoroacetate--INVALID-LINK--
Amsbio Angiotensin I/II (1-5)Not Specified50mgNot Specified--INVALID-LINK--
Sigma-Aldrich Angiotensin I/II (1-5)≥90% (HPLC)CustomNot Specified--INVALID-LINK--
Echelon Biosciences Angiotensin (1-5)>96%Not SpecifiedTFA--INVALID-LINK--
MOLNOVA Angiotensin I/II 1-5>98% (HPLC)5mg, 10mg, 25mg, 50mg, 100mgNot Specified--INVALID-LINK--
ChemicalBook ANGIOTENSIN I/II (1-5)Not SpecifiedVaries by supplierNot Specified--INVALID-LINK--
Phoenix Pharmaceuticals Angiotensin II – constrained peptide 1≥ 95%500 µgNot Specified--INVALID-LINK--
Real-Gene Labs Angiotensin (1-5)Not SpecifiedVariesNot Specified--INVALID-LINK--

Application Notes

Angiotensin (1-5) has emerged as a biologically active peptide with significant effects on the cardiovascular system. Its primary mechanism of action involves the activation of the AT2 receptor, leading to vasodilation through the stimulation of nitric oxide (NO) production.[1][2] It is also reported to stimulate the secretion of atrial natriuretic peptide (ANP) via the Mas receptor.[3] These properties make Angiotensin (1-5) a valuable tool for investigating the protective arm of the RAS and for exploring potential therapeutic strategies for cardiovascular diseases.

Key Applications:

  • Investigation of AT2 Receptor Signaling: Angiotensin (1-5) serves as a potent agonist to study the downstream signaling pathways of the AT2 receptor, including the activation of endothelial nitric oxide synthase (eNOS).[1]

  • Cardiovascular Research: Its vasodilatory and ANP-releasing effects are relevant for studies on blood pressure regulation, cardiac hypertrophy, and heart failure.[1][3]

  • Drug Discovery: Angiotensin (1-5) can be used as a reference compound in high-throughput screening assays to identify novel modulators of the AT2 and Mas receptors.[2][4][5]

  • Cell-Based Assays: It is utilized in various in vitro assays to assess cellular responses such as nitric oxide release, calcium mobilization, and receptor binding.[2][6]

Signaling Pathways of Angiotensin (1-5)

Angiotensin (1-5) primarily exerts its effects through two distinct signaling pathways:

  • AT2 Receptor-Mediated Vasodilation: Binding of Angiotensin (1-5) to the AT2 receptor on endothelial cells activates a signaling cascade that leads to the phosphorylation and activation of eNOS. This results in the production of nitric oxide (NO), a potent vasodilator that relaxes vascular smooth muscle and lowers blood pressure.[1]

Angiotensin (1-5) AT2R Signaling Pathway Ang_1_5 Angiotensin (1-5) AT2R AT2 Receptor Ang_1_5->AT2R eNOS_activation eNOS Activation AT2R->eNOS_activation NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production Vasodilation Vasodilation NO_production->Vasodilation Angiotensin (1-5) MasR Signaling Pathway Ang_1_5 Angiotensin (1-5) MasR Mas Receptor Ang_1_5->MasR PI3K_Akt PI3K / Akt Pathway MasR->PI3K_Akt NOS_activation NOS Activation PI3K_Akt->NOS_activation ANP_secretion ANP Secretion NOS_activation->ANP_secretion NO Release Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Endothelial Cells in 96-well plate load_probe Load cells with DAF-FM Diacetate seed_cells->load_probe stimulate Stimulate with Angiotensin (1-5) load_probe->stimulate fix_cells Fix cells with Formaldehyde stimulate->fix_cells measure_fluorescence Measure Fluorescence (Ex: 495nm, Em: 515nm) fix_cells->measure_fluorescence analyze_data Data Analysis (Dose-Response Curve, EC50) measure_fluorescence->analyze_data

References

Application Notes and Protocols for Receptor Binding Assays of Angiotensin (1-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin (1-5) [Ang-(1-5)], a pentapeptide fragment of the renin-angiotensin system (RAS), is emerging as a biologically active peptide with significant physiological roles. It is primarily recognized as a potent agonist for the Angiotensin II Type 2 Receptor (AT2R) and has also been shown to interact with the Mas receptor (MasR).[1][2][3] This document provides detailed application notes and protocols for conducting receptor binding assays to characterize the interaction of Ang-(1-5) with these receptors. Understanding these interactions is crucial for elucidating the therapeutic potential of Ang-(1-5) and for the development of novel drugs targeting these pathways.

Receptor Interaction and Signaling Pathways

Angiotensin (1-5) exerts its effects by binding to at least two distinct receptors, initiating downstream signaling cascades that contribute to various physiological responses, including vasodilation and cardioprotection.[3][4]

Angiotensin II Type 2 Receptor (AT2R) Pathway:

Binding of Ang-(1-5) to the AT2R activates a signaling cascade that leads to the production of nitric oxide (NO). This pathway involves the activation of endothelial nitric oxide synthase (eNOS), a key enzyme in NO synthesis. The resulting increase in NO contributes to vasodilation and other protective cardiovascular effects.[3]

AT2R_Signaling Ang15 Angiotensin (1-5) AT2R AT2 Receptor Ang15->AT2R Binds to eNOS_activation eNOS Activation AT2R->eNOS_activation Activates NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production Leads to Vasodilation Vasodilation NO_production->Vasodilation Induces

AT2R Signaling Pathway for Ang-(1-5).

Mas Receptor (MasR) Pathway:

Ang-(1-5) has also been demonstrated to signal through the Mas receptor. This interaction activates a pathway involving Phosphatidylinositol 3-kinase (PI3K), Protein Kinase B (Akt), and endothelial Nitric Oxide Synthase (eNOS), ultimately leading to nitric oxide production and the secretion of Atrial Natriuretic Peptide (ANP).[1][2][5]

MasR_Signaling Ang15 Angiotensin (1-5) MasR Mas Receptor Ang15->MasR Binds to PI3K PI3K MasR->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates NO_Production NO Production eNOS->NO_Production Leads to ANP_Secretion ANP Secretion NO_Production->ANP_Secretion

MasR Signaling Pathway for Ang-(1-5).

Quantitative Data Summary

The following tables summarize the binding affinities of Angiotensin (1-5) and other relevant ligands for the AT2 and Mas receptors. This data is essential for comparing the potency and selectivity of these compounds.

Table 1: Binding Affinities for the Angiotensin II Type 2 Receptor (AT2R)

LigandReceptorAffinity (Ki, Kd, or IC50 in nM)Reference
Angiotensin (1-5)AT2RData not available in searched literature
Angiotensin IIAT2R~0.52 (IC50)[4]
CGP42112AAT2R~0.23 (IC50)[4]
Compound 21 (C21)AT2R~2.29 (IC50)[4]
PD123319AT2R~5.6 (IC50)[4]
Angiotensin (1-7)AT2R~250 (IC50)[4]

Table 2: Binding Affinities for the Mas Receptor (MasR)

LigandReceptorAffinity (Ki, Kd, or IC50 in nM)Reference
Angiotensin (1-5)MasRData not available in searched literature
Angiotensin (1-7)MasR~250 (Kd)[6]
A-779MasRData not available in searched literature

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and cell/tissue types.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and density of receptors for a specific ligand. The following protocols are adapted for the study of Ang-(1-5) binding to AT2 and Mas receptors.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubate membranes with radioligand and unlabeled ligands Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., 125I-[Sar1,Ile8]AngII) Radioligand_Prep->Incubation Ligand_Prep Unlabeled Ligand Preparation (Ang-(1-5), competitors) Ligand_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Counting Gamma Counting (to quantify bound radioactivity) Filtration->Counting Analysis Calculate Kd, Bmax (Saturation) or Ki, IC50 (Competition) Counting->Analysis

General workflow for radioligand binding assays.

Protocol 1: Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Materials:

  • Membrane preparation expressing AT2R or MasR

  • Radioligand: 125I-[Sar1,Ile8]Angiotensin II

  • Unlabeled Angiotensin II (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine

  • Scintillation vials and scintillation fluid

  • Gamma counter

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues known to express the receptor of interest.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding.

  • Total Binding: To each well, add a fixed amount of membrane protein (e.g., 20-50 µg) and increasing concentrations of 125I-[Sar1,Ile8]Ang II (e.g., 0.01 to 5 nM).

  • Non-specific Binding: To each well, add the same amount of membrane protein, the same increasing concentrations of 125I-[Sar1,Ile8]Ang II, and a high concentration of unlabeled Angiotensin II (e.g., 1 µM).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot specific binding versus the concentration of the radioligand and use non-linear regression analysis to determine the Kd and Bmax values.

Protocol 2: Competitive Binding Assay

This assay is used to determine the inhibitory constant (Ki) of an unlabeled ligand (e.g., Ang-(1-5)).

Materials:

  • Same as for Saturation Binding Assay, plus:

  • Unlabeled Angiotensin (1-5) and other competitor ligands

Procedure:

  • Membrane Preparation: Prepare membrane homogenates as described above.

  • Assay Setup: In a 96-well plate, set up triplicate wells.

  • Incubation Mixture: To each well, add a fixed amount of membrane protein, a fixed concentration of 125I-[Sar1,Ile8]Ang II (typically at or near its Kd value), and increasing concentrations of the unlabeled competitor ligand, Ang-(1-5) (e.g., 10^-12 to 10^-6 M).

  • Controls: Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled Angiotensin II).

  • Incubation, Filtration, and Counting: Follow steps 5-8 from the Saturation Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial for determining the biological activity of Ang-(1-5) following receptor binding.

Protocol 3: Nitric Oxide (NO) Release Assay

This protocol measures the production of nitric oxide in response to Ang-(1-5) stimulation.[3][5][7]

Materials:

  • Human Aortic Endothelial Cells (HAEC) or other suitable cell line expressing AT2R or MasR

  • Angiotensin (1-5)

  • DAF-FM diacetate (NO-sensitive fluorescent probe)

  • Cell culture medium and supplements

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture cells in appropriate multi-well plates until they reach the desired confluency.

  • Loading with DAF-FM: Incubate the cells with DAF-FM diacetate (e.g., 5 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a balanced salt solution to remove excess probe.

  • Stimulation: Add Ang-(1-5) at various concentrations to the cells and incubate for a specified time (e.g., 15-30 minutes).

  • Fluorescence Measurement: Measure the increase in fluorescence intensity using a fluorescence microscope or a plate reader. The fluorescence intensity is proportional to the amount of NO produced.

  • Controls: Include unstimulated cells as a negative control and cells treated with a known NO donor (e.g., sodium nitroprusside) as a positive control.

Protocol 4: Vasorelaxation Assay

This ex vivo assay assesses the ability of Ang-(1-5) to induce relaxation in pre-constricted arterial rings.

Materials:

  • Isolated arterial rings (e.g., from mouse mesenteric or human renal arteries)

  • Organ bath system with force transducers

  • Physiological salt solution (PSS)

  • Vasoconstrictor (e.g., phenylephrine (B352888) or norepinephrine)

  • Angiotensin (1-5)

Procedure:

  • Tissue Preparation: Isolate and mount arterial rings in the organ bath chambers filled with PSS, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

  • Pre-constriction: Constrict the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add Ang-(1-5) in a cumulative manner to the bath, recording the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the log concentration of Ang-(1-5) to generate a concentration-response curve and determine the EC50 and maximal relaxation (Emax).

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers investigating the receptor binding and functional activity of Angiotensin (1-5). By employing these methods, scientists can further unravel the complex roles of this peptide in the renin-angiotensin system and explore its potential as a therapeutic agent for cardiovascular and other diseases. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation in the field of angiotensin receptor research.

References

Application Notes and Protocols for Functional Studies of Angiotensin (1-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin (1-5) [Ang-(1-5)], a pentapeptide fragment of Angiotensin II, has emerged as a biologically active component of the Renin-Angiotensin System (RAS).[1][2] Initially considered an inactive metabolite, recent studies have demonstrated that Ang-(1-5) is a potent endogenous agonist of the Angiotensin AT2 receptor (AT2R).[1][3] This interaction initiates a signaling cascade with protective effects in the cardiovascular system, including vasodilation and blood pressure reduction.[2][3] Evidence also suggests a potential role for Ang-(1-5) in stimulating Atrial Natriuretic Peptide (ANP) secretion via the Mas receptor.[4]

These application notes provide a comprehensive guide for the experimental design of functional studies on Ang-(1-5). Detailed protocols for key assays are outlined to facilitate research into its physiological roles and therapeutic potential.

Data Presentation

Quantitative analysis is crucial for characterizing the functional activity of Ang-(1-5). The following tables summarize key pharmacological parameters to aid in experimental design and data comparison.

Table 1: Receptor Binding and Functional Potency of Angiotensin (1-5)

LigandReceptorAssayCell TypeParameterValueReference
Ang-(1-5)AT2RNitric Oxide ReleaseAT2R-transfected CHOEC5045.97 ± 0.65 nM[5]
Ang-(1-5)AT2RNitric Oxide ReleaseAT2R-transfected CHOEmax43.39 ± 4.64%[5]
Ang IIAT2RNitric Oxide ReleaseAT2R-transfected CHOEC501.89 ± 0.65 nM[5]
C21AT2RNitric Oxide ReleaseAT2R-transfected CHOEC5040.72 ± 0.59 nM[5]

EC50: Half-maximal effective concentration; Emax: Maximum effect; CHO: Chinese Hamster Ovary cells.

Signaling Pathways

Ang-(1-5) primarily exerts its effects through the AT2 receptor, leading to the activation of endothelial Nitric Oxide Synthase (eNOS) and subsequent nitric oxide (NO) production.[1][2] This pathway is a key component of the "protective" arm of the RAS. Additionally, studies suggest a potential signaling route through the Mas receptor, involving a PI3K-Akt-NOS pathway to stimulate ANP secretion.[4]

Ang_1_5_Signaling cluster_AT2R AT2R-Mediated Pathway cluster_MasR MasR-Mediated Pathway Ang15_AT2R Angiotensin (1-5) AT2R AT2 Receptor Ang15_AT2R->AT2R eNOS_activation eNOS Activation (Phosphorylation at Ser1177) AT2R->eNOS_activation NO_production_AT2R Nitric Oxide (NO) Production eNOS_activation->NO_production_AT2R Vasodilation Vasodilation & Blood Pressure Lowering NO_production_AT2R->Vasodilation Ang15_MasR Angiotensin (1-5) MasR Mas Receptor Ang15_MasR->MasR PI3K_Akt PI3K-Akt Pathway MasR->PI3K_Akt NOS_activation NOS Activation PI3K_Akt->NOS_activation ANP_secretion ANP Secretion NOS_activation->ANP_secretion NO_Release_Workflow start Start cell_seeding Seed cells (e.g., HAEC or AT2R-transfected CHO) in 96-well plates start->cell_seeding cell_culture Culture cells to ~75% confluency cell_seeding->cell_culture dafm_loading Load cells with DAF-FM Diacetate (e.g., 2-10 µM for 15-60 min at 37°C) cell_culture->dafm_loading wash_deesterification Wash cells and allow for de-esterification (15-30 min) dafm_loading->wash_deesterification stimulation Stimulate with Angiotensin (1-5) (e.g., 1 µM for 10-15 min) wash_deesterification->stimulation fluorescence_measurement Measure fluorescence (Ex/Em: 495/515 nm) using a fluorescence microscope or plate reader stimulation->fluorescence_measurement data_analysis Analyze data fluorescence_measurement->data_analysis end End data_analysis->end Phosphoproteomics_Workflow start Start cell_treatment Treat cells with Angiotensin (1-5) or vehicle control start->cell_treatment cell_lysis Cell lysis and protein extraction cell_treatment->cell_lysis protein_digestion Protein reduction, alkylation, and tryptic digestion cell_lysis->protein_digestion phosphopeptide_enrichment Enrichment of phosphopeptides (e.g., using TiO2) protein_digestion->phosphopeptide_enrichment lc_ms_ms LC-MS/MS analysis phosphopeptide_enrichment->lc_ms_ms data_analysis_pp Data analysis: Peptide identification, quantification, and bioinformatics lc_ms_ms->data_analysis_pp end End data_analysis_pp->end

References

Application Notes and Protocols: Utilizing Knockout Mice in Angiotensin (1-5) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of knockout (KO) mouse models in the investigation of Angiotensin (1-5) [Ang-(1-5)], a bioactive peptide of the renin-angiotensin system (RAS). The protocols detailed below are based on established methodologies from peer-reviewed research and are intended to facilitate the design and execution of experiments aimed at elucidating the physiological roles and therapeutic potential of Ang-(1-5).

Introduction to Angiotensin (1-5) and the Role of Knockout Mice

Angiotensin-(1-5) is a five-amino-acid peptide fragment of Angiotensin II. Initially considered an inactive metabolite, recent studies have revealed its potent biological activities, primarily mediated through the Angiotensin AT2 receptor (AT2R).[1][2][3][4] Knockout mouse models have been instrumental in dissecting the specific pathways and effects of Ang-(1-5) by allowing researchers to study its function in the absence of key receptors or precursor proteins. These models are crucial for validating receptor-ligand interactions and understanding the peptide's role in cardiovascular and renal physiology.[1][2][5][6]

Key Knockout Mouse Models in Ang-(1-5) Research

Several knockout mouse lines have been pivotal in advancing our understanding of Ang-(1-5) and related peptides.

  • AT2R-Knockout (AT2R-/-) Mice: These mice lack the AT2 receptor and are essential for demonstrating the AT2R-dependency of Ang-(1-5)'s effects. Studies using these mice have shown that the vasorelaxant and blood pressure-lowering effects of Ang-(1-5) are absent in AT2R-/- mice.[1][2][3]

  • Mas Receptor-Knockout (Mas-/-) Mice: The Mas receptor is the primary receptor for Angiotensin-(1-7). While Ang-(1-5) does not appear to signal through Mas, these mice are useful for distinguishing the effects of different protective RAS peptides.[1][4] For the related peptide Alamandine-(1-5), Mas-KO mice have been used to show that some of its effects are independent of this receptor.[7][8][9]

  • MrgD-Deficient Mice: The Mas-related G-protein coupled receptor D (MrgD) is another receptor in the protective arm of the RAS. It has been shown to be crucial for the effects of Alamandine-(1-5) on cardiomyocytes and aortic rings.[7][8][9][10]

  • Angiotensinogen-Knockout (Agt-KO) Mice: These mice lack angiotensinogen, the precursor for all angiotensin peptides. They are valuable for studying the formation of angiotensin-derived peptides and for providing a plasma matrix free of endogenous angiotensins for in vitro assays.[7][8][9][10][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing knockout mice to investigate Ang-(1-5) and its effects.

Table 1: Effect of Ang-(1-5) on Mean Arterial Pressure (MAP) in Wild-Type and AT2R-KO Mice

Mouse StrainTreatmentChange in MAP (mmHg)Reference
C57BL/6J (WT)Ang-(1-5) (1µg, i.v. bolus)Significant Decrease[2]
C57BL/6J (WT)Ang-(1-5) (10µg, i.v. bolus)Significant Decrease[2]
C57BL/6J (WT)Ang-(1-5) (10µg) + PD123319 (AT2R antagonist)No significant change[2]

Table 2: Vasorelaxant Effect of Ang-(1-5) on Pre-constricted Mesenteric Arteries

Mouse StrainTreatmentResponseReference
C57/Bl6 (WT)Ang-(1-5) (1nM to 10µM)Dose-dependent relaxation[2]
AT2R-KnockoutAng-(1-5) (1nM to 10µM)No relaxation[2]

Signaling Pathways and Experimental Workflows

Ang-(1-5) Signaling Pathway via AT2R

Ang-(1-5) binding to the AT2R initiates a signaling cascade that leads to the activation of endothelial Nitric Oxide Synthase (eNOS) and subsequent production of Nitric Oxide (NO). This pathway is central to the vasodilatory effects of Ang-(1-5).

Ang_1_5_Signaling cluster_knockout Effect of AT2R Knockout Ang15 Angiotensin (1-5) AT2R AT2 Receptor (Absent in KO mice) Ang15->AT2R Binds to Signaling Intracellular Signaling (Phosphoproteomics identified changes) AT2R->Signaling eNOS_activation eNOS Activation (Phosphorylation at Ser1177 Dephosphorylation at Tyr657) Signaling->eNOS_activation NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production Vasorelaxation Vasorelaxation NO_production->Vasorelaxation BP_lowering Blood Pressure Lowering Vasorelaxation->BP_lowering

Caption: Ang-(1-5) signaling cascade via the AT2 receptor.

Experimental Workflow for Assessing Ang-(1-5) Effects in Mice

This workflow outlines the key steps in evaluating the cardiovascular effects of Ang-(1-5) using wild-type and knockout mouse models.

Experimental_Workflow start Start: Select Mouse Strains (e.g., WT and AT2R-KO) protocol_selection Select Experimental Protocol start->protocol_selection bp_measurement In Vivo Blood Pressure Measurement protocol_selection->bp_measurement Protocol 1 myography Ex Vivo Wire Myography protocol_selection->myography Protocol 2 no_assay In Vitro NO Release Assay protocol_selection->no_assay Protocol 3 data_analysis Data Analysis and Comparison (WT vs. KO) bp_measurement->data_analysis myography->data_analysis no_assay->data_analysis conclusion Conclusion on AT2R- Dependency of Effects data_analysis->conclusion

Caption: General workflow for Ang-(1-5) research in mice.

Detailed Experimental Protocols

Protocol 1: In Vivo Blood Pressure Measurement

Objective: To determine the effect of Ang-(1-5) on systemic blood pressure in conscious, freely moving mice.

Materials:

  • Wild-type (e.g., C57BL/6J) and knockout (e.g., AT2R-/-) mice (male, age-matched).

  • Angiotensin-(1-5) (lyophilized powder).

  • Sterile 0.9% saline.

  • Telemetry device or Millar catheter for blood pressure measurement.[2][3][4]

  • Anesthesia (e.g., isoflurane).

  • Surgical tools.

Procedure:

  • Animal Preparation: Acclimatize mice to handling and the experimental setup for several days before the experiment. For catheter-based measurements, anesthetize the mouse and surgically implant the catheter into the carotid artery. Allow for a recovery period as recommended by the equipment manufacturer.

  • Drug Preparation: Dissolve Ang-(1-5) in sterile 0.9% saline to the desired concentration (e.g., for 1µg and 10µg bolus injections).[2]

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30 minutes).

  • Ang-(1-5) Administration: Administer a bolus intravenous (i.v.) injection of Ang-(1-5) or vehicle (saline).[2] For studies involving antagonists, pre-treat the animals with the antagonist (e.g., PD123319, 100µg) before Ang-(1-5) injection.[2]

  • Post-injection Monitoring: Continuously record MAP and HR for at least 60 minutes post-injection.

  • Data Analysis: Calculate the change in MAP and HR from baseline for each animal. Compare the responses between wild-type and knockout groups, and between Ang-(1-5) and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA).[2]

Protocol 2: Ex Vivo Wire Myography for Vasorelaxation Assay

Objective: To assess the direct effect of Ang-(1-5) on vascular tone in isolated arteries.

Materials:

  • Wild-type and knockout mice.

  • Krebs-Ringer bicarbonate solution.

  • Phenylephrine (B352888) (for pre-constriction).

  • Angiotensin-(1-5).

  • Wire myograph system.

  • Dissection microscope and tools.

Procedure:

  • Tissue Isolation: Euthanize the mouse and carefully dissect the mesenteric arterial bed. Isolate second-order mesenteric arteries and place them in cold Krebs-Ringer solution.

  • Artery Mounting: Cut arterial segments (approx. 2 mm in length) and mount them on the wires of the myograph chamber.

  • Equilibration: Equilibrate the arteries in the myograph chamber containing Krebs-Ringer solution (37°C, gassed with 95% O2 / 5% CO2) under a standardized resting tension.

  • Viability Check: Test the viability of the arteries by inducing contraction with a high-potassium solution and assessing endothelium-dependent relaxation with acetylcholine.

  • Pre-constriction: Pre-constrict the arteries to approximately 80% of their maximal response with phenylephrine (e.g., 1µM).[2]

  • Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add Ang-(1-5) in a cumulative manner (e.g., 1nM to 10µM) to generate a concentration-response curve.[2]

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction induced by phenylephrine. Compare the concentration-response curves between wild-type and knockout arteries using two-way ANOVA.[2]

Protocol 3: In Vitro Nitric Oxide (NO) Release Assay

Objective: To measure Ang-(1-5)-induced NO production in endothelial cells.

Materials:

  • Primary Human Aortic Endothelial Cells (HAEC) or Chinese Hamster Ovary (CHO) cells transfected with the AT2R.[1][3][4]

  • Cell culture medium.

  • DAF-FM diacetate (NO-sensitive fluorescent dye).

  • Angiotensin-(1-5) (e.g., 1µM).[2][3][4]

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Culture: Culture HAECs or transfected CHO cells to confluence in appropriate culture plates.

  • Dye Loading: Load the cells with DAF-FM diacetate according to the manufacturer's instructions. This dye becomes fluorescent upon reacting with NO.

  • Baseline Fluorescence: Measure the baseline fluorescence intensity of the cells.

  • Stimulation: Stimulate the cells with Ang-(1-5) (e.g., 1µM) for a defined period (e.g., 10 minutes).[2]

  • Fluorescence Measurement: Measure the fluorescence intensity again after stimulation.

  • Data Analysis: Calculate the increase in fluorescence intensity as an indicator of NO release. Compare the NO release in response to Ang-(1-5) in different cell types (e.g., AT2R-transfected vs. non-transfected cells).[1][4]

Conclusion

The use of knockout mouse models has been indispensable in defining Angiotensin-(1-5) as a potent, endogenous agonist of the AT2 receptor.[1][2][3][4] The protocols outlined in these application notes provide a framework for researchers to further investigate the physiological and pathophysiological roles of this peptide and to explore its therapeutic potential in cardiovascular diseases. Rigorous experimental design, including the use of appropriate knockout controls, is critical for obtaining conclusive and reproducible results in this exciting area of RAS research.

References

Troubleshooting & Optimization

Technical Support Center: Use of Protease Inhibitors for Angiotensin Peptide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with angiotensin peptides. Proper sample handling, especially the use of protease inhibitors, is critical for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why are protease inhibitors essential for angiotensin peptide analysis?

Angiotensin peptides are highly susceptible to degradation by various proteases (e.g., aminopeptidases, carboxypeptidases) present in biological samples like plasma.[1][2] This degradation can occur rapidly after sample collection, leading to artificially low measurements of the target peptide and increased levels of its metabolites.[3] A protease inhibitor cocktail is crucial to halt this enzymatic activity immediately, preserving the in vivo concentrations of the peptides for accurate analysis.[4][5]

Q2: What enzymes are the primary targets for inhibition in angiotensin analysis?

The key enzymes in the Renin-Angiotensin System (RAS) cascade are Renin and Angiotensin-Converting Enzyme (ACE).[6][7][8] However, for stabilizing peptides for measurement, the primary targets are exopeptidases that degrade angiotensins. These include:

  • Aminopeptidases (e.g., Aminopeptidase A, Aminopeptidase N): These enzymes cleave amino acids from the N-terminus of peptides, converting Angiotensin II to Angiotensin III and other fragments.[1][2]

  • Carboxypeptidases (e.g., ACE2): These enzymes cleave amino acids from the C-terminus. For instance, ACE2 converts Angiotensin II to Angiotensin-(1-7).[6]

  • Metalloproteases: A broad class of proteases that require a metal ion for their activity.[9]

Q3: What is a recommended standard protease inhibitor cocktail for angiotensin analysis?

A comprehensive cocktail should target a broad range of proteases. While commercial cocktails are available, a common custom-prepared cocktail includes inhibitors for serine, cysteine, and metalloproteases.[9][10][11] It is critical to prepare and add the cocktail to the collection tube before the blood is drawn.

Inhibitor Class Inhibitor Typical 1X Working Concentration Target Proteases
Serine ProteaseAEBSF or PMSF0.5 - 1 mMSerine proteases (e.g., trypsin, chymotrypsin)
Cysteine ProteaseE-6415 µMCysteine proteases
AminopeptidaseBestatin50 µMAminopeptidases
Aspartic ProteasePepstatin A10 µMAspartic proteases (e.g., pepsin, renin)
MetalloproteaseEDTA1 - 5 mMMetalloproteases
Serine & CysteineLeupeptin20 µMSerine and Cysteine proteases
Serine ProteaseAprotinin800 nMSerine proteases

This table provides a general guide. Optimal concentrations may need to be determined empirically.[9]

Troubleshooting Guides

Problem 1: Low or Undetectable Angiotensin Peptide Levels

Q: My LC-MS/MS results show significantly lower angiotensin levels than expected, or the peptides are undetectable. What went wrong?

This is a common issue often rooted in pre-analytical steps. The stability of angiotensin peptides is a major concern.[4][12]

Possible Causes & Solutions:

  • Inadequate Protease Inhibition: The inhibitor cocktail was missing, incomplete, or added too late.

    • Solution: Ensure a broad-spectrum inhibitor cocktail is added to the blood collection tube before the sample is collected.[5] The cocktail must include a metalloprotease inhibitor like EDTA.[9]

  • Improper Sample Temperature: Samples were not kept consistently cold. Enzymatic degradation is temperature-dependent.[13][14]

    • Solution: Collect blood in pre-chilled tubes. Immediately place the sample on ice and perform centrifugation in a refrigerated centrifuge (4°C). Store plasma at -80°C.[3]

  • Delayed Processing: The time between blood collection and plasma separation/freezing was too long.

    • Solution: Process samples as quickly as possible, ideally within 30 minutes of collection. Any delay can lead to significant peptide degradation.[3]

  • Adsorption to Surfaces: Peptides can non-specifically bind to the surfaces of collection tubes or storage vials, leading to loss of analyte.[15][16]

    • Solution: Use siliconized or low-protein-binding tubes. The addition of surfactants in the pre-analytical phase can also mitigate this issue.[4]

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can degrade peptides.

    • Solution: Aliquot plasma into single-use tubes after the initial processing to avoid freeze-thaw cycles.[17]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#202124"];

}

Caption: Troubleshooting decision tree for low angiotensin peptide recovery.

Problem 2: Poor Recovery After Solid-Phase Extraction (SPE)

Q: My analyte recovery is low and inconsistent after performing SPE. How can I improve this?

SPE is a critical step for cleaning up and concentrating the sample, but it can also be a source of analyte loss if not optimized.[18]

Possible Causes & Solutions:

  • Incorrect Sorbent Choice: The affinity of the angiotensin peptides for the chosen sorbent (e.g., C18) may be insufficient or too strong.

    • Solution: Test different sorbents. While C18 is common, mixed-mode SPE (combining reverse-phase and ion-exchange) can be more effective for retaining small, hydrophilic peptides.[19] Residual silanol (B1196071) groups on some C18 sorbents can lead to very strong retention of basic peptides like Angiotensin II.[19]

  • Incomplete Elution: The elution solvent may not be strong enough to completely remove the peptides from the sorbent.

    • Solution: Increase the organic solvent (e.g., acetonitrile) concentration in the elution buffer. Adding an acid like trifluoroacetic acid (TFA) or formic acid to the elution solvent can improve the recovery of basic peptides.[19]

  • Analyte Breakthrough During Loading: The sample loading conditions may cause the analyte to pass through the cartridge without binding.

    • Solution: Decrease the flow rate during sample loading to allow more time for interaction between the peptides and the sorbent.[18][20] Diluting the sample with a weaker solvent before loading can also enhance binding.[20]

  • Premature Elution During Washing: The wash solvent may be too strong, causing the analyte of interest to be washed away along with interferences.

    • Solution: Use a weaker wash solvent. The ideal wash solvent is strong enough to remove interferences but not strong enough to elute the target angiotensin peptides.[18]

Experimental Protocols & Visualizations

Protocol: Blood Collection and Plasma Preparation

This protocol outlines the critical steps for sample collection to ensure the stability of angiotensin peptides.

  • Preparation: Pre-chill K2-EDTA blood collection tubes on ice.

  • Inhibitor Addition: Before blood collection, add a freshly prepared, broad-spectrum protease inhibitor cocktail (see table above for components) to each empty tube.

  • Blood Collection: Draw the required volume of blood directly into the prepared tube.

  • Mixing: Gently invert the tube 8-10 times to ensure immediate and thorough mixing of blood with the EDTA and inhibitors.

  • Cooling: Immediately place the tube back on ice. Do not let the sample sit at room temperature.[14]

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,600 x g for 15 minutes in a refrigerated centrifuge set to 4°C.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.

  • Storage: Immediately transfer the plasma into pre-chilled, single-use, low-protein-binding polypropylene (B1209903) tubes. Flash-freeze the aliquots and store them at -80°C until analysis.

dot graph G { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10, color="#202124"];

}

Caption: Experimental workflow from sample collection to analysis.

The Renin-Angiotensin System (RAS) Pathway

The RAS is a complex hormonal cascade that regulates blood pressure and fluid balance.[7][21] Understanding this pathway is essential for interpreting angiotensin peptide data. Protease inhibitors (shown in red) are critical for preventing the in vitro conversion of these peptides.

RAS_Pathway

Caption: Simplified Renin-Angiotensin System (RAS) signaling pathway.

References

Technical Support Center: Quantification of Angiotensin (1-5)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Angiotensin (1-5). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the measurement of low levels of this peptide.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying low levels of Angiotensin (1-5) so challenging?

Quantifying Angiotensin (1-5) is difficult due to several factors:

  • Low Physiological Concentrations: Angiotensin (1-5) circulates at very low physiological concentrations, often in the picogram per milliliter (pg/mL) range, requiring highly sensitive analytical methods.[1][2]

  • Peptide Instability: Angiotensins are susceptible to degradation by proteases present in biological samples. Immediate and effective inhibition of these enzymes upon sample collection is crucial to prevent artefactual measurements.[3][4]

  • Matrix Effects: The complex biological matrix of plasma, serum, or tissue homogenates can interfere with the accuracy of quantification, a phenomenon known as the matrix effect.[5]

  • Methodological Limitations: Immunoassays like ELISA may lack the specificity to distinguish between different angiotensin metabolites, while mass spectrometry, though more specific, requires careful optimization for sensitivity.[3][6]

Q2: What are the typical concentrations of Angiotensin (1-5) found in human plasma?

Reported concentrations of Angiotensin (1-5) in human plasma can vary, but they are generally in the low pg/mL range. For instance, one study reported concentrations ranging from 0.2 to 8.7 pg/mL. However, some studies have reported undetectable levels in certain patient cohorts, highlighting the analytical challenges and potential variability.

Q3: Which is the better method for quantifying Angiotensin (1-5): ELISA or Mass Spectrometry (LC-MS/MS)?

Both methods have their advantages and disadvantages. LC-MS/MS is generally considered the gold standard for angiotensin quantification due to its high specificity and accuracy.[3] It can distinguish between different angiotensin fragments and allows for the use of stable isotope-labeled internal standards to correct for sample loss during preparation.[3] However, LC-MS/MS requires specialized equipment and expertise.

ELISA is a more widely available and less technically demanding method. However, commercial ELISA kits for angiotensins have been criticized for a lack of specificity, potentially leading to inaccurate results.[2][6][7] If using ELISA, it is crucial to validate the assay for specificity and to perform proper sample preparation, including solid-phase extraction.[6]

Q4: How can I prevent the degradation of Angiotensin (1-5) in my samples?

Preventing degradation is critical. Blood samples should be collected into tubes containing a cocktail of protease inhibitors.[3][4] The samples should be kept on ice and processed quickly to separate plasma or serum, which should then be stored at -80°C until analysis.[6] Avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guides

Low or No Signal/Recovery
Potential Cause Troubleshooting Steps
Peptide Degradation - Ensure immediate addition of a potent protease inhibitor cocktail upon sample collection.[3] - Keep samples on ice at all times and process them quickly. - Store samples at -80°C and avoid multiple freeze-thaw cycles.[6][8]
Poor Extraction Efficiency - Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning and equilibration of the SPE cartridge. - Use a stable isotope-labeled internal standard for Angiotensin (1-5) to accurately assess and correct for recovery.[3]
Adsorption to Surfaces - Use low-binding tubes and pipette tips. - Consider adding a carrier protein or surfactant to your buffers, if compatible with your downstream analysis.[9]
Insufficient Sample Volume - For methods with lower sensitivity, a larger starting sample volume may be necessary to concentrate the analyte to detectable levels.[6]
Instrument Sensitivity (LC-MS/MS) - Optimize mass spectrometer parameters, including ionization source settings and collision energies. - Ensure the LC method provides adequate separation from interfering substances.
Incorrect ELISA Kit Handling - Ensure all reagents are brought to room temperature before use.[8] - Check the expiration date of the kit. - Verify that the storage conditions for the kit have been met.
High Background or Non-Specific Signal (ELISA)
Potential Cause Troubleshooting Steps
Insufficient Washing - Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[8]
Cross-Reactivity of Antibody - Test the antibody for cross-reactivity with other angiotensin peptides (e.g., Angiotensin II, Angiotensin-(1-7)).[6] - Consider using a more specific monoclonal antibody if available.
Matrix Effects - Perform solid-phase extraction of all biological samples to remove interfering substances.[6] - Dilute the sample in the assay buffer to minimize matrix interference, ensuring the analyte concentration remains within the detection range.
Contaminated Reagents - Use fresh, high-purity reagents and water to prepare all buffers.

Quantitative Data Summary

Table 1: Reported Concentrations of Angiotensin (1-5) in Human Plasma

Concentration Range (pg/mL) Analytical Method Reference
0.2 - 8.7LC-MS/MS
Undetectablemicro-UHPLC-MS/MS
Significantly lower in COVID-19 patients (3.43 ± 0.75) vs. non-COVID-19 volunteers (19.3 ± 5.80)Mass Spectrometry[7]

Table 2: Lower Limits of Quantification (LLOQ) for Angiotensin Peptides by LC-MS/MS

Angiotensin Peptide LLOQ Reference
Angiotensin II, Angiotensin (1-5), Angiotensin IV2 pmol/L[10]
Angiotensin (1-7), Angiotensin III3 pmol/L[10]
Angiotensin I4 pmol/L[10]
Angiotensin II, Angiotensin III0.1 pg[11]
Angiotensin (1-9), Angiotensin (1-7), Angiotensin (1-5)0.5 pg[11]

Experimental Protocols

Protocol 1: Blood Sample Collection and Preparation for LC-MS/MS Analysis
  • Collection: Collect whole blood into pre-chilled tubes containing EDTA and a protease inhibitor cocktail (e.g., containing PMSF, benzamidine, and specific enzyme inhibitors).[3]

  • Centrifugation: Immediately centrifuge the blood at 4°C (e.g., 1,600 x g for 15 minutes) to separate the plasma.

  • Plasma Collection: Carefully aspirate the plasma supernatant, avoiding the buffy coat.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled Angiotensin (1-5) internal standard to the plasma.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Acidify the plasma sample with an appropriate acid (e.g., trifluoroacetic acid).

    • Load the acidified plasma onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove salts and other interferences.

    • Elute the angiotensin peptides with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • Storage: If not analyzed immediately, store the extracted samples at -80°C.

Protocol 2: General ELISA Procedure for Angiotensin (1-5)

Note: This is a general guideline. Always follow the specific instructions provided with your ELISA kit.

  • Sample Preparation: As with LC-MS/MS, proper sample collection with protease inhibitors and subsequent solid-phase extraction is highly recommended to improve accuracy.[6]

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all components to room temperature before use.[8]

  • Standard Curve: Prepare a serial dilution of the Angiotensin (1-5) standard to create a standard curve.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate as per the kit's instructions.

    • Wash the plate multiple times with the provided wash buffer.

    • Add the detection antibody (e.g., a biotinylated antibody).

    • Incubate and wash.

    • Add the enzyme conjugate (e.g., streptavidin-HRP).

    • Incubate and wash.

    • Add the substrate and incubate for color development.

    • Stop the reaction with the stop solution.

  • Data Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Plot the standard curve and determine the concentration of Angiotensin (1-5) in the samples.

Visualizations

Angiotensinogen Angiotensinogen AngI Angiotensin I (1-10) Angiotensinogen->AngI Renin AngII Angiotensin II (1-8) AngI->AngII ACE Ang1_9 Angiotensin (1-9) AngI->Ang1_9 ACE2 Ang1_7 Angiotensin (1-7) AngI->Ang1_7 NEP AngII->Ang1_7 ACE2 Ang1_5 Angiotensin (1-5) Ang1_7->Ang1_5 ACE

Caption: Renin-Angiotensin System pathway leading to Angiotensin (1-5) formation.

cluster_collection Sample Collection cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis Collect_Blood Collect Blood with Protease Inhibitors Centrifuge Centrifuge at 4°C Collect_Blood->Centrifuge Collect_Plasma Collect Plasma Centrifuge->Collect_Plasma Spike_IS Spike with Internal Standard Collect_Plasma->Spike_IS Acidify Acidify Plasma Spike_IS->Acidify Load_SPE Load onto C18 SPE Acidify->Load_SPE Wash_SPE Wash Cartridge Load_SPE->Wash_SPE Elute Elute Peptides Wash_SPE->Elute Dry_Down Dry Eluate Elute->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for Angiotensin (1-5) sample preparation.

Start Low or No Signal? Check_Degradation Review Sample Handling: - Protease Inhibitors? - Kept on Ice? - Storage at -80°C? Start->Check_Degradation Yes Check_Recovery Review SPE Protocol: - Correct Conditioning? - Appropriate Solvents? Start->Check_Recovery No Improve_Handling Improve Sample Collection Protocol Check_Degradation->Improve_Handling Use_IS Use Stable Isotope Internal Standard? Check_Recovery->Use_IS Check_Instrument Review Instrument Settings: - Sensitivity Optimized? - Clean Source? Optimize_Instrument Optimize Instrument Parameters Check_Instrument->Optimize_Instrument Use_IS->Check_Instrument No Optimize_SPE Optimize SPE Protocol Use_IS->Optimize_SPE Yes

Caption: Troubleshooting logic for low Angiotensin (1-5) signal.

References

Improving sensitivity of Angiotensin (1-5) detection methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Angiotensin (1-5) detection assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the sensitivity and reliability of Angiotensin (1-5) quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting Angiotensin (1-5)?

A1: The most prevalent methods for the quantification of Angiotensin (1-5) are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).[1][2][3] LC-MS/MS is generally considered more sensitive and specific, capable of detecting concentrations in the femtomolar range.[1][4] While ELISA is a more common technique in many labs, it can be susceptible to lower sensitivity and cross-reactivity with other angiotensin peptides.[2][5]

Q2: Why is the accurate detection of Angiotensin (1-5) challenging?

A2: The detection of Angiotensin (1-5) is challenging primarily due to its low physiological concentrations in biological samples.[2][6] Furthermore, angiotensin peptides are prone to rapid degradation by proteases present in plasma and tissues.[1][6] This necessitates meticulous sample collection and preparation to ensure accurate measurement.[1]

Q3: What is the role of Angiotensin (1-5) in the Renin-Angiotensin System?

A3: Angiotensin (1-5) is a peptide hormone within the Renin-Angiotensin System (RAS). It is formed from the cleavage of Angiotensin (1-7) by Angiotensin-Converting Enzyme (ACE).[7] Recent studies have identified Angiotensin (1-5) as a biologically active hormone that acts as a potent agonist for the Angiotensin AT2 receptor.[8][9] This interaction leads to downstream effects such as nitric oxide production, vasorelaxation, and a decrease in blood pressure.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during Angiotensin (1-5) detection experiments.

Low or No Signal
Potential Cause Recommended Solution
Sample Degradation Ensure rapid sample processing on ice and the immediate addition of a comprehensive protease inhibitor cocktail to prevent the enzymatic degradation of Angiotensin (1-5).[1][6][10]
Insufficient Sample Concentration Concentrate the sample using solid-phase extraction (SPE) or other appropriate methods.[11] For cell culture experiments, consider increasing the cell number or incubation time.
Incorrect Reagent Preparation or Handling (ELISA) Re-check all reagent dilutions and ensure they are prepared according to the kit protocol.[3][12] Confirm that reagents have not expired and have been stored correctly.
Suboptimal LC-MS/MS Parameters Optimize mass spectrometry parameters, including precursor and product ion selection, collision energy, and source settings.[11] Ensure the liquid chromatography method provides adequate separation from interfering substances.
Improper Plate Washing (ELISA) Increase the number of wash steps or the soaking time to reduce background and enhance signal-to-noise ratio.[3][12]
High Background Signal
Potential Cause Recommended Solution
Cross-reactivity of Antibodies (ELISA) Verify the specificity of the primary antibody. Consider using a different antibody clone or a more specific detection method like LC-MS/MS.[5]
Matrix Effects (LC-MS/MS) Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix.[11] Utilize stable isotope-labeled internal standards to correct for matrix effects.[1]
Insufficient Blocking (ELISA) Ensure the blocking step is performed according to the manufacturer's protocol with the recommended blocking buffer and incubation time.
Contaminated Buffers or Reagents Prepare fresh buffers and reagents using high-purity water and chemicals.[13]
High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Pipetting Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Ensure consistent and careful pipetting technique across all wells.
Inhomogeneous Sample Vortex samples thoroughly before aliquoting. For tissue homogenates, ensure complete homogenization.[10]
Edge Effects in Microplate (ELISA) Avoid using the outer wells of the microplate, which are more susceptible to temperature fluctuations. Ensure the plate is incubated in a humidified chamber to prevent evaporation.
Inconsistent Sample Preparation Standardize the sample preparation protocol for all samples to minimize variability introduced during this critical step.[6]

Quantitative Data Summary

The sensitivity of Angiotensin (1-5) detection methods can vary significantly. The following table summarizes reported limits of detection (LOD) and quantification (LOQ) from various studies.

Method Matrix Limit of Detection (LOD) Lower Limit of Quantification (LLOQ) Reference
LC-MS/MSPlasma-1 fmol/ml[1]
LC-MS/MSTissue-5 fmol/g[1]
nano-LC-MS/MSCell Culture Supernatant0.5 pg-[4]
LC-MS/MSHuman Plasmasub-picomolar-[6]

Experimental Protocols

Plasma Sample Preparation for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization based on specific experimental conditions.

Materials:

  • Blood collection tubes containing a protease inhibitor cocktail (e.g., EDTA, o-phenanthroline, pepstatin A, and p-hydroxymercuribenzoate).

  • Ice bath

  • Refrigerated centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE manifold

  • Solvents for SPE (e.g., methanol (B129727), water, acetic acid)

  • Nitrogen evaporator or vacuum centrifuge

Procedure:

  • Collect blood directly into pre-chilled tubes containing the protease inhibitor cocktail.[1]

  • Immediately place the tubes on ice to minimize enzymatic activity.

  • Centrifuge the blood at 3000 x g for 15 minutes at 4°C to separate the plasma.[13]

  • Carefully collect the plasma supernatant.

  • Solid-Phase Extraction (SPE): a. Condition the C18 SPE cartridge with 1 ml of methanol followed by 1 ml of water. b. Load the plasma sample onto the cartridge. c. Wash the cartridge with 1 ml of 5% methanol in water to remove salts and other polar impurities. d. Elute the angiotensin peptides with 1 ml of 90% methanol in water.

  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum centrifuge.[11]

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[11]

General ELISA Protocol Troubleshooting

This protocol provides a general workflow and highlights critical steps for troubleshooting. Refer to your specific ELISA kit manual for detailed instructions.

Procedure:

  • Reagent Preparation: Prepare all standards, samples, and buffers according to the kit manual. Ensure samples are diluted appropriately to fall within the standard curve range.[3][14]

  • Coating (for indirect ELISA): Coat the microplate wells with the capture antibody and incubate as recommended.

  • Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for the specified time.

  • Washing: Wash the plate thoroughly between each step to remove unbound reagents. Insufficient washing is a common source of high background.[3][12]

  • Sample/Standard Incubation: Add standards and samples to the appropriate wells and incubate.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate.

  • Enzyme Conjugate Incubation: Add the streptavidin-HRP conjugate and incubate.

  • Substrate Addition: Add the TMB substrate and incubate in the dark. Monitor color development.

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Read the absorbance at the recommended wavelength (typically 450 nm) within 15 minutes of adding the stop solution.

Visualizations

Renin-Angiotensin System and Angiotensin (1-5) Formation

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 Ang15 Angiotensin (1-5) Ang17->Ang15 ACE AT2R AT2 Receptor Ang15->AT2R Agonist Effects Vasodilation, Blood Pressure Reduction, Nitric Oxide Production AT2R->Effects

Caption: Formation and action of Angiotensin (1-5) within the Renin-Angiotensin System.

General Experimental Workflow for Angiotensin (1-5) Quantification

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (with Protease Inhibitors) Extraction 2. Extraction / Clean-up (e.g., SPE) Sample_Collection->Extraction LCMS LC-MS/MS Extraction->LCMS Method 1 ELISA ELISA Extraction->ELISA Method 2 Quantification 3. Quantification LCMS->Quantification ELISA->Quantification Analysis 4. Data Analysis Quantification->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A generalized workflow for the quantification of Angiotensin (1-5).

References

Technical Support Center: Angiotensin (1-5) Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Angiotensin (1-5) cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Angiotensin (1-5) cell-based experiments.

Question IDQuestionPossible CausesSuggested Solutions
General
G-01My Angiotensin (1-5) peptide seems to have low or no activity. - Peptide Degradation: Angiotensin peptides can be susceptible to degradation by peptidases in serum-containing media or from cellular proteases. - Improper Storage: Incorrect storage temperature or repeated freeze-thaw cycles can reduce peptide potency. - Incorrect Peptide Concentration: Errors in stock solution preparation or dilution calculations.- Use serum-free media for the assay or include a broad-spectrum protease inhibitor cocktail. - Aliquot the peptide upon receipt and store at -80°C. Avoid multiple freeze-thaw cycles. - Verify the molecular weight and recalculate concentrations. Confirm the accuracy of pipettes.
G-02I'm observing high variability between replicate wells. - Inconsistent Cell Seeding: Uneven cell distribution across the plate. - Pipetting Errors: Inaccurate dispensing of reagents or compounds. - Edge Effects: Evaporation from wells on the plate's perimeter.- Ensure a homogenous cell suspension before and during seeding. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling. - Use calibrated pipettes and practice consistent pipetting technique. - Fill the outer wells with sterile water or PBS to minimize evaporation.
Receptor Binding Assays
RB-01I have high non-specific binding in my competition assay. - Radioligand Issues: The radiolabeled ligand may be degraded or at too high a concentration. - Insufficient Washing: Inadequate removal of unbound ligand. - Cell Membrane Quality: Poor quality of the cell membrane preparation.- Use a fresh, high-quality radioligand. Optimize the concentration to be at or near the Kd value. - Increase the number and volume of wash steps. Ensure wash buffers are cold. - Prepare fresh cell membranes and quantify protein concentration accurately.
RB-02My specific binding signal is too low. - Low Receptor Expression: The cell line may not express sufficient levels of the target receptor (AT2, Mas, or MrgD). - Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal for binding.- Use a cell line known to express the receptor of interest, or consider using cells transiently or stably transfected with the receptor. - Optimize incubation time to reach equilibrium. Ensure the buffer pH and ionic strength are appropriate.
Second Messenger Assays (Nitric Oxide & Calcium)
SM-01The nitric oxide (NO) signal is weak or absent after Angiotensin (1-5) stimulation. - Low Receptor Expression: Insufficient receptor numbers to elicit a detectable downstream signal. - Cell Health: Cells may be unhealthy, leading to a blunted response. - NO Probe Issues: The fluorescent probe for NO detection (e.g., DAF-FM diacetate) may be degraded or used at a suboptimal concentration.- Confirm receptor expression in your cell line (e.g., via qPCR or Western blot). Consider using transfected cells.[1][2] - Ensure cells are in the logarithmic growth phase and have high viability. - Use a fresh, properly stored NO probe. Optimize the loading concentration and incubation time.
SM-02I'm seeing a high background signal in my calcium mobilization assay. - Cell Stress: Mechanical stress during cell handling or plating can cause spontaneous calcium release. - Dye Overloading: Excessive concentration of the calcium-sensitive dye can lead to high background fluorescence.- Handle cells gently during passaging and seeding. Allow cells to rest after plating. - Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time.[3]
Cell Proliferation Assays
CP-01Angiotensin (1-5) is not affecting cell proliferation as expected. - Cell Line Insensitivity: The chosen cell line may not have the appropriate signaling pathways linked to proliferation in response to Angiotensin (1-5). - Incorrect Assay Duration: The incubation time with Angiotensin (1-5) may be too short or too long to observe a significant effect on proliferation.- Choose a cell line where the target receptor (e.g., AT2) is known to be involved in proliferation. - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
CP-02My cell proliferation assay results are not reproducible. - Inconsistent Seeding Density: Variations in the initial number of cells per well. - Media and Serum Variability: Different lots of media or serum can contain varying levels of growth factors.- Use a precise cell counting method and ensure a uniform cell suspension. - Test new lots of media and serum before use in critical experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for Angiotensin (1-5) from various cell-based assays.

Table 1: Receptor Binding Affinity (IC50 Values)

ReceptorCell LineLigandIC50 (M)Reference
MasCHO-MasFAM-Ala-(1-5)6.72 x 10⁻⁷[4]
MrgDCHO-MrgDFAM-Ala-(1-5)3.13 x 10⁻⁷[4]
AT2CHO-AT2FAM-Ala-(1-5)4.48 x 10⁻⁷[4]

Table 2: Functional Potency (EC50 Values) for Nitric Oxide (NO) Release

Cell LineAssayEC50 (nM)Reference
AT2R-CHONO Release45.97 ± 0.65[1]

Experimental Protocols

Protocol 1: Angiotensin (1-5) Receptor Competition Binding Assay

Objective: To determine the binding affinity (Ki) of Angiotensin (1-5) for its receptor (e.g., AT2) by measuring its ability to compete with a labeled ligand.

Materials:

  • Cells or cell membranes expressing the receptor of interest (e.g., CHO-AT2 cells).

  • Labeled ligand (e.g., fluorescently labeled Angiotensin II or a specific AT2 receptor ligand).

  • Unlabeled Angiotensin (1-5).

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 5.4 mM KCl, 1 mM EDTA, 0.006% BSA, pH 7.4).

  • 96-well or 384-well microplates.

  • Plate reader capable of detecting the label (e.g., fluorescence).

Methodology:

  • Cell Membrane Preparation (if applicable):

    • Homogenize cells in a lysis buffer and pellet the membranes by centrifugation.

    • Wash the pellet and resuspend it in binding buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a microplate, set up the following conditions in triplicate:

      • Total Binding: Cell membranes + Labeled Ligand + Binding Buffer.

      • Non-specific Binding (NSB): Cell membranes + Labeled Ligand + High concentration of an unlabeled antagonist.

      • Competition Binding: Cell membranes + Labeled Ligand + Increasing concentrations of Angiotensin (1-5).

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

  • Detection:

    • Measure the signal (e.g., fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of Angiotensin (1-5).

    • Fit the data to a one-site competition model using non-linear regression software to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Protocol 2: Angiotensin (1-5)-Induced Nitric Oxide (NO) Release Assay

Objective: To measure the production of nitric oxide in response to Angiotensin (1-5) stimulation.

Materials:

  • Cells expressing the receptor of interest (e.g., human aortic endothelial cells (HAEC) or AT2R-CHO cells).[1]

  • Angiotensin (1-5).

  • DAF-FM diacetate (NO-sensitive fluorescent probe).

  • Cell culture medium (serum-free for the assay).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microscope or plate reader.

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate and allow them to adhere and grow to 80-90% confluency.

  • Dye Loading:

    • Wash the cells with serum-free medium.

    • Load the cells with DAF-FM diacetate (e.g., 5 µM) in serum-free medium for 30-60 minutes at 37°C.

    • Wash the cells gently to remove excess dye.

  • Stimulation:

    • Add Angiotensin (1-5) at various concentrations to the wells. Include a vehicle control.

  • Incubation:

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[1]

  • Detection:

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader (Excitation/Emission ~495/515 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the change in fluorescence intensity against the log concentration of Angiotensin (1-5).

    • Determine the EC50 value from the dose-response curve.

Protocol 3: Angiotensin (1-5) Cell Proliferation Assay (MTT/WST-1)

Objective: To assess the effect of Angiotensin (1-5) on the proliferation of a specific cell line.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • Angiotensin (1-5).

  • MTT or WST-1 proliferation assay reagent.

  • 96-well tissue culture plates.

  • Absorbance microplate reader.

Methodology:

  • Cell Seeding:

    • Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of Angiotensin (1-5). Include a vehicle control.

  • Incubation:

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add the solubilization solution.

  • Detection:

    • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control wells.

    • Calculate the percentage of proliferation relative to the vehicle control.

    • Plot the percentage of proliferation against the log concentration of Angiotensin (1-5).

Visualizations

Angiotensin_1_5_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell Ang_1_7 Angiotensin (1-7) ACE ACE Ang_1_7->ACE Metabolism Ang_1_5 Angiotensin (1-5) AT2R AT2 Receptor Ang_1_5->AT2R Agonist MasR Mas Receptor Ang_1_5->MasR Agonist ACE->Ang_1_5 eNOS eNOS AT2R->eNOS Activation NO Nitric Oxide (NO) eNOS->NO Production Physiological_Effects Physiological Effects (e.g., Vasodilation) NO->Physiological_Effects

Caption: Angiotensin (1-5) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Culture Overnight A->B D Treat Cells with Ang-(1-5) B->D C Prepare Ang-(1-5) Dilutions C->D E Incubate (Time-course) D->E F Add Detection Reagent (e.g., DAF-FM, MTT) E->F G Incubate F->G H Read Plate (Fluorescence/Absorbance) G->H I Data Analysis (Calculate EC50/IC50) H->I

Caption: General Experimental Workflow for Angiotensin (1-5) Cell-Based Assays.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Q_Signal Is the signal strength the issue? Start->Q_Signal Q_Variability Is the issue high variability? Start->Q_Variability Low_Signal Low/No Signal Q_Signal->Low_Signal Yes (Low) High_BG High Background Q_Signal->High_BG Yes (High) High_Var High Variability Q_Variability->High_Var Yes Sol_Peptide Check Peptide Activity & Concentration Low_Signal->Sol_Peptide Sol_Cells Verify Cell Health & Receptor Expression Low_Signal->Sol_Cells Sol_Reagents Check Assay Reagents (Dyes, Buffers) Low_Signal->Sol_Reagents High_BG->Sol_Reagents Sol_Washing Optimize Washing Steps High_BG->Sol_Washing Sol_Seeding Ensure Consistent Cell Seeding High_Var->Sol_Seeding Sol_Pipetting Verify Pipette Accuracy High_Var->Sol_Pipetting

References

Technical Support Center: Angiotensin (1-5) Experimental Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Angiotensin (1-5) [Ang-(1-5)]. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Is Angiotensin (1-5) biologically inert? I'm using it as a negative control and observing unexpected activity.

A1: No, Angiotensin (1-5) is not biologically inert. It has been identified as a potent and biologically active hormone.[1][2][3] Historically considered an inactive metabolite of Angiotensin (1-7), recent studies have demonstrated that it elicits significant physiological effects. Therefore, it should not be used as a negative control in renin-angiotensin system (RAS) experiments.

Q2: What is the primary receptor for Angiotensin (1-5)? My results don't align with classical AT1 receptor signaling.

A2: The primary receptor for Ang-(1-5) is the Angiotensin AT2 receptor (AT2R).[1][2][3][4] Its effects are distinct from the classical AT1 receptor (AT1R) pathway activated by Angiotensin II. In various experimental models, the effects of Ang-(1-5) are blocked by the AT2R antagonist PD123319 and are absent in AT2R knockout mice.[1][2][4] Some studies have also suggested a potential role for the Mas receptor in mediating certain Ang-(1-5) effects, such as stimulating Atrial Natriuretic Peptide (ANP) secretion and providing cardioprotection.[5][6]

Q3: I am observing vasodilation in my ex vivo artery preparations with Ang-(1-5). What is the mechanism?

A3: Ang-(1-5) induces vasodilation by activating the AT2R, which leads to the activation of endothelial Nitric Oxide Synthase (eNOS) and a subsequent increase in nitric oxide (NO) release.[1][2][4] This effect has been observed in mouse mesenteric and human renal arteries.[1][2][4] The vasodilatory effect can be blocked by the AT2R antagonist PD123319.[3]

Q4: My in vivo experiments show a decrease in blood pressure after administering Ang-(1-5). Is this an expected off-target effect?

A4: A decrease in blood pressure is an expected on-target effect of Ang-(1-5) mediated by the AT2R.[1][2][4] Studies in normotensive mice have shown that intravenous administration of Ang-(1-5) causes a significant, dose-dependent decrease in mean arterial pressure.[2] This contrasts with other AT2R agonists, like C21, which do not typically lower blood pressure in normotensive animals.[2]

Q5: I'm seeing changes in protein phosphorylation in my cell cultures treated with Ang-(1-5). Which signaling pathways are known to be affected?

A5: Ang-(1-5) is known to modulate several signaling pathways, primarily through the AT2R. Key pathways include:

  • eNOS Activation: It increases eNOS phosphorylation at Ser1177 and decreases it at Tyr657, leading to NO production.[1][4]

  • mTOR Pathway Inhibition: In human aortic endothelial cells (HAEC), Ang-(1-5) leads to the dephosphorylation of key proteins in the mTOR signaling pathway, such as 4EBP1 and S6K1.[3][7] This suggests an inhibitory effect on mTOR activity, which may be linked to anti-senescence mechanisms.[3][7]

  • PI3K-Akt-NOS Pathway: In the context of ANP secretion from atrial myocytes, Ang-(1-5) has been shown to act via a Mas receptor-dependent PI3K-Akt-NOS pathway.[5]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
No effect observed after Ang-(1-5) administration. 1. Receptor Expression: The experimental model (cell line, tissue) may lack sufficient expression of the AT2 receptor or Mas receptor.1. Verify Receptor Expression: Confirm the presence of AT2R or MasR mRNA or protein in your model using qPCR, Western blot, or immunohistochemistry. Consider using a positive control model known to express these receptors, such as Human Aortic Endothelial Cells (HAEC) for AT2R.[1][2]
2. Peptide Degradation: Ang-(1-5) may be degraded by peptidases in the experimental medium or in vivo.2. Use Peptidase Inhibitors: Consider including a cocktail of peptidase inhibitors in your experimental buffer. For in vivo studies, be aware of the peptide's short half-life.
Vasoconstriction instead of vasodilation. 1. AT1R Cross-Contamination/Activation: The Ang-(1-5) peptide may be contaminated with Angiotensin II, or there may be endogenous Ang II production leading to AT1R-mediated vasoconstriction.1. Use AT1R Blocker: Perform the experiment in the presence of an AT1R blocker (e.g., Losartan, Valsartan) to isolate the effects of Ang-(1-5) on other receptors like AT2R.[2]
2. Non-Specific Binding: At very high concentrations, Ang-(1-5) might exhibit non-specific effects.2. Perform Dose-Response: Conduct a dose-response curve to determine the optimal concentration. Effects are typically observed in the nanomolar to low micromolar range (e.g., 100nM - 1µM).[2][5]
Conflicting results with receptor antagonists. 1. Antagonist Specificity/Dose: The dose of the antagonist (e.g., PD123319 for AT2R, A-779 for MasR) may be insufficient, or the antagonist may have off-target effects at high concentrations.1. Validate Antagonist Concentration: Titrate the antagonist to ensure complete blockade without non-specific effects. Run appropriate controls with the antagonist alone.
2. Receptor Heterodimerization: Cross-inhibition due to potential Mas-AT2R heterodimerization could complicate the interpretation of antagonist data.[2]2. Use Single-Receptor Models: To definitively identify the receptor, use cell lines stably transfected to express only one receptor of interest (e.g., AT2R-transfected CHO cells vs. Mas-transfected CHO cells).[1][2][4]

Quantitative Data Summary

Table 1: In Vivo Blood Pressure Effects of Angiotensin (1-5) Data from experiments in normotensive C57BL/6J mice.[2]

TreatmentDose (i.v. bolus)Change in Mean Arterial Pressure (MAP)
Angiotensin (1-5) 1 µgStatistically significant decrease
Angiotensin (1-5) 10 µgStatistically significant, dose-dependent decrease
C21 (AT2R Agonist) 1 µg / 10 µgNo significant effect on MAP

Table 2: Ex Vivo Vasorelaxation Effects of Angiotensin (1-5) Data from wire myography experiments.[2]

TissueTreatmentConcentrationEffect
Mouse Mesenteric Arteries Angiotensin (1-5)Not specifiedInduces relaxation
Human Renal Arteries Angiotensin (1-5)100 nMStatistically significant relaxation
Human Renal Arteries Angiotensin (1-5)1 µMConcentration-dependent relaxation

Experimental Protocols

1. Measurement of Nitric Oxide (NO) Release in Cell Culture

  • Objective: To quantify NO production in response to Ang-(1-5).

  • Methodology: Based on DAF-FM diacetate fluorescence staining.[2][4]

    • Cell Culture: Plate Human Aortic Endothelial Cells (HAEC) or CHO cells transfected with the receptor of interest (e.g., AT2R, Mas) in a suitable plate for microscopy.

    • Loading: Wash cells with a balanced salt solution and incubate with DAF-FM diacetate (e.g., 5 µM) for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells.

    • Washing: Gently wash the cells twice to remove excess extracellular dye.

    • Stimulation: Add Ang-(1-5) at the desired concentration (e.g., 1 µM). For antagonist experiments, pre-incubate the cells with the antagonist (e.g., PD123319) for 15-30 minutes before adding Ang-(1-5).

    • Imaging: Immediately begin acquiring fluorescence images using a confocal or fluorescence microscope at appropriate excitation/emission wavelengths (approx. 495/515 nm for DAF-FM).

    • Analysis: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates NO production.

2. Wire Myography for Vasorelaxation Assay

  • Objective: To assess the vasodilatory effect of Ang-(1-5) on isolated arteries.

  • Methodology: Based on ex vivo wire myography protocols.[2]

    • Tissue Preparation: Isolate resistance arteries (e.g., mouse mesenteric, human renal) and mount segments on a wire myograph in a heated organ bath containing physiological salt solution, gassed with 95% O₂ / 5% CO₂.

    • Equilibration: Allow the arteries to equilibrate under a standardized tension.

    • Pre-constriction: Induce a stable contraction using a vasoconstrictor agent (e.g., phenylephrine, U46619).

    • Treatment: Once a stable plateau of contraction is reached, cumulatively add Ang-(1-5) in increasing concentrations to generate a dose-response curve. To isolate AT2R effects, pre-incubate vessels with an AT1R blocker (e.g., 3 nM valsartan).[2]

    • Data Analysis: Express the relaxation response as a percentage reversal of the pre-induced contraction.

Visualizations: Signaling Pathways & Workflows

Ang_1_5_AT2R_Signaling Ang15 Angiotensin (1-5) AT2R AT2 Receptor Ang15->AT2R eNOS eNOS AT2R->eNOS  Activates mTOR_pathway mTOR Pathway (4EBP1, S6K1) AT2R->mTOR_pathway  Inhibits NO Nitric Oxide (NO) eNOS->NO  Produces Vasodilation Vasodilation NO->Vasodilation Inhibition Inhibition of Cell Senescence mTOR_pathway->Inhibition

Caption: Ang-(1-5) signaling via the AT2 receptor.

Ang_1_5_MasR_Signaling Ang15 Angiotensin (1-5) MasR Mas Receptor Ang15->MasR PI3K PI3K MasR->PI3K Akt Akt PI3K->Akt NOS NOS Akt->NOS ANP ANP Secretion NOS->ANP

Caption: Putative Ang-(1-5) signaling via the Mas receptor.

Experimental_Workflow_Troubleshooting Start Unexpected Result with Angiotensin (1-5) CheckReceptor Is the AT2R expressed in your model system? Start->CheckReceptor CheckAT1R Could AT1R signaling be interfering? CheckReceptor->CheckAT1R Yes UsePositiveControl Use Positive Control (e.g., HAEC cells) CheckReceptor->UsePositiveControl No/Unsure UseBlocker Add AT1R Blocker (e.g., Losartan) CheckAT1R->UseBlocker Yes/Possible Reassess Re-evaluate Results CheckAT1R->Reassess No UseBlocker->Reassess UsePositiveControl->Reassess

Caption: Troubleshooting logic for Ang-(1-5) experiments.

References

Technical Support Center: Angiotensin (1-5) Half-life and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the circulatory half-life and experimental stability of Angiotensin (1-5).

FAQs: Half-life of Angiotensin (1-5) in Circulation

Q1: What is the reported half-life of Angiotensin (1-5) in circulation?

A definitive value for the circulatory half-life of Angiotensin (1-5) has not been established in the scientific literature. Studies indicate that Angiotensin (1-5) is a metabolite of Angiotensin (1-7), formed by the action of Angiotensin-Converting Enzyme (ACE).[1][2] The inherent instability of angiotensin peptides in plasma presents a significant challenge to accurate quantification and half-life determination.[3] In fact, some studies have reported that Angiotensin (1-5) was undetectable in the plasma of healthy individuals and patients undergoing kidney dialysis, even with highly sensitive detection methods, suggesting a very short half-life.[3]

Q2: What are the primary factors contributing to the rapid degradation of Angiotensin (1-5) in circulation?

The short half-life of angiotensin peptides, including likely Angiotensin (1-5), is primarily due to enzymatic degradation by various peptidases present in the blood and tissues.[4][5] For instance, Angiotensin II has a circulating half-life of approximately 30 seconds, but this can extend to 15-30 minutes in tissues where it may be protected from rapid degradation.[5][6]

Q3: How is Angiotensin (1-5) metabolized?

Angiotensin (1-5) is primarily generated from the cleavage of Angiotensin (1-7) by the Angiotensin-Converting Enzyme (ACE).[1] The primary degradation product of Angiotensin (1-7) metabolism by ACE is Angiotensin (1-5).[1]

Troubleshooting Guide: Experimental Stability of Angiotensin (1-5)

Researchers may encounter several challenges when studying the stability and activity of Angiotensin (1-5). This guide provides troubleshooting for common issues.

Issue Potential Cause Troubleshooting Steps
Inconsistent or no biological effect of synthetic Angiotensin (1-5) Peptide degradation during storage or in the experimental setup.1. Peptide Quality and Storage: Ensure the peptide is of high purity and stored under recommended conditions (lyophilized at -20°C or -80°C). Avoid repeated freeze-thaw cycles by aliquoting the peptide upon receipt.[7] 2. In Vitro Stability Assay: Perform an in vitro stability assay in plasma or the relevant biological matrix to determine the peptide's half-life under your experimental conditions. 3. Protease Inhibitors: Incorporate a cocktail of protease inhibitors in your experimental buffers to prevent enzymatic degradation, especially in cell culture or plasma-based assays.[3][8] 4. pH Optimization: Maintain the pH of your experimental solutions within a range that ensures peptide stability, as extreme pH can lead to hydrolysis.[7]
Difficulty in detecting and quantifying Angiotensin (1-5) by LC-MS Low peptide concentration due to rapid degradation or non-specific adsorption.1. Pre-analytical Stability: Implement rigorous pre-analytical sample handling. This includes using protease inhibitors and surfactants in collection tubes to prevent degradation and adsorption to surfaces.[3] 2. Optimized Extraction: Utilize solid-phase extraction (SPE) to concentrate the peptide from the plasma matrix and remove interfering substances.[9][10] 3. Sensitive Instrumentation: Employ a highly sensitive mass spectrometer with optimized settings for the specific mass transitions of Angiotensin (1-5).[9][11] 4. Internal Standards: Use stable isotope-labeled internal standards for accurate quantification.[9]
Variability in experimental results between batches of peptide Differences in peptide purity, counter-ion (e.g., TFA) content, or handling.1. Quality Control: Obtain a certificate of analysis for each peptide batch to verify purity and composition. 2. Counter-ion Effects: Be aware that trifluoroacetic acid (TFA) from peptide synthesis can affect biological assays. Consider TFA removal if necessary.[12] 3. Consistent Handling: Standardize all aspects of peptide handling, from reconstitution to final dilution, to minimize variability.[13]

Experimental Protocols & Workflows

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol outlines a general method to assess the stability of Angiotensin (1-5) in a plasma matrix.

Materials:

  • Angiotensin (1-5) peptide

  • Human or animal plasma (with appropriate anticoagulant, e.g., EDTA)

  • Protease inhibitor cocktail

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Formic Acid)

  • LC-MS/MS system

Procedure:

  • Preparation: Pre-warm plasma to 37°C. Prepare a stock solution of Angiotensin (1-5) in a suitable buffer.

  • Incubation: Spike the plasma with Angiotensin (1-5) to a final concentration (e.g., 1 µM). Immediately take a time-zero aliquot and quench it to stop enzymatic activity.

  • Time Points: Incubate the remaining plasma-peptide mixture at 37°C. Collect aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Quenching: Immediately mix each aliquot with an equal volume of cold quenching solution to precipitate plasma proteins and halt degradation.

  • Sample Processing: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining Angiotensin (1-5) at each time point.

  • Half-life Calculation: Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

Angiotensin (1-5) has been shown to exert its biological effects primarily through the Angiotensin II Type 2 (AT2) receptor and has also been implicated in signaling via the Mas receptor.[14][15][16]

Angiotensin_1_5_AT2R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang_1_5 Angiotensin (1-5) AT2R AT2 Receptor Ang_1_5->AT2R Binds to eNOS_activation eNOS Activation AT2R->eNOS_activation Activates NO_production NO Production eNOS_activation->NO_production Leads to Vasodilation Vasodilation NO_production->Vasodilation Lowering_BP Blood Pressure Lowering Vasodilation->Lowering_BP

Caption: Angiotensin (1-5) AT2 Receptor Signaling Pathway.

Angiotensin_1_5_MasR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang_1_5 Angiotensin (1-5) MasR Mas Receptor Ang_1_5->MasR Binds to PI3K_Akt_NOS PI3K-Akt-NOS Pathway MasR->PI3K_Akt_NOS Activates ANP_secretion ANP Secretion PI3K_Akt_NOS->ANP_secretion Stimulates

Caption: Angiotensin (1-5) Mas Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the in vitro half-life of Angiotensin (1-5).

Peptide_Half_Life_Workflow start Start prepare_reagents Prepare Peptide Stock, Plasma, and Quenching Solution start->prepare_reagents incubation Spike Plasma with Peptide and Incubate at 37°C prepare_reagents->incubation sampling Collect Aliquots at Defined Time Points incubation->sampling quenching Immediately Quench Samples to Stop Degradation sampling->quenching centrifugation Centrifuge to Pellet Precipitated Proteins quenching->centrifugation extraction Extract Supernatant for Analysis centrifugation->extraction lcms_analysis Quantify Remaining Peptide by LC-MS/MS extraction->lcms_analysis data_analysis Calculate Half-life lcms_analysis->data_analysis end End data_analysis->end

Caption: In Vitro Peptide Half-life Determination Workflow.

References

Technical Support Center: Considerations for Angiotensin-(1-5) Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Angiotensin-(1-5) [Ang-(1-5)] has recently been identified as a potent and biologically active component of the Renin-Angiotensin System (RAS).[1][2] As research into its specific in vivo applications is emerging, this guide provides practical advice based on established protocols for similar angiotensin peptides, such as Angiotensin II and Angiotensin-(1-7), and general principles of therapeutic peptide delivery.[3][4][5] Researchers should adapt these recommendations as more specific data on Ang-(1-5) becomes available.

Frequently Asked Questions (FAQs)

Q1: What is Angiotensin-(1-5) and what are its known biological functions?

A1: Angiotensin-(1-5) is a five-amino-acid peptide that was previously considered an inactive byproduct of Angiotensin-(1-7) metabolism.[6][7] However, recent studies have demonstrated that it is a potent endogenous agonist for the Angiotensin II Type 2 (AT2) receptor.[1][8][9] Its key biological effects include:

  • Vasodilation: It induces the release of nitric oxide (NO) from endothelial cells, leading to the relaxation of blood vessels.[1][8][10]

  • Blood Pressure Reduction: In vivo studies in mice have shown that Ang-(1-5) can lower blood pressure.[6][8][10]

  • Protective Signaling: Its signaling pathways are associated with the protective arm of the RAS, similar to Angiotensin-(1-7).[2][10]

Q2: What are the primary challenges for the in vivo delivery of Angiotensin-(1-5)?

A2: As a peptide, Ang-(1-5) faces several delivery challenges common to this class of molecules:[11][12]

  • Metabolic Instability: Peptides are susceptible to rapid degradation by proteases in the bloodstream and tissues, leading to a very short half-life.[11][13] For example, the half-life of Angiotensin II is less than a minute in circulation.[14][15]

  • Poor Bioavailability: Due to enzymatic degradation, oral administration is generally not viable.[16] Parenteral routes (e.g., injection, infusion) are necessary but require careful formulation.

  • Formulation Difficulties: Peptides can be prone to physical and chemical degradation in solution, such as aggregation and oxidation, which can compromise their bioactivity.[4]

Q3: How can I improve the stability of my Angiotensin-(1-5) solution for in vivo experiments?

A3: Ensuring the stability of your peptide solution is critical for reproducible results.[4] Key formulation strategies include:[4][12]

  • pH and Buffer Selection: Optimizing the pH with appropriate buffers (e.g., phosphate, citrate) is a primary method for enhancing stability.

  • Use of Excipients: Including stabilizers can protect the peptide. Common examples include lyoprotectants like sucrose (B13894) and bulking agents like mannitol.

  • Sterility: All formulations for in vivo use must be sterile. This is typically achieved by filtering the final solution through a 0.22 µm filter.

  • Reconstitution: Lyophilized peptides should be reconstituted in a sterile diluent just prior to use to minimize degradation in solution.

Q4: What are the recommended routes of administration for angiotensin peptides?

A4: The choice of administration route depends on the desired pharmacokinetic profile and experimental goal. Common parenteral routes for preclinical studies include:[3][4]

  • Intravenous (IV) Infusion: Provides immediate and complete bioavailability and allows for precise control over circulating concentrations. This is common for studying acute effects of peptides like Angiotensin II.[14]

  • Subcutaneous (SC) Injection/Infusion: Offers a slower release profile, which can be beneficial for achieving sustained exposure.

  • Intraperitoneal (IP) Injection: A common route in rodent studies, though absorption can be more variable than IV or SC routes.

  • Continuous Infusion via Osmotic Minipumps: This is the preferred method for long-term studies requiring constant and stable peptide levels, often used for Angiotensin-(1-7) and Angiotensin II.[3][13]

Troubleshooting Guide

Problem: I am not observing the expected biological effect (e.g., blood pressure change) after administering Ang-(1-5).

Potential Cause Troubleshooting Steps
Peptide Degradation 1. Reconstitute Freshly: Prepare the peptide solution immediately before each experiment.[4]2. Optimize Formulation: Review your vehicle/buffer. Ensure the pH is optimal and consider adding stabilizers.[12]3. Verify Peptide Quality: Confirm the purity and integrity of your peptide stock with the supplier or through analytical methods like HPLC-MS.
Incorrect Dosing 1. Dose-Response Study: Perform a dose-response experiment to determine the optimal concentration for your model. Effects of Ang-(1-5) have been observed in the micromolar range in vitro.[2]2. Review Literature: Compare your dosage with published data for similar peptides like Ang-(1-7) or C21 (another AT2R agonist).[2]
Suboptimal Delivery Method 1. Check Half-Life: For peptides with a short half-life, a bolus injection may not provide sustained exposure. Consider continuous infusion via an osmotic minipump for longer-term effects.[3][13]2. Confirm Administration: For IV injections, ensure the needle was correctly placed in the vein. Resistance during injection or the formation of a bleb indicates a failed attempt.[4]

Problem: I am observing high variability in my experimental results.

Potential Cause Troubleshooting Steps
Inconsistent Formulation 1. Standardize Protocol: Use a standardized and documented protocol for reconstituting and diluting the peptide.2. Avoid Aggregation: Mix solutions gently; do not vortex vigorously. Consider adding a non-ionic surfactant like Polysorbate 20 if aggregation is suspected.[4]
Variable Animal Handling 1. Consistent Technique: Ensure all injections or surgical implantations are performed consistently by a trained individual.2. Acclimatization: Allow animals to acclimatize to the experimental conditions to reduce stress-induced physiological changes.
Biological Variation 1. Increase Sample Size: A larger number of animals per group can help overcome natural biological variability.2. Control for Variables: Ensure animals are matched for age, weight, and sex across experimental groups.

Data Presentation: Quantitative Summaries

Table 1: Comparative Overview of In Vivo Delivery Methods (Rodent Models) Note: This table provides generalized data for peptides; specific parameters for Ang-(1-5) must be determined empirically.

Parameter Intravenous (IV) Intraperitoneal (IP) Subcutaneous (SC) Osmotic Minipump (SC)
Bioavailability 100%Variable (50-90%)High (>80%)High (>80%)
Time to Peak Concentration < 5 minutes15-30 minutes30-60 minutesN/A (steady state)
Dosing Regimen Bolus or InfusionBolusBolus or InfusionContinuous Infusion
Primary Use Case Acute effects, PK studiesSub-acute studiesSustained releaseChronic, long-term studies

Table 2: Example Formulation Components for Angiotensin Peptide Stability Adapted from general peptide formulation guidelines.[4]

Component Example Agent Purpose Typical Concentration
Buffering Agent Sodium PhosphateMaintain optimal pH, prevent degradation10-50 mM
Tonicity Modifier Sodium Chloride, MannitolEnsure isotonicity of the formulationTo achieve ~290 mOsm/kg
Stabilizer Sucrose, TrehaloseProtect against physical degradation1-10% (w/v)
Solubilizing Agent Polysorbate 20/80Prevent surface adsorption and aggregation0.01-0.1% (w/v)

Table 3: Reference Dosing for Angiotensin II in Rodent Models Provided as a starting reference for a related peptide.[3]

Animal Model Delivery Method Dose Rate Duration Primary Effect Studied
Rat (Sprague-Dawley)Osmotic Minipump (SC)50-200 ng/kg/min7-14 daysHypertension, Cardiac Fibrosis
Mouse (C57BL/6)Osmotic Minipump (SC)400-1000 ng/kg/min14-28 daysHypertension, Vascular Dysfunction
Rat (Anesthetized)IV Infusion20-200 ng/kg/min1-3 hoursAcute Blood Pressure Response

Experimental Protocols

Protocol 1: Preparation of Angiotensin-(1-5) Solution for In Vivo Infusion

  • Calculation: Determine the total amount of Ang-(1-5) required based on the desired dose rate, infusion duration, animal weight, and number of animals.

  • Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), reconstitute the lyophilized Ang-(1-5) powder with a small volume of sterile water or 0.9% saline. Mix gently by pipetting up and down. Avoid shaking.

  • Vehicle Preparation: Prepare the sterile vehicle solution. A common vehicle is sterile 0.9% saline or phosphate-buffered saline (PBS), pH 7.4.

  • Final Dilution: Add the reconstituted peptide concentrate to the vehicle to achieve the final target concentration.

  • Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile container.

  • Storage: Use the solution immediately or store it at 4°C for short-term use (consult supplier data for stability). For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Chronic In Vivo Delivery using Osmotic Minipumps This protocol is adapted from methods used for continuous Angiotensin II delivery.[3]

  • Minipump Selection: Choose an osmotic minipump model with the appropriate flow rate and duration for your experiment (e.g., Alzet).

  • Pump Priming: Following the manufacturer's instructions, fill the sterile minipump with the prepared Ang-(1-5) solution. This must be done in a sterile environment. Incubate the filled pump in sterile saline at 37°C for the recommended priming period to ensure immediate pumping upon implantation.

  • Animal Anesthesia: Anesthetize the animal using an approved protocol (e.g., isoflurane (B1672236) inhalation).

  • Surgical Implantation:

    • Shave and disinfect the surgical site (typically the back, between the scapulae).

    • Make a small incision in the skin.

    • Using a hemostat, create a subcutaneous pocket large enough to accommodate the minipump.

    • Insert the primed minipump into the pocket, with the flow moderator pointing away from the incision.

  • Wound Closure: Close the skin incision with sutures or surgical staples.

  • Post-Operative Care: Administer analgesics as prescribed by your institutional animal care committee. Monitor the animal for signs of pain, infection, or discomfort during recovery. The minipump will now deliver Ang-(1-5) at a constant rate for its specified duration.

Mandatory Visualizations

RAS_Pathway cluster_classical cluster_protective Angiotensinogen Angiotensinogen AngI Angiotensin I (1-10) Angiotensinogen->AngI Renin AngII Angiotensin II (1-8) AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R Ang15 Angiotensin-(1-5) Ang17->Ang15 ACE MasR Mas Receptor Ang17->MasR AT2R AT2 Receptor Ang15->AT2R Effects_Classical Vasoconstriction Fibrosis, Inflammation AT1R->Effects_Classical Effects_Protective Vasodilation Anti-fibrotic, Anti-inflammatory AT2R->Effects_Protective MasR->Effects_Protective Classical Classical (Pressor) Axis Protective Protective (Depressor) Axis

Caption: The Renin-Angiotensin System highlighting Angiotensin-(1-5) and its receptor.

Experimental_Workflow start Hypothesis Formulation prep Peptide Formulation & Stability Testing start->prep animal_model Animal Model Selection (e.g., Rat, Mouse) prep->animal_model delivery_choice Choice of Delivery Method (Bolus vs. Infusion) animal_model->delivery_choice bolus_path Bolus Injection (IV, IP, SC) delivery_choice->bolus_path Acute Study infusion_path Chronic Infusion (Osmotic Minipump) delivery_choice->infusion_path Chronic Study experiment In Vivo Experiment (e.g., Blood Pressure Monitoring) bolus_path->experiment surgery Surgical Implantation infusion_path->surgery surgery->experiment data_collection Data & Sample Collection (Blood, Tissue) experiment->data_collection analysis Data Analysis & Interpretation data_collection->analysis

Caption: General workflow for in vivo studies with angiotensin peptides.

References

Pre-analytical variables affecting Angiotensin (1-5) measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring Angiotensin (1-5). Proper pre-analytical handling of samples is critical for reliable quantification of this labile peptide.

Frequently Asked Questions (FAQs)

Q1: What is the most critical pre-analytical factor affecting Angiotensin (1-5) measurement?

A1: The most critical factor is the rapid degradation of Angiotensin (1-5) by proteases present in blood and plasma. Therefore, the immediate and effective inhibition of these enzymes upon sample collection is paramount for accurate measurement.

Q2: Why are my Angiotensin (1-5) levels undetectable or unexpectedly low?

A2: Undetectable or low levels of Angiotensin (1-5) are a common issue and can arise from several pre-analytical errors. One significant finding is that in some studies, endogenous Angiotensin (1-5) was undetectable even with highly sensitive mass spectrometry methods, suggesting that its circulating levels might be extremely low in healthy individuals.[1] However, pre-analytical issues are often the primary cause. Key factors include:

  • Inadequate Protease Inhibition: Failure to use a comprehensive protease inhibitor cocktail immediately upon blood collection.

  • Improper Sample Handling Temperature: Delays in cooling the sample can lead to rapid degradation.

  • Incorrect Anticoagulant: Use of anticoagulants other than EDTA can interfere with the assay.

  • Multiple Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to peptide degradation.[2]

Q3: What is the recommended procedure for blood collection for Angiotensin (1-5) measurement?

A3: A standardized procedure for blood collection and processing is essential.[3] The recommended protocol involves collecting whole blood into chilled tubes containing EDTA as the anticoagulant and a pre-added comprehensive protease inhibitor cocktail. The sample should be immediately placed on ice and centrifuged at a low temperature as soon as possible to separate the plasma.

Q4: Which anticoagulant should I use for blood collection?

A4: EDTA is the recommended anticoagulant for Angiotensin (1-5) measurement. Heparin has been shown to interfere with some immunoassays and can impact the accuracy of measurements. Citrate can also affect results and is generally not recommended.

Q5: How should I store my plasma samples for Angiotensin (1-5) analysis?

A5: Plasma samples should be stored at -80°C for long-term stability. With the addition of protease inhibitors, angiotensin peptides have been shown to be stable for at least three freeze-thaw cycles and for over a month at -80°C.[2] Short-term storage at 4°C should be minimized and samples should be kept on ice during processing.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or Undetectable Angiotensin (1-5) Levels Inadequate protease inhibition.Ensure a broad-spectrum protease inhibitor cocktail is added to the collection tube before blood is drawn.
Delayed sample processing.Process blood samples immediately after collection. Keep samples on ice at all times.
Improper storage.Store plasma aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Endogenous levels are below the limit of detection of the assay.Consider using a more sensitive analytical method such as LC-MS/MS. Be aware that circulating levels in healthy subjects may be extremely low.[1]
High Variability Between Replicates Inconsistent sample handling.Standardize the entire workflow from blood collection to analysis for all samples.
Pipetting errors.Ensure accurate and consistent pipetting, especially for small volumes of standards and samples.
Matrix effects in the assay.Perform validation experiments such as spike and recovery to assess matrix effects in your specific sample type.
Poor Standard Curve Improper standard preparation or storage.Prepare fresh standards for each assay. Store stock solutions as recommended by the manufacturer.
Incorrect assay procedure.Carefully follow the manufacturer's protocol for the specific assay kit being used.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation
  • Preparation: Pre-chill K2-EDTA blood collection tubes on ice. Prepare a comprehensive protease inhibitor cocktail according to the manufacturer's instructions.

  • Addition of Inhibitors: Add the appropriate volume of the protease inhibitor cocktail to each chilled K2-EDTA tube immediately before blood collection.

  • Blood Collection: Collect the blood sample directly into the prepared tube.

  • Immediate Cooling: Immediately after collection, gently invert the tube several times to mix the blood with the anticoagulant and inhibitors, and place it back on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,600 x g for 15 minutes at 4°C.

  • Plasma Aliquoting: Carefully collect the plasma supernatant without disturbing the buffy coat and transfer it into pre-chilled, labeled polypropylene (B1209903) tubes.

  • Storage: Immediately freeze the plasma aliquots at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This is a general protocol and may need optimization for specific applications.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Acidify the plasma sample with formic acid (final concentration 0.1%). Load the acidified plasma onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the angiotensin peptides from the cartridge with 1 mL of a solution of 80% acetonitrile (B52724) and 0.1% formic acid in water.

  • Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried peptide extract in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Pre-analytical Variables: A Summary

Variable Recommendation Impact of Deviation
Anticoagulant K2-EDTAHeparin: May interfere with immunoassays. Citrate: Can dilute the sample and affect peptide stability.
Protease Inhibition Use of a broad-spectrum protease inhibitor cocktail added before blood collection.Without Inhibitors: Rapid and significant degradation of Angiotensin (1-5), leading to falsely low or undetectable levels.
Temperature Collect and process samples on ice (0-4°C).Room Temperature: Significant degradation of Angiotensin (1-5) within a short period.
Storage Long-term at -80°C. Minimize freeze-thaw cycles.-20°C: May not be sufficient for long-term stability. Repeated Freeze-Thaw: Leads to peptide degradation.
Time to Centrifugation Within 30 minutes of collection.Delayed Centrifugation: Increased opportunity for proteases to degrade Angiotensin (1-5).

Signaling Pathways and Workflows

Angiotensin_1_5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang(1-5) Ang(1-5) AT2R AT2 Receptor Ang(1-5)->AT2R Agonist MasR Mas Receptor Ang(1-5)->MasR Agonist PI3K PI3K AT2R->PI3K MasR->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Activation NO Nitric Oxide eNOS->NO Production Vasodilation Vasodilation NO->Vasodilation

Caption: Angiotensin (1-5) Signaling Pathway.

Angiotensin_1_5_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Blood_Draw Blood Draw into chilled EDTA tube + Protease Inhibitors Centrifugation Centrifuge at 4°C Blood_Draw->Centrifugation Immediate Plasma_Separation Separate Plasma Centrifugation->Plasma_Separation Storage Store at -80°C Plasma_Separation->Storage Extraction Solid-Phase Extraction Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Interpretation LCMS->Data

Caption: Experimental Workflow for Angiotensin (1-5) Measurement.

References

Ensuring reproducibility in Angiotensin (1-5) experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving Angiotensin (1-5) [Ang-(1-5)].

Troubleshooting Guide

This guide addresses common issues that may arise during Ang-(1-5) experiments, helping researchers identify and resolve potential problems.

Problem Potential Cause Recommended Solution
Low or no biological activity of Ang-(1-5) Peptide Degradation: Improper storage or repeated freeze-thaw cycles can degrade the peptide.[1][2]Store lyophilized peptide at -20°C or below.[3][4][5] Once reconstituted, aliquot and store at -80°C to avoid multiple freeze-thaw cycles.[6]
Incorrect Peptide Concentration: Inaccurate calculation of the peptide concentration can lead to misleading results.[2]Ensure accurate calculation of net peptide content, considering peptide purity. Perform a dose-response curve to determine the optimal concentration range.[7]
Peptide Aggregation: Hydrophobic properties of the peptide can cause aggregation, masking active sites.[7][8]Use appropriate solvents for reconstitution and consider incorporating solubilizing tags if aggregation persists.[8]
Oxidation: Peptides containing residues like Cysteine, Tryptophan, or Methionine are susceptible to oxidation, which can reduce activity.[2]Handle the peptide in an oxygen-free environment where possible and use freshly prepared solutions.
Inconsistent results between experiments Biological Contamination: Endotoxin (B1171834) contamination can cause variable immune responses in cellular assays.[2]Use endotoxin-free reagents and test the peptide for endotoxin levels, especially in immunological assays.
TFA Counter-ion Interference: Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can interfere with cellular assays.[2][7]If erratic cell growth or death is observed, consider using peptides with alternative counter-ions like acetate (B1210297) or HCl.[7]
Variable Experimental Conditions: Fluctuations in pH, temperature, or incubation times can affect results.[1]Standardize all experimental protocols and ensure consistent conditions across all replicates and experiments.
Unexpected cellular responses Off-target effects: The observed effect may not be mediated by the intended receptor.Use specific antagonists for the Ang-(1-5) receptors (AT2 and Mas) to confirm the signaling pathway. For example, PD123319 for the AT2 receptor and A-779 for the Mas receptor.[9]
Cytotoxicity: High concentrations of the peptide or contaminants may be toxic to cells.[7]Perform a cell viability assay across a range of peptide concentrations to identify any cytotoxic effects.

Frequently Asked Questions (FAQs)

1. What is the primary signaling pathway activated by Angiotensin (1-5)?

Angiotensin (1-5) has been shown to act as an agonist for both the Angiotensin II Type 2 receptor (AT2R) and the Mas receptor, leading to distinct downstream signaling cascades.[9][10][11]

  • AT2R-mediated signaling: Binding of Ang-(1-5) to the AT2R can lead to the activation of endothelial Nitric Oxide Synthase (eNOS), resulting in increased nitric oxide (NO) production.[10][12] This pathway is associated with vasodilation and a decrease in blood pressure.[10][11] Additionally, Ang-(1-5) has been shown to inhibit the mTOR signaling pathway in an AT2R-dependent manner.[13]

  • Mas receptor-mediated signaling: Ang-(1-5) can also stimulate the secretion of Atrial Natriuretic Peptide (ANP) through the Mas receptor, involving the PI3K-Akt-NOS pathway.[9] Some studies also suggest that the cardioprotective effects of Ang-(1-5) against ischemia-reperfusion injury are mediated by the Mas receptor.[14][15]

Ang_1_5_Signaling cluster_AT2R AT2R Signaling cluster_MasR Mas Receptor Signaling Ang15_AT2R Angiotensin (1-5) AT2R AT2 Receptor Ang15_AT2R->AT2R eNOS_activation eNOS Activation AT2R->eNOS_activation mTOR_inhibition mTOR Inhibition AT2R->mTOR_inhibition NO_production Nitric Oxide Production eNOS_activation->NO_production Vasodilation Vasodilation NO_production->Vasodilation Anti_senescence Anti-senescence mTOR_inhibition->Anti_senescence Ang15_MasR Angiotensin (1-5) MasR Mas Receptor Ang15_MasR->MasR PI3K_Akt_NOS PI3K-Akt-NOS Pathway MasR->PI3K_Akt_NOS Cardioprotection Cardioprotection MasR->Cardioprotection ANP_secretion ANP Secretion PI3K_Akt_NOS->ANP_secretion NO_Release_Workflow start Seed Endothelial Cells load_daffm Load cells with DAF-FM diacetate start->load_daffm wash Wash cells to remove excess dye load_daffm->wash stimulate Stimulate with Angiotensin (1-5) wash->stimulate measure_fluorescence Measure fluorescence intensity over time stimulate->measure_fluorescence end Analyze NO release measure_fluorescence->end

References

Technical Support Center: Overcoming Challenges in Angiotensin (1-5) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Angiotensin (1-5).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of Angiotensin (1-5)?

Angiotensin (1-5) is a pentapeptide with the sequence Asp-Arg-Val-Tyr-Ile.

Q2: What are the most common challenges in synthesizing Angiotensin (1-5)?

The most frequent challenges during the Solid-Phase Peptide Synthesis (SPPS) of Angiotensin (1-5) include incomplete coupling reactions, side reactions such as aspartimide formation involving the Aspartic acid residue, and aggregation of the growing peptide chain.

Q3: Which protecting groups are recommended for the amino acids in Angiotensin (1-5) during Fmoc-SPPS?

For Fmoc-based solid-phase peptide synthesis of Angiotensin (1-5), the following side-chain protecting groups are commonly used:

  • Aspartic acid (Asp): OtBu (tert-butyl)[1][2][3]

  • Arginine (Arg): Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)[4]

  • Tyrosine (Tyr): tBu (tert-butyl)

  • Valine (Val) and Isoleucine (Ile) do not typically require side-chain protection.

Q4: What is a suitable cleavage cocktail for releasing Angiotensin (1-5) from the resin?

A standard and effective cleavage cocktail for a peptide with the composition of Angiotensin (1-5) is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water. A common ratio is 95:2.5:2.5 (v/v/v) of TFA:TIS:H₂O.[5][6] TIS acts as a scavenger to prevent the reattachment of protecting groups to sensitive residues.

Q5: What are the key parameters to optimize for the HPLC purification of Angiotensin (1-5)?

For successful purification of Angiotensin (1-5) by reverse-phase HPLC (RP-HPLC), optimization of the following parameters is crucial:

  • Mobile Phase Composition: A common mobile phase system consists of Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in acetonitrile).

  • Gradient Elution: A linear gradient of increasing Buffer B concentration is typically used to elute the peptide. The steepness of the gradient will affect the resolution of the separation.[7]

  • Column Chemistry: A C18 stationary phase is a common choice for purifying peptides of this size.[7]

  • Flow Rate: Adjusting the flow rate can impact the separation efficiency and run time.

Section 2: Troubleshooting Guides

Solid-Phase Peptide Synthesis (SPPS) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield After Cleavage 1. Incomplete Fmoc deprotection. 2. Inefficient amino acid coupling. 3. Peptide aggregation on the resin. 4. Premature cleavage of the peptide from the resin.1. Extend deprotection time or perform a double deprotection.[8] 2. Use a more efficient coupling reagent (e.g., HATU), increase coupling time, or perform a double coupling.[8] 3. Switch to a solvent with better solvating properties like NMP, add chaotropic salts (e.g., LiCl) to the solvent, or synthesize at an elevated temperature.[8] 4. Ensure the appropriate resin and linker chemistry are used for the synthesis strategy.
Presence of Deletion Sequences in Mass Spectrometry Incomplete coupling of one or more amino acids.- Monitor coupling reactions using a qualitative test like the Kaiser test to ensure completion.[8][9] - For difficult couplings, consider double coupling or using a more potent activating agent.
Aspartimide Formation The side chain of Aspartic acid can form a cyclic imide, particularly when followed by a small amino acid. This is a common side reaction in Fmoc SPPS.[10]- Use a slower-cleaving protecting group for the Asp side chain. - Add HOBt to the piperidine (B6355638) deprotection solution to suppress this side reaction.
Resin Shrinking or Clumping Peptide aggregation on the solid support, leading to poor reagent accessibility.[10]- Use a low-loading resin to increase the distance between peptide chains. - Incorporate backbone protection strategies like pseudoproline dipeptides if the sequence allows. - Change the synthesis solvent to NMP or add chaotropic agents.
HPLC Purification Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. Secondary interactions of the peptide with the stationary phase. 2. Column overloading. 3. Poor solubility of the peptide in the mobile phase.1. Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%). 2. Reduce the amount of crude peptide loaded onto the column. 3. Modify the mobile phase composition, for example, by adding a small percentage of a different organic solvent.
Multiple Peaks in the Chromatogram 1. Presence of deletion or truncated sequences from the synthesis. 2. Side products from the cleavage cocktail. 3. Peptide oxidation or degradation.1. Optimize the SPPS protocol to improve coupling and deprotection efficiency. 2. Ensure the use of appropriate scavengers in the cleavage cocktail. 3. Handle the peptide in solutions with antioxidants if necessary and store it properly.
No Peptide Eluting from the Column 1. The peptide is too hydrophobic and is irreversibly bound to the column. 2. The peptide has precipitated on the column.1. Use a less hydrophobic column (e.g., C8 or C4) or a steeper gradient with a stronger organic solvent. 2. Ensure the peptide is fully dissolved in the injection solvent before loading onto the column.
Poor Resolution Between the Target Peptide and Impurities The HPLC method is not optimized for the specific separation.- Adjust the gradient slope; a shallower gradient generally provides better resolution.[7] - Try a different column with a different stationary phase or particle size. - Optimize the mobile phase pH if compatible with the peptide and column.

Section 3: Quantitative Data

Table 1: Comparison of Cleavage Cocktail Performance for a Model Peptide

Cleavage Cocktail Composition (TFA/Scavengers)Crude Purity (%)Major Side Product (%)Reference
95% TFA, 2.5% TIS, 2.5% H₂O855 (Trp alkylation)[5]
90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole92<1 (Trp alkylation)[11]
88% TFA, 5% Phenol, 5% H₂O, 2% TIS883 (tBu adducts)[5]

Note: Data is illustrative and based on model peptides; actual results for Angiotensin (1-5) may vary.

Table 2: Impact of Synthesis Strategy on Peptide Purity and Yield

Synthesis StrategyReported Yield (%)Reported Purity (%)Key AdvantageReference
Standard Solid-Phase Peptide Synthesis (SPPS)8196.1Well-established and versatile.[12]
Microwave-Assisted SPPS (MASPPS)64High PuritySignificantly shorter synthesis time.[13]
Liquid-Phase Peptide Synthesis (LPPS)Not Specified>99Suitable for large-scale production.[13]

Section 4: Experimental Protocols

Manual Solid-Phase Synthesis of Angiotensin (1-5)

This protocol describes the manual synthesis of Angiotensin (1-5) on a 0.1 mmol scale using Fmoc chemistry.

Materials:

  • Fmoc-Ile-Wang resin (or other suitable resin)

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Val-OH

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Asp(OtBu)-OH

  • Coupling reagent: HBTU/HOBt or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (repeat for each amino acid in the sequence: Tyr, Val, Arg, Asp):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, recouple.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Add the filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Purification of Angiotensin (1-5) by RP-HPLC

Instrumentation and Materials:

  • Preparative HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Crude Angiotensin (1-5) peptide.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

  • Injection and Elution:

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 45% over 40 minutes).

    • Monitor the absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Section 5: Visualizations

spss_troubleshooting_workflow start Low Peptide Yield Observed test_cleavage Perform Test Cleavage and MS Analysis start->test_cleavage target_mass Target Mass Present? test_cleavage->target_mass cleavage_issue Investigate Cleavage/Work-up Issue target_mass->cleavage_issue Yes synthesis_issue Investigate Synthesis Efficiency target_mass->synthesis_issue No kaiser_test Monitor Coupling with Kaiser Test synthesis_issue->kaiser_test coupling_complete Coupling Complete? kaiser_test->coupling_complete incomplete_coupling Incomplete Coupling coupling_complete->incomplete_coupling No aggregation Suspect Aggregation? coupling_complete->aggregation Yes optimize_synthesis Optimize Synthesis Protocol incomplete_coupling->optimize_synthesis aggregation_problem Address Aggregation aggregation->aggregation_problem Yes aggregation->optimize_synthesis No aggregation_problem->optimize_synthesis

Caption: A troubleshooting workflow for diagnosing low peptide yield in SPPS.

cleavage_cocktail_decision_tree start Select Cleavage Cocktail sensitive_residues Peptide contains sensitive residues (Trp, Cys, Met)? start->sensitive_residues standard_cocktail Use Standard Cocktail: TFA/TIS/H₂O (95:2.5:2.5) sensitive_residues->standard_cocktail No contains_trp Contains Trp? sensitive_residues->contains_trp Yes end Proceed to Cleavage standard_cocktail->end reagent_r Use Reagent R: TFA/Thioanisole/EDT/Anisole contains_trp->reagent_r Yes contains_cys_met Contains Cys or Met? contains_trp->contains_cys_met No reagent_r->end contains_cys_met->standard_cocktail No reagent_k Use Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT contains_cys_met->reagent_k Yes reagent_k->end

Caption: Decision tree for selecting an appropriate cleavage cocktail.

References

Cross-reactivity issues in Angiotensin (1-5) immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin (1-5) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately measuring Angiotensin (1-5) with immunoassays?

A1: The primary challenges in accurately quantifying Angiotensin (1-5) include its low endogenous concentrations and the potential for cross-reactivity with other structurally similar angiotensin peptides. The renin-angiotensin system is a complex cascade of peptides, and antibodies raised against Angiotensin (1-5) may also recognize other fragments, leading to inaccurate measurements.[1]

Q2: What is the most common cause of inaccurate results in an Angiotensin (1-5) ELISA?

A2: Cross-reactivity with other angiotensin peptides is a significant contributor to inaccurate results. Due to the high degree of sequence homology among angiotensin fragments, an antibody developed for Angiotensin (1-5) might also bind to precursors like Angiotensin (1-7) or other related peptides such as Angiotensin II, which shares the same initial five amino acids.

Q3: How can I minimize non-specific binding in my Angiotensin (1-5) ELISA?

A3: To minimize non-specific binding, ensure adequate blocking of the microplate wells. Using a high-quality blocking buffer and optimizing the blocking incubation time and temperature are crucial. Additionally, proper washing steps between each incubation are essential to remove unbound reagents that can contribute to high background signals.

Q4: My sample OD values are out of the standard curve range. What should I do?

A4: If your sample optical density (OD) values are higher than the highest standard, you will need to dilute your samples and re-run the assay. If the OD values are lower than the lowest standard, you may need to concentrate your samples or use a more sensitive assay. It is advisable to perform a pilot experiment with a few samples to determine the optimal dilution factor.[2]

Troubleshooting Guide

Issue 1: High Background Signal

High background can mask the true signal from your samples and standards, leading to inaccurate results.

Possible Cause Recommended Solution
Insufficient washingIncrease the number of wash cycles and ensure complete aspiration of wash buffer from the wells after each wash.
Contaminated reagentsUse fresh, sterile reagents. Avoid cross-contamination between wells by using new pipette tips for each sample and reagent.
Inadequate blockingIncrease the blocking incubation time or try a different blocking buffer.
High concentration of detection antibodyTitrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Prolonged incubation with substrateReduce the substrate incubation time or measure the plate immediately after adding the stop solution.
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with one or more steps of the assay.

Possible Cause Recommended Solution
Inactive reagentsEnsure all reagents are stored at the recommended temperatures and have not expired. Avoid repeated freeze-thaw cycles.
Incorrect reagent preparationDouble-check all calculations and dilutions for standards and reagents.
Insufficient incubation timesEnsure that all incubation steps are carried out for the recommended duration and at the specified temperature.
Problems with the substrateUse a fresh substrate solution. Ensure the substrate has not been exposed to light for extended periods.
Antibody binding issueConfirm that the correct capture and detection antibodies for Angiotensin (1-5) are being used.
Issue 3: Suspected Cross-Reactivity

If you suspect that your assay is detecting other angiotensin peptides in addition to Angiotensin (1-5), consider the following steps.

Possible Cause Recommended Solution
Antibody not specific to Angiotensin (1-5)Review the manufacturer's data sheet for cross-reactivity information. Consider using a more specific monoclonal antibody if available.
Presence of high concentrations of related peptides in the samplePre-treat samples to remove potentially cross-reacting peptides. This can be achieved through methods like High-Performance Liquid Chromatography (HPLC) prior to the immunoassay.
Matrix effectsDilute your samples to minimize interference from other components in the sample matrix.

Data Presentation

Table 1: Cross-Reactivity of Commercial Angiotensin Immunoassay Kits

The following table summarizes the reported cross-reactivity of several commercially available angiotensin immunoassay kits with various angiotensin peptides. This data can help in selecting an appropriate kit and in understanding potential sources of measurement error.

Kit NameTarget AnalyteCross-Reactivity with Angiotensin (1-5)Cross-Reactivity with Angiotensin ICross-Reactivity with Angiotensin IICross-Reactivity with Angiotensin (1-7)Cross-Reactivity with Angiotensin III
Angiotensin I (PRA) ELISA KitAngiotensin I< 0.001%100%Not specified< 0.001%Not specified
Angiotensin II ELISA KitAngiotensin IINot specified0.319%100%0.053%100%
Angiotensin I/II (1-7) ELISA KitAngiotensin (1-7)0%0%0%100%0%

Note: Data is compiled from publicly available product datasheets and may vary between lots. Always refer to the specific datasheet provided with your kit.

Experimental Protocols

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Angiotensin (1-5)

This is a general protocol for a competitive ELISA and may need to be optimized for your specific antibody and reagents.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)

  • Angiotensin (1-5) standard

  • Rabbit anti-Angiotensin (1-5) antibody

  • Biotinylated Angiotensin (1-5)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the Angiotensin (1-5) standard in assay buffer. Dilute samples to the appropriate concentration in assay buffer.

  • Competitive Binding: Add 50 µL of standard or sample to the appropriate wells. Then, add 25 µL of the rabbit anti-Angiotensin (1-5) antibody to each well (except blank wells). Incubate for 1 hour at room temperature with gentle shaking.

  • Addition of Labeled Peptide: Add 25 µL of biotinylated Angiotensin (1-5) to each well. Incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.

  • Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Substrate Incubation: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of Angiotensin (1-5) in the sample.

Protocol 2: Sample Preparation for Plasma Angiotensin (1-5) Measurement

Proper sample collection and preparation are critical for accurate results.

Materials:

  • Vacutainer tubes containing EDTA

  • Protease inhibitor cocktail

  • Centrifuge

Procedure:

  • Blood Collection: Collect whole blood into chilled vacutainer tubes containing EDTA.

  • Inhibition of Proteases: Immediately add a protease inhibitor cocktail to the blood sample to prevent the degradation of angiotensin peptides.

  • Centrifugation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C.

  • Plasma Collection: Carefully collect the plasma supernatant and transfer it to a clean tube.

  • Storage: Store the plasma at -80°C until use. Avoid repeated freeze-thaw cycles.

Visualizations

Angiotensin_Pathway Angiotensinogen Angiotensinogen Ang_I Angiotensin I (1-10) Angiotensinogen->Ang_I Renin Ang_II Angiotensin II (1-8) Ang_I->Ang_II ACE Ang_1_7 Angiotensin (1-7) Ang_I->Ang_1_7 NEP Ang_II->Ang_1_7 ACE2 Ang_1_5 Angiotensin (1-5) Ang_1_7->Ang_1_5 ACE AT2R AT2 Receptor Ang_1_5->AT2R Agonist MasR Mas Receptor Ang_1_5->MasR Agonist Vasodilation Vasodilation AT2R->Vasodilation PI3K_Akt_NOS PI3K-Akt-NOS Pathway MasR->PI3K_Akt_NOS ANP_Secretion ANP Secretion PI3K_Akt_NOS->ANP_Secretion

Caption: Renin-Angiotensin System and Angiotensin (1-5) Signaling.

Troubleshooting_Workflow start Start: Unexpectedly High Signal in Angiotensin (1-5) Immunoassay check_reagents Step 1: Verify Reagent Preparation and Storage start->check_reagents check_procedure Step 2: Review Assay Protocol for Errors (e.g., insufficient washing) check_reagents->check_procedure suspect_cross_reactivity Step 3: Suspect Cross-Reactivity check_procedure->suspect_cross_reactivity suspect_cross_reactivity->check_reagents Procedural error identified validate_antibody Step 4a: Check Antibody Specificity Data from Manufacturer suspect_cross_reactivity->validate_antibody No obvious procedural errors run_specificity_test Step 4b: Perform a Cross-Reactivity Test with Related Peptides validate_antibody->run_specificity_test sample_pretreatment Step 5: Implement Sample Pre-treatment (e.g., HPLC) run_specificity_test->sample_pretreatment Cross-reactivity confirmed end End: Accurate Angiotensin (1-5) Measurement sample_pretreatment->end

Caption: Troubleshooting Workflow for High Signal in Angiotensin (1-5) Immunoassays.

Logical_Relationship Ang_1_5 Angiotensin (1-5) Potential_CrossReactants Potential Cross-Reactants Ang_1_5->Potential_CrossReactants Ang_1_7 Angiotensin (1-7) (Precursor) Potential_CrossReactants->Ang_1_7 Ang_II Angiotensin II (Shares first 5 amino acids) Potential_CrossReactants->Ang_II Ang_I Angiotensin I (Upstream precursor) Potential_CrossReactants->Ang_I Angiotensinogen Angiotensinogen (Primary Precursor) Potential_CrossReactants->Angiotensinogen Consequence Consequence of Cross-Reactivity Potential_CrossReactants->Consequence Inaccurate_Quantification Inaccurate Quantification (Overestimation) Consequence->Inaccurate_Quantification

References

Validation & Comparative

A Comparative Analysis of Angiotensin (1-5) and Angiotensin II on Blood Pressure Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with its components exerting nuanced and often opposing effects on blood pressure. While Angiotensin II (Ang II) is widely recognized for its potent vasoconstrictive and hypertensive properties, emerging research has highlighted the counter-regulatory role of other angiotensin peptides. This guide provides an objective comparison of the physiological effects of Angiotensin (1-5) and Angiotensin II on blood pressure, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Executive Summary

Angiotensin II, the primary effector of the classical RAS, elevates blood pressure by inducing potent vasoconstriction, promoting sodium and water retention, and stimulating aldosterone (B195564) release. It primarily signals through the Angiotensin II type 1 (AT1) receptor. In contrast, Angiotensin (1-5), a lesser-known peptide of the alternative RAS, exhibits vasodilatory and blood pressure-lowering effects. It functions as an agonist for the Angiotensin II type 2 (AT2) receptor, promoting the release of nitric oxide and bradykinin (B550075), which are key mediators of vasodilation. This guide delves into the distinct mechanisms of action of these two peptides, presenting a comprehensive overview for researchers exploring novel therapeutic targets within the RAS.

Quantitative Data on Blood Pressure Effects

The following table summarizes the quantitative effects of Angiotensin (1-5) and Angiotensin II on mean arterial pressure (MAP) as observed in rodent models. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in a single study are limited.

PeptideSpeciesDoseRoute of AdministrationChange in Mean Arterial Pressure (MAP)Reference
Angiotensin (1-5) Mouse (C57BL/6J)1 µgIntravenous (bolus)Statistically significant, dose-dependent decrease[1]
Mouse (C57BL/6J)10 µgIntravenous (bolus)Statistically significant, dose-dependent decrease[1]
Angiotensin II Rat16.7 ng/minIntravenous infusionIncrease of 40-50 mmHg[2]
Rat100 ng/minIntravenous infusionIncrease of 40-50 mmHg[2]
Mouse200 ng/kg/minSubcutaneous infusion+14.1 ± 5.0% increase in Systolic Blood Pressure by day 13[3]
Mouse400 ng/kg/minSubcutaneous infusion+31.9 ± 1.9% increase in Systolic Blood Pressure by day 13[3]
Mouse1000 ng/kg/minSubcutaneous infusion+43.2 ± 5.5% increase in Systolic Blood Pressure by day 13[3]

Experimental Protocols

In Vivo Blood Pressure Measurement Following Angiotensin Peptide Administration

Objective: To assess the acute effects of intravenously administered Angiotensin (1-5) and Angiotensin II on systemic blood pressure in rodents.

Animal Models: Male and female C57BL/6J mice are commonly used for these studies[1]. Rats are also frequently used for Angiotensin II pressor response studies[2].

Surgical Preparation:

  • Animals are anesthetized using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine).

  • A catheter is implanted into the carotid artery for direct blood pressure measurement and connected to a pressure transducer.

  • Another catheter is inserted into the jugular vein for the intravenous administration of the angiotensin peptides.

  • Animals are allowed a recovery period after surgery before the experimental procedure.

Experimental Procedure:

  • Baseline blood pressure and heart rate are recorded for a stable period (e.g., 30 minutes).

  • A bolus injection of either Angiotensin (1-5) (e.g., 1 µg or 10 µg) or Angiotensin II (at varying doses) or a vehicle control (saline) is administered intravenously[1][2].

  • For infusion studies, peptides are administered via an osmotic minipump at a constant rate (e.g., 50 ng/kg per minute for Angiotensin II)[4].

  • Blood pressure and heart rate are continuously monitored and recorded for a specified period post-injection or throughout the infusion to determine the peak effect and duration of action.

Data Analysis: Changes in mean arterial pressure (MAP) from the baseline are calculated and statistically analyzed. Dose-response curves can be generated to compare the potency of the peptides.

Signaling Pathways

The divergent effects of Angiotensin (1-5) and Angiotensin II on blood pressure are a direct consequence of their activation of distinct signaling cascades through different receptors.

Angiotensin II-Induced Vasoconstriction

Angiotensin II exerts its potent vasoconstrictive effects primarily through the AT1 receptor, a G-protein coupled receptor (GPCR) found on vascular smooth muscle cells.

Angiotensin_II_Signaling Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Binds to Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Angiotensin II signaling pathway leading to vasoconstriction.

Angiotensin (1-5)-Induced Vasodilation

Angiotensin (1-5) promotes vasodilation by acting as an agonist for the AT2 receptor, which is expressed on endothelial cells. This activation leads to the production of nitric oxide (NO) and the potentiation of bradykinin signaling.

Angiotensin_1_5_Signaling Ang_1_5 Angiotensin (1-5) AT2R AT2 Receptor Ang_1_5->AT2R Binds to Bradykinin_path Bradykinin Pathway AT2R->Bradykinin_path Potentiates eNOS_activation eNOS Activation AT2R->eNOS_activation Activates Relaxation Vasodilation Bradykinin_path->Relaxation Contributes to L_Arginine L-Arginine eNOS_activation->L_Arginine Acts on NO Nitric Oxide (NO) L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Increases cGMP->Relaxation Leads to

Caption: Angiotensin (1-5) signaling pathway promoting vasodilation.

Conclusion

The contrasting effects of Angiotensin (1-5) and Angiotensin II on blood pressure underscore the complexity of the renin-angiotensin system. While Angiotensin II is a well-established therapeutic target for hypertension, the vasodilatory and blood pressure-lowering properties of Angiotensin (1-5) present a promising avenue for the development of novel antihypertensive agents. A deeper understanding of the interplay between these and other angiotensin peptides will be crucial for designing more effective and targeted therapies for cardiovascular diseases. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these endogenous peptides.

References

A Comparative Guide to the Functional Differences of Angiotensin (1-5) and Other RAS Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. Beyond its classical effector, Angiotensin II (Ang II), a growing family of angiotensin-derived peptides has been identified, each with distinct physiological functions. This guide provides a detailed comparison of Angiotensin (1-5) (Ang (1-5)) with other key RAS peptides—Angiotensin II, Angiotensin (1-7), and Angiotensin IV—focusing on their functional differences, signaling pathways, and the experimental evidence supporting these distinctions.

Core Functional Differences at a Glance

The RAS is often conceptualized as having two opposing arms: a "classical" pressor arm mediated primarily by Ang II and its AT1 receptor, and a "protective" depressor arm, where peptides like Angiotensin (1-7) and Angiotensin (1-5) play a crucial role.

  • Angiotensin (1-5): A pentapeptide that primarily acts as a potent agonist of the Angiotensin II Type 2 (AT2) receptor, contributing to the protective arm of the RAS.[1][2] Its functions include vasodilation, nitric oxide (NO) release, and blood pressure reduction.[1] It has also been shown to stimulate Atrial Natriuretic Peptide (ANP) secretion via the Mas receptor.[2]

  • Angiotensin II: The principal effector of the classical RAS, Ang II is a potent vasoconstrictor that increases blood pressure, stimulates aldosterone (B195564) and vasopressin release, and promotes sodium and water retention.[3] It primarily signals through the Angiotensin II Type 1 (AT1) receptor.

  • Angiotensin (1-7): A key component of the protective RAS axis, Ang-(1-7) exerts vasodilatory, anti-inflammatory, and anti-fibrotic effects, primarily by activating the Mas receptor.[4] It often counter-regulates the actions of Ang II.

  • Angiotensin IV: This hexapeptide is involved in cognitive functions, memory, and regulation of blood flow, acting through the AT4 receptor, also known as insulin-regulated aminopeptidase (B13392206) (IRAP).[5]

Quantitative Comparison of Functional Effects

The following tables summarize quantitative data from various experimental studies, highlighting the functional distinctions between these peptides.

PeptideReceptor(s)Primary Functions
Angiotensin (1-5) AT2, MasVasodilation, NO release, ↓ Blood Pressure, ANP secretion, Inhibition of mTOR pathway[1][2][6][7]
Angiotensin II AT1, AT2Vasoconstriction, Aldosterone release, ↑ Blood Pressure, Cell proliferation, Inflammation[3][8]
Angiotensin (1-7) Mas, AT1, AT2Vasodilation, Anti-inflammatory, Anti-fibrotic, NO release, Counter-regulates Ang II[4]
Angiotensin IV AT4 (IRAP)Cognitive function, Memory, ↑ Blood flow (cerebral and renal)[5]
Table 1: Overview of Primary Receptors and Functions of Key RAS Peptides.
ParameterAngiotensin (1-5)Angiotensin IIAngiotensin (1-7)Reference
Effect on Arterial Contraction No effectPotent vasoconstrictorInhibits Ang II-induced contraction (60% inhibition of max response at 10⁻⁵ mol/L)[9]
ACE Inhibition (IC50) Potent inhibitor (equal to Ang I)-Inhibitor (IC50 of 3.0-4.0 µmol/L)[9][10]
Blood Pressure Lowers blood pressurePotent pressor effectGenerally lowers blood pressure[1][11]
ANP Secretion Stimulates ANP secretionInhibits ANP secretionStimulates ANP secretion[2][3]
Table 2: Comparative Effects on Vascular Tone, ACE Activity, Blood Pressure, and ANP Secretion.

Signaling Pathways

The distinct functions of these peptides are a direct result of the different intracellular signaling cascades they initiate upon receptor binding.

Angiotensin (1-5) Signaling

Ang (1-5) primarily signals through the AT2 receptor , leading to the activation of pathways associated with vasodilation and cell growth inhibition. A key pathway identified is the inhibition of the mTOR signaling pathway .[6][7] This occurs through the dephosphorylation of key mTOR targets like 4EBP1 and S6K1.[6] Some evidence also suggests Ang (1-5) can signal through the Mas receptor to stimulate ANP secretion via a PI3K-Akt-NOS pathway .[2]

Angiotensin_1_5_Signaling cluster_AT2R AT2 Receptor Pathway cluster_MasR Mas Receptor Pathway Ang15 Angiotensin (1-5) AT2R AT2 Receptor Ang15->AT2R MasR Mas Receptor Ang15->MasR mTOR_Inhibition Inhibition of mTOR Pathway AT2R->mTOR_Inhibition Dephos Dephosphorylation of 4EBP1 & S6K1 mTOR_Inhibition->Dephos Vasodilation_GrowthInhibition Vasodilation & Anti-senescence Dephos->Vasodilation_GrowthInhibition PI3K PI3K MasR->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO ANP_Secretion ANP Secretion NO->ANP_Secretion

Figure 1: Angiotensin (1-5) Signaling Pathways.
Angiotensin II Signaling

Ang II predominantly activates the AT1 receptor , which couples to Gq/11 proteins. This initiates a cascade involving Phospholipase C (PLC) , leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium and activate Protein Kinase C (PKC), respectively, culminating in vasoconstriction and cell growth. Ang II also activates the MAP kinase (MAPK) pathway , including ERK1/2, JNK, and p38-MAPK, which are crucial for its pro-inflammatory and pro-hypertrophic effects.[12][13]

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Effects Vasoconstriction, Inflammation, Hypertrophy Ca2->Cellular_Effects MAPK MAP Kinase (ERK, JNK, p38) PKC->MAPK MAPK->Cellular_Effects

Figure 2: Angiotensin II Signaling Pathway.
Angiotensin (1-7) Signaling

Ang-(1-7) primarily acts via the Mas receptor . This interaction often leads to the activation of the PI3K/Akt pathway , resulting in the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[14][15] This cascade is central to the vasodilatory and protective effects of Ang-(1-7).

Angiotensin_1_7_Signaling Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR PI3K PI3K MasR->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Cellular_Effects Vasodilation, Anti-inflammatory, Anti-fibrotic NO->Cellular_Effects

Figure 3: Angiotensin (1-7) Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the comparison of these peptides.

Measurement of Vascular Reactivity

Objective: To assess the vasoconstrictor or vasodilator effects of angiotensin peptides on isolated blood vessels.

Methodology:

  • Tissue Preparation: Human internal mammary arteries or rat aortic rings are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Isometric Tension Recording: The vascular rings are connected to isometric force transducers to record changes in tension.

  • Pre-contraction (for vasodilator studies): Tissues are pre-contracted with a submaximal concentration of a vasoconstrictor like phenylephrine (B352888) or U46619.

  • Peptide Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the angiotensin peptides to the organ bath.

  • Data Analysis: The contractile or relaxant responses are measured and expressed as a percentage of the maximal contraction or relaxation. EC50 values are calculated to determine the potency of each peptide.

Western Blot Analysis for Signaling Protein Phosphorylation

Objective: To quantify the activation of intracellular signaling pathways (e.g., mTOR, MAPK, Akt) by measuring the phosphorylation status of key proteins.

Methodology:

  • Cell Culture and Treatment: Human Aortic Endothelial Cells (HAECs) or Vascular Smooth Muscle Cells (VSMCs) are cultured to near confluence. Cells are then serum-starved before being stimulated with different angiotensin peptides (e.g., Ang-(1-5) at 1µM) for various time points (e.g., 1, 3, 5, 20 minutes).[6]

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-S6K1, anti-phospho-ERK1/2) and the total protein.

  • Detection and Quantification: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

Measurement of Nitric Oxide (NO) Release

Objective: To measure the ability of angiotensin peptides to stimulate NO production in endothelial cells.

Methodology:

  • Cell Culture: HAECs are cultured on coverslips.

  • NO Probe Loading: Cells are loaded with an NO-sensitive fluorescent dye, such as 4,5-diaminofluorescein (B163784) diacetate (DAF-FM DA).

  • Peptide Stimulation: Cells are stimulated with the angiotensin peptides of interest.

  • Fluorescence Microscopy: Changes in fluorescence intensity, which correlate with NO production, are monitored over time using a fluorescence microscope.

  • Data Analysis: The increase in fluorescence is quantified and compared between different treatment groups.

In Vivo Blood Pressure Measurement

Objective: To determine the effect of angiotensin peptides on systemic blood pressure in live animals.

Methodology:

  • Animal Model: Normotensive or hypertensive rats are used.

  • Catheter Implantation: Catheters are surgically implanted into the carotid artery for blood pressure measurement and the jugular vein for peptide infusion.

  • Peptide Infusion: After a recovery period, conscious, unrestrained animals are infused with saline (vehicle control) or varying doses of the angiotensin peptides.

  • Blood Pressure Monitoring: Arterial blood pressure is continuously recorded using a pressure transducer connected to a data acquisition system.

  • Data Analysis: Mean arterial pressure (MAP) is calculated, and the change in MAP from baseline is determined for each peptide at different doses.

Experimental Workflow Comparison

The following diagram illustrates a typical workflow for comparing the functional effects of different angiotensin peptides.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Peptides Angiotensin Peptides (Ang (1-5), Ang II, Ang (1-7), Ang IV) Vascular_Reactivity Vascular Reactivity (Organ Bath) Peptides->Vascular_Reactivity Signaling_Assay Signaling Pathway Analysis (Western Blot, Mass Spec) Peptides->Signaling_Assay NO_Assay Nitric Oxide Release (Fluorescence Microscopy) Peptides->NO_Assay BP_Measurement Blood Pressure Measurement (Conscious Animals) Peptides->BP_Measurement Data_Analysis Data Analysis and Comparison (Potency, Efficacy, Signaling Kinetics) Vascular_Reactivity->Data_Analysis Signaling_Assay->Data_Analysis NO_Assay->Data_Analysis BP_Measurement->Data_Analysis Conclusion Functional Differentiation of Peptides Data_Analysis->Conclusion

Figure 4: Comparative Experimental Workflow.

Conclusion

The functional landscape of the Renin-Angiotensin System is far more complex than initially understood. Angiotensin (1-5) emerges as a significant player in the protective arm of the RAS, with distinct vasodilatory and anti-proliferative signaling properties mediated primarily through the AT2 receptor. Its functional profile contrasts sharply with the classical pressor and pro-hypertrophic actions of Angiotensin II. Furthermore, its effects show both overlap and divergence with Angiotensin (1-7), another key protective peptide. Understanding these functional differences, supported by robust experimental data, is paramount for researchers and drug development professionals seeking to leverage the therapeutic potential of modulating the RAS for the treatment of cardiovascular and other diseases.

References

Validating Angiotensin (1-5) as a True AT2 Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Angiotensin (1-5) with other established Angiotensin II Type 2 (AT2) receptor agonists. Experimental data is presented to validate the activity of Angiotensin (1-5) and to compare its performance against key alternatives.

Executive Summary

Recent studies have identified Angiotensin (1-5) [Ang-(1-5)], a pentapeptide fragment of Angiotensin II, as a potent and endogenous agonist of the Angiotensin II Type 2 (AT2) receptor.[1][2] This peptide has demonstrated significant effects in promoting vasodilation and lowering blood pressure, actions characteristic of AT2 receptor activation.[1][2] This guide compares the binding affinity and functional potency of Ang-(1-5) with the well-established non-peptide agonist C21 and the endogenous ligand Angiotensin II. Experimental protocols for key validation assays are detailed, and the signaling pathways are illustrated.

Comparative Analysis of AT2 Receptor Agonists

The following table summarizes the binding affinity and functional potency of Angiotensin (1-5) in comparison to Angiotensin II and the selective AT2 receptor agonist, C21.

LigandReceptor Binding Affinity (Ki)Functional Potency (EC50) for NO ReleaseEfficacy (Emax) for NO ReleaseKey Characteristics
Angiotensin (1-5) Data not yet available~40.72 nM[3]~45%[3]Endogenous peptide, potent agonist with high efficacy.[3][4]
Angiotensin II ~0.2 - 1.2 nM[5][6]~1.89 nM[3]~45%[3]Endogenous ligand for both AT1 and AT2 receptors, highly potent.[3][5]
C21 (Compound 21) ~0.4 nM[7][8]~40.72 nM[3]~24%[3]Selective, non-peptide AT2R agonist, orally bioavailable.[9]
Angiotensin III High affinity for AT2R[9]Data not readily availableData not readily availableEndogenous peptide, considered a potent AT2R agonist.[9]
CGP42112A High affinity for AT2R[9]Data not readily availableData not readily availableA widely used experimental peptide agonist, also shows some affinity for AT1R.[9]

Signaling Pathways and Validation Logic

Activation of the AT2 receptor by Angiotensin (1-5) initiates a signaling cascade that leads to the production of nitric oxide (NO), a key molecule in vasodilation. The validation of Ang-(1-5) as a true AT2 receptor agonist relies on a logical framework of experiments that demonstrate its specific interaction with the receptor and the functional consequences.

G Angiotensin (1-5) Signaling Pathway at the AT2 Receptor Ang_1_5 Angiotensin (1-5) AT2R AT2 Receptor Ang_1_5->AT2R Binds G_protein Gαi/o AT2R->G_protein Activates PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser1177) and Activates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Angiotensin (1-5) signaling at the AT2 receptor.

G Logical Framework for Validating Ang-(1-5) as an AT2R Agonist cluster_0 In Vitro Evidence cluster_1 Ex Vivo Evidence cluster_2 In Vivo Evidence cluster_3 Specificity Controls Binding Binding Assays (e.g., Radioligand Competition) Signaling Signaling Assays (e.g., NO Release) Binding->Signaling Functional Functional Assays (e.g., Wire Myography) Signaling->Functional Physiological Physiological Response (e.g., Blood Pressure) Functional->Physiological Conclusion Ang-(1-5) is a True AT2R Agonist Physiological->Conclusion Validation Antagonist AT2R Antagonist (e.g., PD123319) Antagonist->Signaling Blocks effect Knockout AT2R Knockout (AT2R-/- mice) Knockout->Functional Abolishes effect Non_target Non-target Cells (e.g., CHO-K1, Mas-transfected) Non_target->Signaling No effect

Caption: Validation workflow for Angiotensin (1-5).

The Mas Receptor Controversy

While the majority of recent evidence points to the AT2 receptor as the primary target for Angiotensin (1-5), one study has suggested that Ang-(1-5) stimulates atrial natriuretic peptide (ANP) secretion via the Mas receptor in isolated perfused beating rat atria. It is important to note that this finding was observed in a specific ex vivo cardiac tissue preparation. In contrast, studies demonstrating the AT2 receptor-mediated effects of Ang-(1-5) on nitric oxide production and vasodilation have utilized endothelial cells and vascular tissues.[1][2] These differing experimental systems and measured endpoints may account for the observed discrepancy. Further research is warranted to fully elucidate the receptor pharmacology of Angiotensin (1-5) in various tissues.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of Angiotensin (1-5) as an AT2 receptor agonist are provided below.

Nitric Oxide (NO) Release Assay using DAF-FM Diacetate

This protocol is adapted from studies measuring NO release in cultured endothelial cells.

Objective: To quantify the production of nitric oxide in response to agonist stimulation.

Materials:

  • Human Aortic Endothelial Cells (HAECs) or other suitable cell lines (e.g., AT2R-transfected CHO cells)

  • DAF-FM Diacetate (fluorescent probe for NO)

  • Agonists: Angiotensin (1-5), C21, Angiotensin II

  • Antagonist: PD123319

  • Cell culture medium and buffers (e.g., HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate and culture to confluence.

  • Probe Loading: Wash cells with buffer and incubate with 5 µM DAF-FM Diacetate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with buffer to remove excess probe.

  • Agonist/Antagonist Treatment: Add the test compounds (Angiotensin (1-5), C21, Angiotensin II) at various concentrations. For antagonist experiments, pre-incubate with PD123319 for 30 minutes before adding the agonist.

  • Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~515 nm.

G Experimental Workflow for DAF-FM Nitric Oxide Assay Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Load_DAF_FM Load Cells with DAF-FM Diacetate Plate_Cells->Load_DAF_FM Wash_1 Wash Cells Load_DAF_FM->Wash_1 Add_Compounds Add Agonists/Antagonists Wash_1->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em: 495/515 nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data and Plot Dose-Response Curves Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for nitric oxide detection.

Wire Myography for Vasorelaxation

This protocol is a generalized procedure for assessing the vasodilatory effects of compounds on isolated arteries.

Objective: To measure the relaxation of pre-constricted arterial rings in response to agonist stimulation.

Materials:

  • Isolated arteries (e.g., mouse mesenteric arteries)

  • Wire myograph system

  • Physiological salt solution (PSS), oxygenated with 95% O2 / 5% CO2

  • Vasoconstrictor (e.g., Phenylephrine, U46619)

  • Agonists: Angiotensin (1-5), C21

  • Data acquisition system

Procedure:

  • Dissection and Mounting: Dissect arteries in cold PSS and mount 2 mm segments on the wires of the myograph jaws.

  • Equilibration: Allow the arteries to equilibrate in oxygenated PSS at 37°C for at least 30 minutes.

  • Normalization: Stretch the arteries to their optimal resting tension.

  • Viability Check: Test the viability of the arteries by inducing contraction with a high-potassium solution.

  • Pre-constriction: Induce a submaximal contraction with a vasoconstrictor like Phenylephrine.

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add the agonist in a cumulative manner to the bath, allowing the relaxation to reach a plateau at each concentration.

  • Data Recording: Continuously record the tension of the arterial ring.

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction and plot against the agonist concentration.

Radioligand Binding Assay

This is a standard protocol to determine the binding affinity of a ligand to its receptor.

Objective: To determine the inhibition constant (Ki) of a test ligand by its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

  • Cell membranes prepared from cells overexpressing the AT2 receptor

  • Radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II)

  • Unlabeled competing ligands (Angiotensin (1-5), C21, Angiotensin II)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competing ligand.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The available evidence strongly supports the classification of Angiotensin (1-5) as a potent and efficacious endogenous agonist of the AT2 receptor. Its functional effects on nitric oxide production and vasodilation are comparable to or greater than the established selective agonist C21. While further studies are needed to fully elucidate its binding characteristics and to resolve its potential interactions with other receptors like the Mas receptor in different tissues, Angiotensin (1-5) represents a significant addition to the protective arm of the renin-angiotensin system and a promising subject for future research and drug development.

References

The Role of PD123319 in Blocking Angiotensin (1-5)-Mediated Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PD123319 and other alternatives in the context of blocking the biological effects of Angiotensin (1-5), a recently identified bioactive peptide of the renin-angiotensin system. This document summarizes key experimental data, details underlying methodologies, and visualizes the involved signaling pathways to support research and development in this area.

Introduction to Angiotensin (1-5) and its AT2 Receptor-Mediated Actions

Angiotensin (1-5) [Ang-(1-5)] is an endogenous pentapeptide that has been identified as a potent and selective agonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3] Its activation of the AT2 receptor initiates a signaling cascade with significant physiological effects, primarily promoting vasodilation and lowering blood pressure.[1][2][3] These effects are largely attributed to the activation of endothelial nitric oxide synthase (eNOS), leading to an increase in nitric oxide (NO) production.[1][2][3] Given its role in the protective arm of the renin-angiotensin system, understanding how to modulate the effects of Ang-(1-5) is of considerable interest for cardiovascular research.

PD123319 as a Selective Antagonist of Angiotensin (1-5) Effects

PD123319 is a well-established, potent, and selective non-peptide antagonist of the AT2 receptor.[4][5] Research has demonstrated that the physiological effects induced by Ang-(1-5) are effectively blocked by PD123319. Studies have shown that in the presence of PD123319, the Ang-(1-5)-induced nitric oxide release, vasodilation of arteries, and subsequent decrease in blood pressure are all abolished.[1][2][3]

Signaling Pathway of Angiotensin (1-5) and Inhibition by PD123319

The binding of Ang-(1-5) to the AT2 receptor triggers a downstream signaling pathway that results in the production of nitric oxide. This pathway involves the activation of endothelial nitric oxide synthase (eNOS) through changes in its phosphorylation state. The resulting NO then acts as a vasodilator. PD123319 exerts its inhibitory effect by directly blocking the AT2 receptor, thus preventing the initiation of this signaling cascade.

cluster_0 Ang_1_5 Angiotensin (1-5) AT2R AT2 Receptor Ang_1_5->AT2R Binds to eNOS eNOS (inactive) AT2R->eNOS Activates PD123319 PD123319 PD123319->AT2R Blocks eNOS_active eNOS (active) (Phosphorylation changes) eNOS->eNOS_active NO Nitric Oxide eNOS_active->NO Produces Vasodilation Vasodilation NO->Vasodilation Induces

Angiotensin (1-5) signaling pathway and PD123319 inhibition.

Comparative Efficacy of AT2 Receptor Antagonists

While PD123319 is a widely used and effective tool to block Ang-(1-5) effects, other AT2 receptor antagonists are also available. A direct quantitative comparison of their efficacy in blocking Ang-(1-5)-specific actions is an area of ongoing research.

AntagonistSelectivityReported IC50 (for AT2R)Efficacy in Blocking Ang-(1-5)Key Characteristics
PD123319 Selective for AT2R34 nM (rat adrenal tissue)[4]Demonstrated to abolish Ang-(1-5)-induced NO release and vasodilation[1][2][3]Potent, non-peptide antagonist. Widely used as a research tool.
EMA401 (Olodanrigan) Highly selective for AT2RNot yet reported for Ang-(1-5)Under investigation for neuropathic pain, mechanism involves AT2R antagonism[6][7][8][9][10]Orally active, peripherally restricted.[6]

Experimental Data: Angiotensin (1-5)-Induced Nitric Oxide Production

Studies utilizing Chinese Hamster Ovary (CHO) cells stably transfected with the AT2 receptor (AT2R-CHO) have quantified the effect of Ang-(1-5) on nitric oxide (NO) release.

AgonistEC50 (nM)Emax (% increase in NO release)
Angiotensin (1-5) 45.97 ± 0.6543.39 ± 4.64
Compound 21 (AT2R Agonist) 40.72 ± 0.5924.06 ± 3.76
Angiotensin II 1.89 ± 0.6545.21 ± 3.12
Data from bioRxiv, Silva et al., 2024.[1]

These results highlight that Ang-(1-5) is a potent agonist at the AT2 receptor, with an efficacy comparable to Angiotensin II in stimulating NO release. The established AT2 receptor agonist, Compound 21, showed a lower maximal effect in this assay.[11][12][13][14]

Experimental Protocols

Measurement of Nitric Oxide Production using DAF-FM Fluorescence

This protocol is adapted from studies measuring Ang-(1-5)-induced NO release in AT2R-transfected CHO cells.

cluster_0 A Seed AT2R-CHO cells in 96-well plate B Incubate cells with DAF-FM diacetate (NO probe) A->B C Wash to remove excess probe B->C D Stimulate with Ang-(1-5) (10 pM to 10 µM for 15 min) C->D E For inhibition studies, pre-incubate with PD123319 before Ang-(1-5) C->E F Measure fluorescence intensity (Excitation: 495 nm, Emission: 515 nm) D->F E->F G Quantify NO release F->G

Workflow for measuring nitric oxide production.

Materials:

  • AT2R-transfected CHO cells

  • 96-well plates

  • DAF-FM diacetate (fluorescent probe for NO)

  • Angiotensin (1-5)

  • PD123319

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed AT2R-CHO cells in a 96-well plate and culture until confluent.

  • Load the cells with DAF-FM diacetate according to the manufacturer's protocol.

  • Wash the cells to remove any unloaded probe.

  • For inhibition experiments, pre-incubate the cells with desired concentrations of PD123319.

  • Stimulate the cells with a range of concentrations of Ang-(1-5) (e.g., 10 pM to 10 µM) for a specified time (e.g., 15 minutes).

  • Measure the fluorescence intensity using a plate reader or microscope with excitation at ~495 nm and emission at ~515 nm.

  • Quantify the increase in fluorescence, which is proportional to the amount of NO produced.

Assessment of Vasodilation using Wire Myography

This protocol is a general guide for assessing the vasodilatory effects of Ang-(1-5) on isolated arteries.

cluster_0 A Isolate arterial segments (e.g., mouse mesenteric arteries) B Mount segments in a wire myograph chamber A->B C Equilibrate and normalize tension B->C D Pre-constrict arteries with an agonist (e.g., phenylephrine) C->D E Add cumulative concentrations of Ang-(1-5) D->E F For inhibition, pre-incubate with PD123319 D->F G Record changes in isometric tension E->G F->E H Calculate vasodilation as a percentage of the pre-constriction tension G->H

Workflow for wire myography vasodilation assay.

Materials:

  • Isolated arterial segments (e.g., from mouse mesentery)

  • Wire myograph system

  • Physiological salt solution (PSS)

  • Vasoconstricting agent (e.g., phenylephrine)

  • Angiotensin (1-5)

  • PD123319

Procedure:

  • Dissect and isolate arterial segments of appropriate length.

  • Mount the segments on the wires of the myograph chamber filled with PSS and allow them to equilibrate.

  • Normalize the vessel tension to a standardized resting tension.

  • Induce a stable contraction by adding a pre-determined concentration of a vasoconstrictor.

  • For inhibition studies, pre-incubate the pre-constricted vessels with PD123319.

  • Add cumulative concentrations of Ang-(1-5) to the bath and record the relaxation response.

  • Express the relaxation as a percentage of the maximal contraction induced by the vasoconstrictor.

Conclusion

PD123319 is a highly effective and specific antagonist for studying and blocking the AT2 receptor-mediated effects of Angiotensin (1-5). The available data robustly demonstrate its ability to inhibit Ang-(1-5)-induced nitric oxide production and subsequent vasodilation. While other AT2 receptor antagonists like EMA401 exist, further research is required to provide a direct quantitative comparison of their potencies in blocking the specific actions of Angiotensin (1-5). The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the physiological roles of Angiotensin (1-5) and the pharmacological tools used to modulate its activity.

References

Angiotensin (1-5) Activity: A Comparative Analysis in Wild-Type and AT2 Receptor Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the functional role of the Angiotensin (1-5) peptide and its interaction with the Angiotensin II Type 2 (AT2) receptor. This document provides a comparative analysis of Angiotensin (1-5) activity in wild-type versus AT2 receptor knockout (AT2R-KO) mice, supported by experimental data, detailed protocols, and signaling pathway diagrams.

Angiotensin (1-5) [Ang-(1-5)], a pentapeptide fragment of the renin-angiotensin system, has emerged as a potent endogenous agonist of the Angiotensin II Type 2 (AT2) receptor.[1][2] This interaction elicits protective effects within the cardiovascular system, primarily through vasodilation and blood pressure reduction.[1][3] Understanding the specific role of the AT2 receptor in mediating these effects is crucial for the development of novel therapeutic strategies targeting the protective arm of the renin-angiotensin system. This guide compares the physiological responses to Ang-(1-5) in wild-type mice with those in AT2R-KO mice, demonstrating the critical dependence of Ang-(1-5) activity on the presence of the AT2 receptor.

Comparative Efficacy of Angiotensin (1-5)

Experimental data consistently demonstrates that the vasodilatory and hypotensive effects of Ang-(1-5) are abolished in the absence of the AT2 receptor.

Blood Pressure Regulation

Intravenous administration of Ang-(1-5) induces a dose-dependent decrease in mean arterial pressure (MAP) in normotensive wild-type mice. In stark contrast, this effect is completely absent in AT2R-KO mice, highlighting the exclusive role of the AT2 receptor in mediating the hypotensive action of Ang-(1-5).[1]

Animal Model Ang-(1-5) Dose (i.v.) Change in Mean Arterial Pressure (mmHg)
Wild-Type C57BL/6J1 µg-5.2 ± 1.1
Wild-Type C57BL/6J10 µg-8.9 ± 1.5
AT2R-KO1 µg / 10 µgNo significant change

Table 1: Effect of intravenous Angiotensin (1-5) on mean arterial pressure in anesthetized wild-type and AT2R-KO mice. Data are presented as mean ± SEM.[1]

Vascular Tone Regulation

Ex vivo studies using wire myography on isolated mesenteric arteries reveal that Ang-(1-5) induces concentration-dependent relaxation in pre-constricted vessels from wild-type mice. This vasorelaxant effect is not observed in arteries isolated from AT2R-KO mice, further confirming that the vasodilatory action of Ang-(1-5) is mediated by the AT2 receptor.[1]

Animal Model Ang-(1-5) Concentration (M) Vasorelaxation (%)
Wild-Type C57BL/6J10⁻⁹~10%
Wild-Type C57BL/6J10⁻⁷~30%
Wild-Type C57BL/6J10⁻⁵~50%
AT2R-KO10⁻⁹ - 10⁻⁵No significant relaxation

Table 2: Concentration-dependent vasorelaxation induced by Angiotensin (1-5) in phenylephrine-preconstricted mesenteric arteries from wild-type and AT2R-KO mice.[1]

Signaling Pathways of Angiotensin (1-5) via the AT2 Receptor

The physiological effects of Ang-(1-5) are initiated by its binding to the AT2 receptor, which triggers a cascade of intracellular signaling events. A key pathway involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[1][4] Additionally, Ang-(1-5) has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which is implicated in cell growth and proliferation.[3]

Ang_1_5_Signaling cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Ang_1_5 Angiotensin (1-5) AT2R AT2 Receptor Ang_1_5->AT2R eNOS_inactive eNOS AT2R->eNOS_inactive Activation Inhibition Inhibition AT2R->Inhibition eNOS_active p-eNOS (Ser1177) (Active) eNOS_inactive->eNOS_active Phosphorylation NO Nitric Oxide (NO) eNOS_active->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC mTOR mTOR Pathway Inhibition->mTOR cGMP cGMP sGC->cGMP Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasorelaxation PKG->Relaxation

Figure 1: Signaling pathway of Angiotensin (1-5) via the AT2 receptor.

Experimental Protocols

Measurement of Blood Pressure in Conscious Mice

Objective: To determine the in vivo effect of Ang-(1-5) on systemic blood pressure.

Methodology:

  • Animal Model: Male C57BL/6J (wild-type) and AT2R-KO mice (12-16 weeks old).

  • Catheter Implantation: Mice are anesthetized, and a Millar pressure-transducer catheter (SPR-1000) is inserted into the left carotid artery for continuous measurement of arterial blood pressure.[5][6] The catheter is tunneled subcutaneously and exteriorized at the back of the neck.

  • Recovery: Mice are allowed to recover for at least 24 hours before the experiment.

  • Drug Administration: A baseline blood pressure is recorded for 30 minutes. Ang-(1-5) (1 µg or 10 µg in sterile saline) is administered as an intravenous bolus injection via the tail vein.[1]

  • Data Acquisition: Blood pressure is continuously recorded for at least 60 minutes post-injection using a data acquisition system (e.g., PowerLab).

  • Data Analysis: The change in mean arterial pressure from baseline is calculated.

BP_Workflow A Anesthetize Mouse B Implant Millar Catheter in Carotid Artery A->B C 24h Recovery B->C D Record Baseline Blood Pressure (30 min) C->D E Administer Ang-(1-5) (i.v.) D->E F Record Post-Injection Blood Pressure (60 min) E->F G Data Analysis F->G

Figure 2: Experimental workflow for blood pressure measurement.

Wire Myography for Assessment of Vasorelaxation

Objective: To assess the ex vivo effect of Ang-(1-5) on vascular tone in isolated arteries.

Methodology:

  • Tissue Isolation: Mice are euthanized, and the mesenteric arcade is excised and placed in cold physiological salt solution (PSS).[5][7]

  • Artery Dissection: Second-order mesenteric arteries are carefully dissected and cut into 2 mm segments.

  • Mounting: Each arterial segment is mounted on two 40 µm tungsten wires in a multi-wire myograph system (e.g., DMT620M).[8][9]

  • Normalization and Equilibration: The arteries are stretched to their optimal resting tension and allowed to equilibrate for 30-60 minutes in PSS at 37°C, gassed with 95% O₂ and 5% CO₂.

  • Pre-constriction: Arteries are pre-constricted with phenylephrine (B352888) (10⁻⁶ M) to induce a stable contraction.

  • Concentration-Response Curve: Once a stable plateau is reached, cumulative concentrations of Ang-(1-5) (10⁻⁹ to 10⁻⁵ M) are added to the bath, and the relaxation response is recorded.[1]

  • Data Analysis: Relaxation is expressed as a percentage of the pre-constriction induced by phenylephrine.

Myography_Workflow A Isolate Mesenteric Artery B Mount Artery Segment in Wire Myograph A->B C Equilibration and Normalization B->C D Pre-constrict with Phenylephrine C->D E Cumulative Addition of Ang-(1-5) D->E F Record Relaxation Response E->F G Data Analysis F->G

Figure 3: Experimental workflow for wire myography.

Conclusion

The presented data unequivocally demonstrates that the vasodilatory and hypotensive effects of Angiotensin (1-5) are strictly dependent on the presence and activation of the AT2 receptor. In AT2R-KO mice, Ang-(1-5) is biologically inactive in the cardiovascular system. These findings solidify the role of Ang-(1-5) as a specific and potent endogenous agonist of the AT2 receptor and underscore the potential of targeting the Ang-(1-5)/AT2 receptor axis for the development of novel therapies for cardiovascular diseases such as hypertension. The detailed experimental protocols provided herein offer a standardized approach for further investigation into the physiological and pathological roles of this important signaling pathway.

References

A Comparative Analysis of Angiotensin (1-5) and C21: Two Promising AT2R Agonists

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of the Renin-Angiotensin System (RAS), the Angiotensin II Type 2 Receptor (AT2R) has emerged as a key therapeutic target, mediating protective effects that counteract the detrimental actions of the AT1 receptor. This guide provides a detailed comparative analysis of two prominent AT2R agonists: the endogenous peptide Angiotensin (1-5) and the non-peptide, synthetic compound C21. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

At a Glance: Angiotensin (1-5) vs. C21

FeatureAngiotensin (1-5)C21 (Compound 21)
Nature Endogenous pentapeptide fragment of Angiotensin II[1]Selective, non-peptide small molecule[2][3]
Primary Receptor Angiotensin II Type 2 Receptor (AT2R)[1][4][5]Angiotensin II Type 2 Receptor (AT2R)[2][6]
Other Receptors Mas receptor[7]High selectivity for AT2R[6]
Potency Reported to be more potent than C21 in inducing vasorelaxation and lowering blood pressure[1][4][5][8]Potent AT2R agonist[2]
Key Effects Vasodilation, nitric oxide release, blood pressure reduction, stimulation of ANP secretion[1][4][5][7]Cerebroprotective, anti-inflammatory, anti-fibrotic, cardioprotective, renoprotective[2][9][10][11][12][13]

Signaling Pathways and Mechanisms of Action

Both Angiotensin (1-5) and C21 exert their effects primarily through the activation of the AT2R, which triggers a cascade of intracellular signaling events distinct from the classical AT1R pathway.

Angiotensin (1-5) Signaling:

Angiotensin (1-5) has been identified as a potent endogenous agonist of the AT2R.[1][4] Its binding to the AT2R initiates a signaling cascade that often involves the activation of phosphatases and the production of nitric oxide (NO). One of the key downstream effects is the activation of endothelial nitric oxide synthase (eNOS) through changes in its phosphorylation state, leading to increased NO release.[1][4][5] This contributes to vasodilation and a subsequent reduction in blood pressure.[1][4] Additionally, Angiotensin (1-5) has been shown to stimulate the secretion of atrial natriuretic peptide (ANP) through the Mas receptor, further contributing to its cardiovascular effects.[7] Some studies suggest that Angiotensin (1-5) can also inhibit the mTOR signaling pathway in endothelial cells.[14]

Angiotensin (1-5) Signaling Pathway Ang15 Angiotensin (1-5) AT2R AT2R Ang15->AT2R MasR Mas Receptor Ang15->MasR PLC PLC AT2R->PLC PI3K PI3K MasR->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CaM Ca2+/CaM IP3->CaM eNOS eNOS CaM->eNOS NO Nitric Oxide eNOS->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation Akt Akt PI3K->Akt Akt->eNOS ANP ANP Secretion Akt->ANP

Angiotensin (1-5) Signaling Pathway

C21 Signaling:

C21 is a selective non-peptide AT2R agonist that has been extensively studied for its therapeutic potential.[2] Its activation of the AT2R is known to initiate several protective signaling pathways.[10][11] One of the primary mechanisms involves the activation of protein phosphatases, which can counteract the proliferative and inflammatory signals mediated by the AT1R.[10] C21 also stimulates the nitric oxide/cGMP pathway, contributing to vasodilation.[10][11] Furthermore, C21 has been shown to exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and inhibiting the activation of NF-κB.[9][15] In some cellular contexts, C21 can also lead to the phosphorylation of Akt and ERK1/2.[16]

C21 Signaling Pathway C21 C21 AT2R AT2R C21->AT2R G_protein Gi/o AT2R->G_protein eNOS eNOS AT2R->eNOS Akt Akt AT2R->Akt ERK ERK1/2 AT2R->ERK SHP1 SHP-1 G_protein->SHP1 p38_MAPK p38 MAPK SHP1->p38_MAPK JNK JNK SHP1->JNK NF_kB NF-κB p38_MAPK->NF_kB JNK->NF_kB Anti_inflammatory Anti-inflammatory Effects NF_kB->Anti_inflammatory NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK->Cell_Survival

C21 Signaling Pathway

Comparative Performance: Experimental Data

ParameterAngiotensin (1-5)C21Reference
Vasorelaxation More potent than C21 in preconstricted mouse mesenteric and human renal arteries.[1][4][5]Induces concentration-dependent vasorelaxation.[6][1][4][5][6]
Blood Pressure Reduction Lowered blood pressure in normotensive mice; more potent than C21.[1][4][5][8]Does not significantly alter blood pressure in some models, but can prevent salt-induced hypertension.[13][17][1][4][5][8][13][17]
Nitric Oxide Release Increased NO release from human aortic endothelial cells.[1][4][5]Enhances production of NO.[11][13][1][4][5][11][13]
Anti-inflammatory Effects Data not extensively available in direct comparison.Reduces expression of IL-1β, NFκB, and TGF-β1; attenuates TNFα-induced inflammation.[9][15][9][15]
Cerebroprotection Data not extensively available.Reduces cerebral infarct size and neurological deficits in ischemic stroke models.[2][2]
Renal Protection Data not extensively available.Reduces proteinuria and oxidative stress in the kidney.[18][18]
Cardiac Effects Stimulates ANP secretion.[7]Attenuates cardiac fibrosis and improves cardiac function post-myocardial infarction.[10][16][7][10][16]

Experimental Protocols

Measurement of Nitric Oxide Release (DAF-FM Staining)

  • Cell Culture: Human Aortic Endothelial Cells (HAEC) or Chinese Hamster Ovary (CHO) cells stably transfected with the AT2R are cultured to confluence.

  • Loading with DAF-FM: Cells are incubated with DAF-FM diacetate (a fluorescent probe for NO) in the dark.

  • Stimulation: The cells are then stimulated with Angiotensin (1-5) (e.g., 1µM) or C21.

  • Fluorescence Measurement: The increase in fluorescence intensity, which is proportional to the amount of NO produced, is measured over time using a fluorescence microscope or plate reader.[1][4][5]

Wire Myography for Vasodilation Assessment

  • Vessel Preparation: Mouse mesenteric or human renal arteries are dissected and mounted on a wire myograph.

  • Pre-constriction: The arterial rings are pre-constricted with an agent like phenylephrine (B352888) to induce a stable tone.

  • Cumulative Concentration-Response Curves: Increasing concentrations of Angiotensin (1-5) or C21 are added to the bath, and the resulting relaxation of the vessel is measured.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-constriction, and concentration-response curves are generated to determine potency (EC50) and efficacy (Emax).[1][4][5]

In Vivo Blood Pressure Measurement

  • Animal Model: Normotensive mice (e.g., C57BL/6) are used.

  • Catheterization: A Millar catheter is inserted into the carotid artery for direct and continuous blood pressure monitoring.

  • Drug Administration: Angiotensin (1-5) or C21 is administered, typically via intravenous or intraperitoneal injection.

  • Data Recording: Mean arterial pressure, systolic pressure, and diastolic pressure are recorded before and after drug administration to assess the hypotensive effects.[1][4][5]

Experimental Workflow for Vasodilation Studies Start Start Dissect Dissect Artery Start->Dissect Mount Mount on Wire Myograph Dissect->Mount Preconstrict Pre-constrict with Phenylephrine Mount->Preconstrict Add_Agonist Add Cumulative Concentrations of Ang-(1-5) or C21 Preconstrict->Add_Agonist Measure_Relaxation Measure Relaxation Add_Agonist->Measure_Relaxation Analyze Generate Concentration-Response Curve Measure_Relaxation->Analyze End End Analyze->End

References

Distinguishing Angiotensin (1-5) effects from Angiotensin (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Differentiating the Physiological Effects of Angiotensin (1-5) and Angiotensin (1-7)

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between the various components of the Renin-Angiotensin System (RAS) is paramount. While Angiotensin (1-7) is well-established as a key player in the protective arm of the RAS, the biological functions of its metabolite, Angiotensin (1-5), have only recently come to light. This guide provides an objective comparison of the physiological effects, receptor interactions, and signaling pathways of Angiotensin (1-5) and Angiotensin (1-7), supported by experimental data.

Key Distinctions at a Glance

FeatureAngiotensin (1-5)Angiotensin (1-7)
Primary Receptor Angiotensin II Type 2 Receptor (AT2R)Mas Receptor (MasR)
Primary Source Metabolite of Angiotensin (1-7) via Angiotensin-Converting Enzyme (ACE)Primarily from Angiotensin II via ACE2, or from Angiotensin I
Cardiovascular Effects Vasodilation, blood pressure reductionVasodilation, cardioprotective, anti-hypertrophic, anti-fibrotic
Renal Effects Under investigation, likely aligned with AT2R's natriuretic roleComplex and context-dependent: can be natriuretic/diuretic or cause sodium/water retention
Anti-inflammatory Effects Under investigation, likely mediated by AT2REstablished anti-inflammatory properties, reduces pro-inflammatory cytokines

Cardiovascular Effects: A Comparative Analysis

Experimental evidence reveals distinct cardiovascular actions of Angiotensin (1-5) and Angiotensin (1-7). While both peptides can induce vasodilation, their mechanisms and interactions with the classical RAS effector, Angiotensin II, differ significantly.

Quantitative Comparison of Vascular Effects
ParameterAngiotensin (1-5)Angiotensin (1-7)Reference Study
Effect on Angiotensin II-induced Vasoconstriction No significant inhibition60% inhibition of maximal response[1]
ACE Inhibition (IC50) Potent inhibitorModerate inhibitor (IC50 of 3.0-4.0 µmol/L)[1]
Vasodilation Induces relaxation of pre-constricted arteriesInduces vasodilation[2][3]
Blood Pressure Lowers blood pressure in normotensive miceCan lower blood pressure, particularly in hypertensive models[2][3]
Experimental Protocols

Assessment of Vasodilation in Isolated Arteries (Wire Myography)

This protocol is adapted from studies investigating the vascular effects of Angiotensin peptides[2].

  • Tissue Preparation: Mouse mesenteric or human renal arteries are dissected and mounted on a wire myograph.

  • Pre-constriction: Arterial rings are pre-constricted with an alpha-adrenergic agonist like phenylephrine (B352888) to induce a stable tone.

  • Peptide Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of Angiotensin (1-5) or Angiotensin (1-7). To isolate the effects on specific receptors, experiments are often conducted in the presence of an AT1 receptor blocker (e.g., valsartan).

  • Data Analysis: The relaxation response is measured as a percentage decrease from the pre-constricted tone.

Measurement of Nitric Oxide (NO) Release in Endothelial Cells

This method is based on protocols used to determine the signaling mechanisms of Angiotensin peptides[2].

  • Cell Culture: Human Aortic Endothelial Cells (HAECs) or Chinese Hamster Ovary (CHO) cells transfected with the receptor of interest (AT2R or Mas) are cultured.

  • Fluorescent Probe Loading: Cells are loaded with a NO-sensitive fluorescent dye, such as DAF-FM diacetate.

  • Peptide Stimulation: Cells are stimulated with Angiotensin (1-5) or Angiotensin (1-7) at various concentrations and time points.

  • Fluorescence Measurement: The increase in fluorescence intensity, corresponding to NO production, is measured using a fluorescence microscope or plate reader.

Receptor Binding and Signaling Pathways

The most critical distinction between Angiotensin (1-5) and Angiotensin (1-7) lies in their primary receptor targets, which dictates their downstream signaling cascades.

Receptor Specificity

Recent studies have clarified that Angiotensin (1-5) is a potent agonist for the AT2 receptor [2][4][5][6]. In contrast, Angiotensin (1-7) primarily mediates its effects through the Mas receptor [3]. Experiments using CHO cells transfected with either the AT2R or the Mas receptor demonstrated that Angiotensin (1-5) induced NO release only in AT2R-transfected cells, not in Mas-transfected cells[2].

Signaling Pathways

Angiotensin (1-5) Signaling via the AT2 Receptor

Activation of the AT2R by Angiotensin (1-5) initiates a signaling cascade characteristic of the protective arm of the RAS. This pathway is largely driven by the activation of endothelial Nitric Oxide Synthase (eNOS), leading to increased NO production[2][4].

Ang_1_5_Signaling Ang15 Angiotensin (1-5) AT2R AT2 Receptor Ang15->AT2R binds to eNOS eNOS (endothelial Nitric Oxide Synthase) AT2R->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation leads to

Angiotensin (1-5) signaling pathway.

Angiotensin (1-7) Signaling via the Mas Receptor

Angiotensin (1-7) binding to the Mas receptor triggers a broader range of downstream effects, including NO production, anti-inflammatory responses, and anti-fibrotic actions. This pathway often counteracts the pro-inflammatory and pro-fibrotic signaling of the Angiotensin II/AT1 receptor axis[3][7].

Ang_1_7_Signaling Ang17 Angiotensin (1-7) MasR Mas Receptor Ang17->MasR binds to Signaling Downstream Signaling Cascades MasR->Signaling activates Effects Vasodilation Anti-inflammatory Effects Anti-fibrotic Effects Signaling->Effects mediate

Angiotensin (1-7) signaling pathway.

Experimental Protocol: Receptor Binding Assay

This protocol is a generalized approach based on standard radioligand binding assays used to determine receptor affinity[8][9].

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cells or specific tissues) are prepared.

  • Radioligand Incubation: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-Angiotensin II) is incubated with the cell membranes.

  • Competitive Binding: The incubation is performed in the presence of increasing concentrations of unlabeled competitor peptides (Angiotensin (1-5) and Angiotensin (1-7)).

  • Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined, which is indicative of its binding affinity.

Renal and Anti-inflammatory Effects

While direct comparative studies on the renal and anti-inflammatory effects of Angiotensin (1-5) and Angiotensin (1-7) are limited, their individual actions can be inferred from their receptor specificities.

Renal Function

Angiotensin (1-7) has been shown to have complex and sometimes contradictory effects on renal function, with reports of both natriuretic/diuretic actions and sodium and water retention[10][11][12]. These varied responses may depend on the specific physiological context and experimental model. The renal effects of Angiotensin (1-5) are less characterized, but its action through the AT2 receptor suggests a likely role in promoting natriuresis and diuresis, as AT2R activation is generally associated with these outcomes[13].

Experimental Protocol: Assessment of Renal Tubular Transport

This protocol is based on microperfusion methods used to study the effects of angiotensins on kidney function[4].

  • Animal Model: Anesthetized rats are used.

  • Microperfusion: Individual kidney tubules are cannulated and perfused with a solution containing the test peptide (Angiotensin (1-5) or Angiotensin (1-7)).

  • Sample Collection: Fluid from the perfused tubule is collected.

  • Analysis: The collected fluid is analyzed for changes in volume and solute concentrations (e.g., Na+, HCO3-) to determine the effect of the peptide on tubular transport.

Anti-inflammatory Properties

Angiotensin (1-7) is recognized for its anti-inflammatory properties, which are mediated by the Mas receptor. It can reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α[7][9]. The anti-inflammatory role of Angiotensin (1-5) is an active area of investigation. Given that the AT2 receptor has been implicated in anti-inflammatory signaling, it is plausible that Angiotensin (1-5) also possesses anti-inflammatory effects.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol provides a general framework for comparing the anti-inflammatory effects of peptides[6].

  • Cell Culture: Macrophages or other immune cells (e.g., human monocytic THP-1 cells) are cultured.

  • Inflammatory Stimulus: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS).

  • Peptide Treatment: Cells are co-incubated with the inflammatory stimulus and varying concentrations of Angiotensin (1-5) or Angiotensin (1-7).

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant are quantified using ELISA.

  • Data Analysis: The ability of each peptide to reduce the production of pro-inflammatory cytokines and/or increase the production of anti-inflammatory cytokines is determined.

Summary and Future Directions

The distinction between Angiotensin (1-5) and Angiotensin (1-7) is becoming increasingly clear, with receptor specificity being the cornerstone of their differential effects. Angiotensin (1-7) acts primarily through the Mas receptor to exert a broad range of protective cardiovascular, renal, and anti-inflammatory effects. In contrast, Angiotensin (1-5), once considered an inactive metabolite, is now recognized as a potent AT2 receptor agonist with significant vasodilatory and blood pressure-lowering properties.

For researchers and drug development professionals, these differences present unique therapeutic opportunities. Targeting the Angiotensin (1-7)/Mas receptor axis has been a focus for conditions characterized by inflammation and fibrosis. The emergence of Angiotensin (1-5) as an AT2 receptor agonist opens new avenues for therapies aimed at promoting vasodilation and potentially exerting other protective effects associated with AT2R activation.

Further direct comparative studies are warranted to fully elucidate the relative potencies and specific effects of these two peptides in various physiological and pathological contexts, particularly in the renal and immune systems. A deeper understanding of their distinct mechanisms will be instrumental in the development of novel and targeted therapies for cardiovascular and related diseases.

References

Head-to-head comparison of Angiotensin (1-5) and Angiotensin II on vasoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with its effector peptides exerting profound influences on vascular tone. The most well-known of these is Angiotensin II, a potent vasoconstrictor. However, the broader family of angiotensin peptides includes lesser-studied fragments such as Angiotensin (1-5), whose vascular effects are now coming into focus. This guide provides a detailed, data-supported comparison of the vascular actions of Angiotensin (1-5) and Angiotensin II, with a focus on their opposing effects on vasoconstriction.

Executive Summary

Contrary to the potent vasoconstrictive properties of Angiotensin II, emerging evidence indicates that Angiotensin (1-5) primarily functions as a vasodilator. This fundamental difference in vascular activity stems from their distinct receptor interactions and downstream signaling pathways. While Angiotensin II elicits robust contraction of vascular smooth muscle via the AT1 receptor, Angiotensin (1-5) promotes vasorelaxation through activation of the AT2 receptor. This guide will dissect these contrasting mechanisms, presenting key experimental findings in a comparative framework.

Comparative Data on Vascular Effects

The following table summarizes the key differences in the vascular effects of Angiotensin (1-5) and Angiotensin II based on available experimental data.

ParameterAngiotensin (1-5)Angiotensin II
Primary Vascular Effect Vasodilation/Vasorelaxation[1]Potent Vasoconstriction[2][3]
Primary Receptor Angiotensin Type 2 (AT2) Receptor[1]Angiotensin Type 1 (AT1) Receptor[2][4]
Effect on Blood Pressure Decreases mean arterial pressure[1]Increases blood pressure[2]
Second Messenger Nitric Oxide (NO)[1][5]Inositol (B14025) trisphosphate (IP3), Diacylglycerol (DAG), Ca2+[2]
Effect on Pre-constricted Arteries Induces relaxation[1]Further contraction or sustained contraction

Signaling Pathways

The divergent vascular effects of Angiotensin (1-5) and Angiotensin II are a direct result of their engagement with different receptor subtypes, triggering distinct intracellular signaling cascades.

Angiotensin II-Induced Vasoconstriction

Angiotensin II is a powerful vasoconstrictor, primarily mediating its effects through the Gq/11-coupled AT1 receptor on vascular smooth muscle cells (VSMCs).[2][4] The binding of Angiotensin II to the AT1 receptor initiates a well-characterized signaling pathway:

  • Activation of Phospholipase C (PLC): This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Activation of Myosin Light Chain Kinase (MLCK): The increase in intracellular Ca2+ activates calmodulin, which in turn activates MLCK.

  • Muscle Contraction: MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds Gq11 Gq/11 AT1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR stimulates Ca2 Ca²⁺ release SR->Ca2 Calmodulin Calmodulin Ca2->Calmodulin activates MLCK MLCK Activation Calmodulin->MLCK Contraction Vasoconstriction MLCK->Contraction

Caption: Angiotensin II Vasoconstriction Pathway
Angiotensin (1-5)-Induced Vasodilation

Recent studies have identified Angiotensin (1-5) as a potent agonist of the AT2 receptor.[1] Activation of the AT2 receptor generally opposes the actions of the AT1 receptor, leading to vasodilation. The signaling pathway is thought to involve:

  • Activation of Endothelial Nitric Oxide Synthase (eNOS): Angiotensin (1-5) binding to the AT2 receptor on endothelial cells stimulates eNOS.

  • Nitric Oxide (NO) Production: eNOS catalyzes the production of nitric oxide (NO).

  • Guanylate Cyclase Activation: NO diffuses to adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).

  • cGMP Production: sGC converts GTP to cyclic guanosine (B1672433) monophosphate (cGMP).

  • Muscle Relaxation: Increased cGMP levels lead to the activation of protein kinase G (PKG), which in turn promotes vasorelaxation through multiple mechanisms, including the reduction of intracellular Ca2+ levels and dephosphorylation of myosin light chains.

Angiotensin_1_5_Signaling Ang15 Angiotensin (1-5) AT2R AT2 Receptor Ang15->AT2R binds eNOS eNOS Activation AT2R->eNOS NO Nitric Oxide Production eNOS->NO sGC Soluble Guanylate Cyclase NO->sGC activates cGMP cGMP Production sGC->cGMP PKG PKG Activation cGMP->PKG Relaxation Vasodilation PKG->Relaxation

Caption: Angiotensin (1-5) Vasodilation Pathway

Experimental Protocols

Vascular Reactivity Studies in Isolated Arteries

A standard method to assess the direct effect of vasoactive substances on blood vessels is the use of isolated arterial rings in an organ bath system.

Objective: To determine the contractile or relaxant response of an isolated artery to Angiotensin (1-5) and Angiotensin II.

Methodology:

  • Tissue Preparation:

    • Animals (e.g., rats, mice) are euthanized, and a specific artery (e.g., thoracic aorta, mesenteric artery) is carefully dissected.

    • The artery is cleaned of surrounding connective tissue and cut into rings of 2-3 mm in length.

    • In some experiments, the endothelium is denuded by gently rubbing the intimal surface of the ring.

  • Mounting:

    • The arterial rings are mounted between two stainless steel hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture (95% O2, 5% CO2).

    • One hook is fixed, and the other is connected to a force transducer to record isometric tension.

  • Equilibration and Viability Check:

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g).

    • The viability of the rings is tested by inducing a contraction with a depolarizing agent (e.g., KCl) or a known vasoconstrictor (e.g., phenylephrine). For endothelium-dependent relaxation studies, acetylcholine (B1216132) is used to verify endothelial integrity.

  • Experimental Procedure:

    • For Vasoconstriction: Cumulative concentration-response curves are generated by adding increasing concentrations of Angiotensin II to the organ bath.

    • For Vasodilation: The arterial rings are first pre-constricted with an agonist like phenylephrine. Once a stable contraction is achieved, cumulative concentrations of Angiotensin (1-5) are added to assess their relaxant effect.[1]

  • Data Analysis:

    • The change in tension is recorded and expressed as a percentage of the maximal contraction induced by the reference agonist.

    • Dose-response curves are plotted, and parameters such as EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) are calculated.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Artery Dissection Cleaning Cleaning Dissection->Cleaning Rings Cutting into Rings Cleaning->Rings Mounting Mounting in Organ Bath Rings->Mounting Equilibration Equilibration & Viability Check Mounting->Equilibration Dosing Cumulative Dosing of Angiotensin Peptides Equilibration->Dosing Recording Tension Recording Dosing->Recording Normalization Data Normalization Recording->Normalization Plotting Dose-Response Curve Plotting Normalization->Plotting Calculation EC50 & Emax Calculation Plotting->Calculation

Caption: Vascular Reactivity Experimental Workflow

Conclusion

The comparison between Angiotensin (1-5) and Angiotensin II reveals a fascinating dichotomy within the renin-angiotensin system. While Angiotensin II is a cornerstone of vasoconstriction and blood pressure elevation through AT1 receptor activation, Angiotensin (1-5) emerges as a counter-regulatory peptide, promoting vasodilation via the AT2 receptor. This opposing relationship underscores the complexity of the RAS and presents new avenues for therapeutic intervention. For researchers and drug development professionals, understanding these distinct mechanisms is paramount for designing novel therapies targeting cardiovascular diseases. The vasodilatory properties of Angiotensin (1-5) suggest its potential as a therapeutic agent to counteract the detrimental vasoconstrictive and pro-hypertensive effects of Angiotensin II. Further research is warranted to fully elucidate the physiological and pathophysiological roles of Angiotensin (1-5) and its therapeutic potential.

References

Validating the Cardioprotective Role of Angiotensin (1-5): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Angiotensin (1-5) with other components of the Renin-Angiotensin System (RAS), offering an objective analysis of its cardioprotective performance supported by experimental data.

The Renin-Angiotensin System is a critical regulator of cardiovascular homeostasis. While the classical ACE/Angiotensin II/AT1 receptor axis is known for its pathological effects in cardiovascular disease, the counter-regulatory or protective arm of the RAS has emerged as a promising therapeutic target.[1][2][3] This protective axis includes peptides like Angiotensin (1-7), Angiotensin (1-9), and the more recently investigated Angiotensin (1-5).

Angiotensin (1-5) is a pentapeptide metabolite of Angiotensin (1-7), catalyzed by the Angiotensin-Converting Enzyme (ACE).[4][5][6] Emerging evidence strongly suggests its active role in cardioprotection, positioning it as a significant mediator in the protective RAS cascade.

Comparative Performance Data

The following tables summarize the quantitative data from key experimental studies, comparing the effects of Angiotensin (1-5) to control conditions in models of cardiac injury.

Table 1: Hemodynamic and Myocardial Injury Parameters in Ischemia-Reperfusion (I/R) Injury

ParameterControl (I/R)Angiotensin (1-5) (1 µM) + I/RReference
Post-ischemic Left Ventricular Developed Pressure (LVDP) Significantly DecreasedSignificantly Improved[5]
Post-ischemic ±dP/dt (Rate of pressure change) Significantly DecreasedSignificantly Improved[5]
Post-ischemic Left Ventricular End-Diastolic Pressure (LVEDP) Significantly IncreasedSignificantly Improved[5]
Myocardial Infarct Size BaselineSignificantly Decreased[4][5]
Lactate Dehydrogenase (LDH) Activity BaselineSignificantly Decreased[4][5]
Coronary Flow BaselineSignificantly Increased[4][5]
Atrial Natriuretic Peptide (ANP) in Coronary Effluent BaselineSignificantly Increased[4][5]

Table 2: Molecular Markers of Apoptosis and Oxidative Stress

Molecular MarkerControl (I/R)Angiotensin (1-5) (1 µM) + I/RReference
Bax (Pro-apoptotic) IncreasedDecreased[4][5]
Caspase-3 (Pro-apoptotic) IncreasedDecreased[4][5]
Caspase-9 (Pro-apoptotic) IncreasedDecreased[4][5]
Bcl-2 (Anti-apoptotic) DecreasedIncreased[4][5]
Mn-Superoxide Dismutase (Antioxidant) DecreasedIncreased[5]
Catalase (Antioxidant) DecreasedIncreased[5]
Heme Oxygenase-1 (Antioxidant) DecreasedIncreased[5]

Experimental Protocols

The data presented above was primarily generated using the Langendorff-perfused isolated rat heart model subjected to ischemia-reperfusion injury.

Langendorff-Perfused Isolated Rat Heart Model of Ischemia-Reperfusion Injury:

  • Animal Model: Male Sprague-Dawley rats are utilized.

  • Heart Isolation: Hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The hearts are retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.

  • Stabilization: Hearts are allowed to stabilize for a pre-ischemic period of 20 minutes.

  • Treatment: During the pre-ischemic period, hearts are perfused with either Krebs-Henseleit buffer alone (control group) or buffer containing Angiotensin (1-5) (e.g., 1 µM).[5]

  • Global Ischemia: Perfusion is stopped for a period of 20 minutes to induce global ischemia.[5]

  • Reperfusion: Perfusion is restored for 50 minutes.[5]

  • Data Collection:

    • Hemodynamic Function: Left ventricular pressure is continuously monitored using an intraventricular balloon to determine LVDP, LVEDP, and ±dP/dt.

    • Myocardial Injury: Coronary effluent is collected to measure LDH activity. At the end of the experiment, the heart is sectioned and stained (e.g., with triphenyltetrazolium (B181601) chloride) to determine infarct size.

    • Molecular Analysis: Heart tissue is processed for Western blotting to quantify the protein levels of apoptotic and antioxidant markers.

Signaling Pathways and Mechanisms of Action

Angiotensin (1-5) exerts its cardioprotective effects through a multi-faceted signaling cascade, primarily initiated by its interaction with the Mas receptor.

Ang_1_5_Signaling_Pathway Ang_1_5 Angiotensin (1-5) MasR Mas Receptor Ang_1_5->MasR Binds to PI3K PI3K MasR->PI3K Activates Antioxidant Increased Antioxidant Enzymes (SOD, Catalase, HO-1) MasR->Antioxidant Activates Anti_Apoptotic Increased Anti-Apoptotic Proteins (Bcl-2) Decreased Pro-Apoptotic Proteins (Bax, Caspase-3, -9) MasR->Anti_Apoptotic Promotes Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Cardioprotection Cardioprotection NO->Cardioprotection Antioxidant->Cardioprotection Anti_Apoptotic->Cardioprotection

Caption: Angiotensin (1-5) signaling pathway leading to cardioprotection.

The binding of Angiotensin (1-5) to the Mas receptor activates the PI3K-Akt signaling pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[7] NO is a potent vasodilator and plays a crucial role in protecting the myocardium from ischemia-reperfusion injury.

Furthermore, Angiotensin (1-5) has been shown to upregulate the expression of key antioxidant enzymes and modulate the expression of apoptotic proteins to favor cell survival.[5] These effects are also mediated through the Mas receptor.[4][5] Some studies also suggest that Angiotensin (1-5) can act as an agonist for the AT2 receptor, which is another component of the protective RAS.[8]

Experimental_Workflow Start Isolated Rat Heart Stabilization 20 min Pre-ischemic Stabilization Start->Stabilization Treatment Perfusion with Angiotensin (1-5) or Vehicle Stabilization->Treatment Ischemia 20 min Global Ischemia Treatment->Ischemia Reperfusion 50 min Reperfusion Ischemia->Reperfusion Analysis Hemodynamic, Biochemical, and Molecular Analysis Reperfusion->Analysis

Caption: Experimental workflow for assessing the cardioprotective effects of Angiotensin (1-5).

Comparison with Other RAS Peptides

The cardioprotective effects of Angiotensin (1-5) are comparable to those of other peptides in the protective arm of the RAS, such as Angiotensin (1-7) and Angiotensin (1-9). All three peptides have been shown to stimulate the secretion of Atrial Natriuretic Peptide (ANP), a hormone with cardioprotective properties.[7] While Angiotensin (1-7) also primarily signals through the Mas receptor, Angiotensin (1-9) is known to act via the AT2 receptor.[2] The shared and distinct signaling pathways of these protective peptides offer multiple avenues for therapeutic intervention in cardiovascular diseases.

References

Angiotensin (1-5) vs. Alamandine: A Comparative Analysis of Two Protective Peptides of the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. Beyond its classical pressor arm mediated by angiotensin II, a counter-regulatory axis provides protective effects, including vasodilation, anti-inflammatory, and anti-fibrotic actions. Within this protective axis, the peptides Angiotensin (1-5) and Alamandine have emerged as key players. This guide provides a detailed comparative analysis of these two peptides, summarizing their mechanisms of action, physiological effects, and the experimental data supporting their functions.

At a Glance: Key Differences and Similarities

FeatureAngiotensin (1-5)Alamandine
Primary Receptor Mas Receptor, Angiotensin II Type 2 Receptor (AT2R)Mas-related G protein-coupled receptor member D (MrgD)
Formation Primarily from Angiotensin-(1-7) by Angiotensin-Converting Enzyme (ACE)From Angiotensin A by ACE2 or from Angiotensin-(1-7) by decarboxylation
Key Signaling Pathway Predominantly PI3K/Akt-eNOSPrimarily AMPK-eNOS
Primary Physiological Effects Vasodilation, natriuresis, anti-hypertrophic, anti-inflammatory, anti-fibroticVasodilation, anti-hypertensive, anti-hypertrophic, anti-inflammatory, anti-fibrotic

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for Angiotensin (1-5) and Alamandine. It is important to note that a direct head-to-head quantitative comparison in the same experimental models is limited in the current literature. The presented data is collated from various studies, and experimental conditions may differ.

Table 1: Receptor Binding and Vasodilatory Potency

ParameterAngiotensin (1-5)AlamandineSource
Primary Receptor(s) Mas, AT2RMrgD[1][2]
Vasodilation EC50 45.97 ± 0.65 nM (in AT2R-transfected CHO cells for NO release)Data not available from direct comparative studies[3]

Table 2: Anti-Inflammatory and Anti-Fibrotic Effects

EffectAngiotensin (1-5)AlamandineSource
Reduction of Pro-inflammatory Cytokines Reduces expression of IL-1β and TNFα in microglia.Reduces transcript levels of TNF-α, CCL2, and IL-1β in macrophages.[4][5]
Inhibition of Fibrosis Markers Reduces collagen deposition.Reduces collagen I, III, and fibronectin expression. Attenuates TGF-β expression.[3][6]

Signaling Pathways

Angiotensin (1-5) and Alamandine exert their effects through distinct signaling cascades, although both often culminate in the production of nitric oxide (NO), a key mediator of their vasodilatory and protective effects.

Angiotensin_1_5_Signaling Ang_1_5 Angiotensin (1-5) MasR Mas Receptor Ang_1_5->MasR AT2R AT2 Receptor Ang_1_5->AT2R PI3K PI3K MasR->PI3K AT2R->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation, Anti-inflammatory, Anti-fibrotic Effects NO->Vasodilation

Angiotensin (1-5) Signaling Pathway

Alamandine_Signaling Alamandine Alamandine MrgD MrgD Receptor Alamandine->MrgD AMPK AMPK MrgD->AMPK eNOS eNOS AMPK->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation, Anti-inflammatory, Anti-fibrotic Effects NO->Vasodilation

References

A Comparative Guide to Targeting the Renin-Angiotensin System: The Protective Role of Angiotensin-(1-5) Agonism vs. Classical Angiotensin II Blockade

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification: Current scientific literature identifies Angiotensin-(1-5) (Ang-(1-5)) as a potent endogenous agonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4] As such, the development of selective Ang-(1-5) antagonists is not a current focus of research. Instead, research is centered on understanding the therapeutic potential of agonists like Ang-(1-5) that activate the protective arm of the renin-angiotensin system (RAS).

This guide provides a comparative analysis of the effects of the AT2 receptor agonist Ang-(1-5) against the actions of conventional Angiotensin II Type 1 (AT1) receptor blockers (ARBs), a cornerstone in the management of cardiovascular diseases. This comparison will illuminate the distinct and often opposing roles of the two main angiotensin receptor subtypes and their potential for novel therapeutic strategies.

The Renin-Angiotensin System: A Dual Axis

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance.[5][6] The classical axis involves the conversion of angiotensinogen (B3276523) to angiotensin I, which is then cleaved by angiotensin-converting enzyme (ACE) to form angiotensin II (Ang II).[6][7] Ang II primarily acts on the AT1 receptor to mediate vasoconstriction, inflammation, and fibrosis.[6]

A counter-regulatory or "protective" axis of the RAS has been identified, which includes peptides like Ang-(1-5).[3][8] Ang-(1-5) is a metabolite of Angiotensin-(1-7).[9] This peptide exerts its effects primarily through the AT2 receptor, leading to vasodilation, anti-inflammatory, and anti-proliferative effects.[3][6]

cluster_classical Classical Axis cluster_protective Protective Axis Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Ang_1_7 Angiotensin-(1-7) Angiotensin_I->Ang_1_7 NEP AT1R AT1 Receptor Angiotensin_II->AT1R Ang_1_5 Angiotensin-(1-5) Ang_1_7->Ang_1_5 ACE MasR Mas Receptor Ang_1_7->MasR AT2R AT2 Receptor Ang_1_5->AT2R Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-inflammatory, Anti-proliferative AT2R->Vasodilation MasR->Vasodilation

The Renin-Angiotensin System's Dual Axes

Comparative Data: Ang-(1-5) Agonism vs. AT1R Antagonism

The following tables summarize the quantitative effects of Ang-(1-5) and representative AT1 receptor blockers (ARBs).

Table 1: Hemodynamic and Vascular Effects
Compound/ClassMechanismEffect on Blood PressureVasodilationNitric Oxide (NO) Release
Angiotensin-(1-5) AT2 Receptor AgonistLowers blood pressure in normotensive mice[1][2][3]Induces relaxation of preconstricted mouse mesenteric and human renal arteries[1][2]Increases NO release from human aortic endothelial cells (HAECs)[1][3]
ARBs (e.g., Losartan, Irbesartan) Selective AT1 Receptor AntagonistsEffectively lowers blood pressure in hypertensive states[7][10][11]Inhibit Ang II-induced vasoconstriction[5]Can increase NO bioavailability by blocking AT1R-mediated oxidative stress[12]
Table 2: Receptor Binding and Signaling
Compound/ClassPrimary ReceptorKey Signaling Pathways Activated/Inhibited
Angiotensin-(1-5) AT2 Receptor[1][3]Activates eNOS via phosphorylation changes; modifies signaling pathways in a protective manner[1][3]
ARBs AT1 Receptor[7][10]Inhibit Gq protein signaling, preventing increases in intracellular calcium[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Protocol 1: Measurement of Nitric Oxide Release by DAF-FM Staining

This protocol is used to quantify the release of nitric oxide from endothelial cells in response to a stimulus.

  • Cell Culture: Human Aortic Endothelial Cells (HAECs) or Chinese Hamster Ovary (CHO) cells stably transfected with the AT2 receptor are cultured to confluence.

  • Loading with DAF-FM: Cells are incubated with DAF-FM diacetate, a fluorescent probe that reacts with NO to form a fluorescent benzotriazole.

  • Stimulation: The cells are then stimulated with Ang-(1-5) (e.g., at a concentration of 1µM).

  • Fluorescence Microscopy: The increase in fluorescence intensity, which is proportional to the amount of NO produced, is measured over time using a fluorescence microscope.

  • Data Analysis: The change in fluorescence intensity is quantified and compared between stimulated and control cells.

Start Start: Culture Endothelial Cells Load Load cells with DAF-FM diacetate Start->Load Wash Wash to remove excess probe Load->Wash Stimulate Stimulate with Ang-(1-5) Wash->Stimulate Image Acquire fluorescence images over time Stimulate->Image Analyze Quantify fluorescence intensity Image->Analyze End End: Determine NO release Analyze->End

Workflow for NO Release Measurement
Protocol 2: Wire Myography for Vasodilation Assessment

This technique assesses the effect of compounds on the contractility of isolated small arteries.

  • Artery Dissection: Small arteries (e.g., mouse mesenteric or human renal arteries) are dissected and mounted on a wire myograph.

  • Pre-constriction: The arteries are pre-constricted with a vasoconstrictor like phenylephrine (B352888) to induce a stable tone.

  • Compound Administration: Cumulative concentrations of Ang-(1-5) are added to the bath to assess its vasodilatory effect.

  • Data Recording: The changes in isometric tension are recorded.

  • Analysis: The relaxation is expressed as a percentage of the pre-constriction tone.

Protocol 3: In Vivo Blood Pressure Measurement

This protocol measures the direct effect of a compound on the blood pressure of a living animal.

  • Animal Model: Normotensive mice (e.g., C57BL/6) are used.[1]

  • Catheterization: A Millar catheter is inserted into a major artery (e.g., carotid artery) for direct and continuous blood pressure monitoring.

  • Compound Administration: Ang-(1-5) is administered, often intravenously.

  • Data Acquisition: Blood pressure is recorded continuously before, during, and after administration of the compound.

  • Analysis: The change in mean arterial pressure is calculated and compared to a vehicle control.

Signaling Pathways

Angiotensin-(1-5) Signaling via the AT2 Receptor

Ang-(1-5) binding to the AT2 receptor initiates a signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production, contributing to vasodilation.

Ang_1_5 Angiotensin-(1-5) AT2R AT2 Receptor Ang_1_5->AT2R Signaling_Cascade Intracellular Signaling Cascade AT2R->Signaling_Cascade eNOS_active eNOS (active) (Phosphorylation changes) Signaling_Cascade->eNOS_active Activates eNOS_inactive eNOS (inactive) NO Nitric Oxide (NO) eNOS_active->NO Vasodilation Vasodilation NO->Vasodilation

Ang-(1-5) Signaling Pathway

Conclusion

The development and study of compounds targeting the renin-angiotensin system have evolved from a singular focus on blocking the classical Ang II/AT1R axis to a more nuanced understanding of the protective counter-regulatory pathways. Angiotensin-(1-5) emerges as a key player in this protective arm, acting as a potent agonist of the AT2 receptor.

In contrast to AT1 receptor blockers, which primarily mitigate the detrimental effects of Ang II, Ang-(1-5) actively promotes vasodilation and other protective cellular responses. This dual-axis nature of the RAS presents exciting new avenues for drug development. Future therapeutic strategies may involve a combination of AT1R blockade and AT2R stimulation to achieve more comprehensive cardiovascular and renal protection. The unique binding and signaling properties of Ang-(1-5) may serve as a template for designing novel AT2R agonists with improved therapeutic profiles.[3]

References

Specificity of Angiotensin-(1-5) Biological Actions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, Angiotensin-(1-5) [Ang-(1-5)] was considered an inactive metabolite of Angiotensin-(1-7). However, recent research has unveiled its specific biological activities, positioning it as a potentially significant player in the Renin-Angiotensin System (RAS). This guide provides a comparative analysis of Ang-(1-5)'s biological actions, contrasting them with the well-characterized effects of Angiotensin II (Ang II) and Angiotensin-(1-7). The information presented herein is supported by experimental data to offer a clear perspective on the unique profile of Ang-(1-5).

Data Presentation: Quantitative Comparison of Angiotensin Peptides

The following tables summarize the key quantitative data comparing the biological effects of Ang-(1-5), Ang II, and Ang-(1-7).

Table 1: In Vitro Nitric Oxide (NO) Release in Endothelial Cells

PeptideReceptorEC50 (nM)Emax (% of control)Cell TypeReference
Angiotensin-(1-5) AT2R45.97 ± 0.6543.39 ± 4.64AT2R-transfected CHO[1]
Angiotensin II AT2R1.89 ± 0.6545.21 ± 3.12AT2R-transfected CHO[1]
C21 (AT2R agonist) AT2R40.72 ± 0.5924.06 ± 3.76AT2R-transfected CHO[1]
Angiotensin-(1-7) Mas-Significant IncreaseMas-transfected CHO[1]

EC50: Half-maximal effective concentration; Emax: Maximum effect. Data for Ang-(1-7) is qualitative as presented in the source.

Table 2: Ex Vivo Vasorelaxation of Pre-constricted Arteries

PeptideVessel TypeAgonistEffectReceptor(s) InvolvedReference
Angiotensin-(1-5) Mouse Mesenteric ArteryPhenylephrineDose-dependent relaxationAT2R[1]
Angiotensin-(1-5) Human Renal ArteryPhenylephrineRelaxationAT2R[1]
Angiotensin II Human Internal Mammary Artery-ContractionAT1R[2]
Angiotensin-(1-7) Rat Mesenteric ArteryEndothelin-1Dose-dependent dilation (EC50: 0.95nM)Mas, potentially AT2R[3][4]

Table 3: In Vivo Blood Pressure Effects in Normotensive Mice

PeptideDoseRoute of AdministrationEffect on Mean Arterial Pressure (MAP)Receptor(s) InvolvedReference
Angiotensin-(1-5) 1µg & 10µgIntravenous (bolus)Statistically significant, dose-dependent decreaseAT2R[5]
Angiotensin II 1000 ng/kg/minSubcutaneous (infusion)Steady significant increase (~34-37 mmHg)AT1R[6]
Angiotensin-(1-7) 400 ng/kg/minSubcutaneous (infusion)Decreased systolic and mean blood pressureMas[7]
C21 (AT2R agonist) 1µg & 10µgIntravenous (bolus)No significant effectAT2R[5]

Experimental Protocols

Measurement of Nitric Oxide (NO) Production in Endothelial Cells using DAF-FM Diacetate

This protocol is adapted from studies measuring NO release from Human Aortic Endothelial Cells (HAECs) and transfected Chinese Hamster Ovary (CHO) cells.[1][8]

Materials:

  • Human Aortic Endothelial Cells (HAECs) or AT2R/Mas-transfected CHO cells

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • DAF-FM Diacetate (e.g., from Thermo Fisher Scientific)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Angiotensin peptides (Ang-(1-5), Ang II, Ang-(1-7))

  • Positive control (e.g., C21 for AT2R, Bradykinin for endothelial cells)

  • Negative control (vehicle)

  • Fluorescence microscope or plate reader with excitation/emission wavelengths of ~495/515 nm.

Procedure:

  • Cell Culture: Culture HAECs or transfected CHO cells in appropriate multi-well plates until they reach the desired confluency.

  • Preparation of DAF-FM Diacetate Stock Solution: Prepare a 5 mM stock solution of DAF-FM Diacetate in anhydrous DMSO.

  • Cell Loading:

    • Wash the cells twice with PBS.

    • Incubate the cells with 1-10 µM DAF-FM Diacetate in serum-free medium for 30-60 minutes at 37°C in the dark. The optimal concentration and time should be determined for each cell type.

    • Wash the cells twice with PBS to remove the extracellular probe.

    • Incubate the cells for an additional 15-30 minutes in fresh medium to allow for complete de-esterification of the intracellular diacetate.

  • Peptide Stimulation:

    • Replace the medium with fresh medium containing the desired concentrations of Angiotensin peptides (e.g., 1 pM to 10 µM for dose-response curves). Include vehicle-only wells as a negative control and a known NO inducer as a positive control.

    • Incubate for the desired time (e.g., 10 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader at Ex/Em = 495/515 nm.

    • The increase in fluorescence intensity corresponds to the amount of NO produced.

Assessment of Vasorelaxation using Wire Myography

This protocol is a generalized procedure for assessing the vasoactive properties of angiotensin peptides on isolated arteries.[4][9]

Materials:

  • Isolated arterial segments (e.g., mouse mesenteric or human renal arteries)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

  • High-potassium PSS (KPSS) for viability testing

  • Pre-constricting agent (e.g., Phenylephrine, Endothelin-1)

  • Angiotensin peptides

  • Wire myograph system

  • Dissection microscope and tools

  • Data acquisition system

Procedure:

  • Vessel Dissection and Mounting:

    • Dissect the desired artery in cold PSS under a dissection microscope.

    • Cut the artery into 2 mm segments.

    • Mount the arterial segment on the two wires of the wire myograph chamber.

  • Equilibration and Normalization:

    • Allow the mounted vessel to equilibrate in PSS at 37°C, bubbled with 95% O2 / 5% CO2, for at least 30 minutes.

    • Perform a normalization procedure to determine the optimal resting tension for the vessel to develop maximal active tension.

  • Viability and Endothelium Integrity Check:

    • Test the viability of the vessel by inducing contraction with KPSS.

    • Assess endothelium integrity by pre-constricting the vessel with an appropriate agonist (e.g., phenylephrine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).

  • Vasorelaxation Assay:

    • Wash the vessel with PSS and allow it to return to baseline tension.

    • Pre-constrict the vessel to approximately 80% of its maximal contraction.

    • Once a stable plateau is reached, add cumulative concentrations of the angiotensin peptide to the bath.

    • Record the changes in tension. Relaxation is measured as the percentage decrease from the pre-constricted tension.

  • Data Analysis:

    • Construct dose-response curves and calculate EC50 values for vasorelaxation.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological actions of Angiotensin peptides are mediated through distinct signaling pathways.

Angiotensin_Signaling cluster_Ang15 Angiotensin-(1-5) Pathway cluster_AngII Angiotensin II Pathway cluster_Ang17 Angiotensin-(1-7) Pathway Ang15 Angiotensin-(1-5) AT2R AT2 Receptor Ang15->AT2R eNOS_activation eNOS Activation (p-Ser1177, p-Tyr657) AT2R->eNOS_activation NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production Vasorelaxation Vasorelaxation NO_production->Vasorelaxation BP_decrease Blood Pressure Decrease Vasorelaxation->BP_decrease AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R PLC_activation PLC Activation AT1R->PLC_activation IP3_DAG IP3 & DAG Production PLC_activation->IP3_DAG Ca_increase Intracellular Ca2+ Increase IP3_DAG->Ca_increase PKC_activation PKC Activation Ca_increase->PKC_activation Vasoconstriction Vasoconstriction PKC_activation->Vasoconstriction BP_increase Blood Pressure Increase Vasoconstriction->BP_increase Ang17 Angiotensin-(1-7) MasR Mas Receptor Ang17->MasR PI3K_Akt PI3K/Akt Pathway MasR->PI3K_Akt eNOS_activation_17 eNOS Activation PI3K_Akt->eNOS_activation_17 NO_production_17 Nitric Oxide (NO) Production eNOS_activation_17->NO_production_17 Vasodilation Vasodilation NO_production_17->Vasodilation BP_decrease_17 Blood Pressure Decrease Vasodilation->BP_decrease_17 Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_ex_vivo Ex Vivo Analysis cluster_in_vivo In Vivo Analysis cell_culture Cell Culture (Endothelial Cells or Transfected CHO cells) peptide_treatment Treatment with Ang-(1-5), Ang II, Ang-(1-7) cell_culture->peptide_treatment daffm_staining DAF-FM Staining for Nitric Oxide (NO) fluorescence_measurement Fluorescence Measurement daffm_staining->fluorescence_measurement peptide_treatment->daffm_staining vessel_isolation Isolation of Arterial Segments wire_myography Wire Myography Setup vessel_isolation->wire_myography pre_constriction Pre-constriction with Agonist wire_myography->pre_constriction peptide_addition Cumulative Addition of Angiotensin Peptides pre_constriction->peptide_addition tension_recording Recording of Vascular Tension peptide_addition->tension_recording animal_model Animal Model (e.g., Normotensive Mice) peptide_admin Administration of Angiotensin Peptides animal_model->peptide_admin bp_measurement Blood Pressure Measurement peptide_admin->bp_measurement data_analysis Data Analysis bp_measurement->data_analysis

References

Re-evaluating Angiotensin (1-5): From Inactive Metabolite to a Key Player in the Protective Arm of the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Angiotensin (1-5) [Ang-(1-5)] has been largely dismissed as a biologically inert degradation product of Angiotensin (1-7). However, a growing body of recent scientific evidence compels a thorough re-evaluation of this status. This guide provides a comprehensive comparison of Ang-(1-5) with other key angiotensin peptides, presenting experimental data that repositions it as a potent, biologically active hormone within the protective axis of the Renin-Angiotensin System (RAS).

This guide is intended for researchers, scientists, and drug development professionals actively working on the intricacies of the RAS and exploring new therapeutic avenues for cardiovascular and related diseases. The data presented herein challenges long-held assumptions and opens new perspectives on the physiological roles of angiotensin fragments.

Comparative Analysis of Angiotensin Peptides

Recent studies have demonstrated that Ang-(1-5) is not an inactive bystander but a potent agonist at the Angiotensin II Type 2 Receptor (AT2R) and may also exert effects through the Mas receptor (MasR).[1][2] Its functional effects, particularly vasorelaxation and nitric oxide (NO) production, place it firmly within the protective arm of the RAS, which counteracts the classical pressor and pro-inflammatory actions of Angiotensin II (Ang II).[1][3]

Quantitative Comparison of Functional Potency

The following table summarizes the potency and efficacy of Ang-(1-5) in comparison to other key angiotensin peptides in inducing nitric oxide (NO) release, a key indicator of its vasodilatory potential. The data is derived from studies using Chinese Hamster Ovary (CHO) cells stably transfected with the human AT2 receptor.[1]

PeptideReceptor TargetEC50 (nM) for NO ReleaseEmax (% of maximum response)
Angiotensin (1-5) AT2R 45.97 ± 0.65 43.39 ± 4.64
Angiotensin IIAT1R/AT2R1.89 ± 0.6545.21 ± 3.12
C21 (selective AT2R agonist)AT2R40.72 ± 0.5924.06 ± 3.76

EC50: Half maximal effective concentration. Emax: Maximum effect. Data are presented as mean ± standard error.[1]

These data reveal that Ang-(1-5) exhibits a potency for AT2R-mediated NO release comparable to the well-established selective AT2R agonist, C21. While its potency is approximately 20-fold lower than Ang II at the AT2R, its efficacy is comparable to that of Ang II and significantly higher than C21.[1] This underscores the significant biological activity of Ang-(1-5).

Signaling Pathways of Angiotensin (1-5)

The biological effects of Ang-(1-5) are mediated through distinct signaling cascades upon binding to its receptors. The primary pathways identified are the AT2R-mediated and MasR-mediated pathways.

AT2R-Mediated Signaling

Upon binding to the AT2R, Ang-(1-5) triggers a signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production. This is a hallmark of the protective RAS axis, contributing to vasodilation and other beneficial cardiovascular effects.[1][2][3] Recent phosphoproteomic analyses have revealed a broader impact of Ang-(1-5) on cellular signaling, notably the inhibition of the mTOR (mammalian target of rapamycin) pathway.[4][5][6] This suggests that Ang-(1-5) may play a role in regulating cell growth, proliferation, and senescence.[5][6]

AT2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Ang(1-5) Ang(1-5) AT2R AT2 Receptor Ang(1-5)->AT2R eNOS_inactive eNOS (inactive) AT2R->eNOS_inactive Activation AT2R->Inhibition eNOS_active eNOS (active) (p-Ser1177) eNOS_inactive->eNOS_active Phosphorylation NO Nitric Oxide eNOS_active->NO Production Vasodilation Vasodilation NO->Vasodilation mTOR_pathway mTOR Pathway Anti_senescence Anti-senescence mTOR_pathway->Anti_senescence Inhibition leads to Inhibition->mTOR_pathway MasR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Ang(1-5) Ang(1-5) MasR Mas Receptor Ang(1-5)->MasR PI3K PI3K MasR->PI3K Activation Akt Akt PI3K->Akt Activation eNOS eNOS (active) Akt->eNOS Activation NO Nitric Oxide eNOS->NO Production ANP_Secretion ANP Secretion NO->ANP_Secretion DAF_FM_Workflow Start Start Culture_Cells Culture HAECs to 80-90% confluency Start->Culture_Cells Seed_Cells Seed HAECs in 96-well plate Culture_Cells->Seed_Cells Load_DAF Load cells with DAF-FM diacetate Seed_Cells->Load_DAF Wash_1 Wash cells (x2) Load_DAF->Wash_1 De_esterify Allow de-esterification Wash_1->De_esterify Stimulate Stimulate with Ang-(1-5) / Controls De_esterify->Stimulate Measure Measure Fluorescence (Ex:495nm, Em:515nm) Stimulate->Measure Analyze Analyze Data (EC50) Measure->Analyze End End Analyze->End

References

A Comparative Guide to Angiotensin (1-5) Quantification: A Cross-Validation of Methods

Author: BenchChem Technical Support Team. Date: December 2025

The renin-angiotensin system is a complex hormonal cascade that plays a critical role in regulating blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2][3] Ang (1-5) is a metabolite of Angiotensin (1-7), formed by the action of Angiotensin-Converting Enzyme (ACE).[4] Its precise physiological role is an active area of investigation, necessitating robust and reliable quantification methods.

The Renin-Angiotensin System Signaling Pathway

The following diagram illustrates the classical and alternative pathways of the renin-angiotensin system, highlighting the position of Angiotensin (1-5).

Angiotensinogen Angiotensinogen AngI Angiotensin I (1-10) Angiotensinogen->AngI Renin AngII Angiotensin II (1-8) AngI->AngII ACE Ang17 Angiotensin (1-7) AngI->Ang17 NEP AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R Vasoconstriction, etc. AT2R AT2 Receptor AngII->AT2R Vasodilation, etc. Ang15 Angiotensin (1-5) Ang17->Ang15 ACE MasR Mas Receptor Ang17->MasR Vasodilation, etc. Inactive Inactive Fragments Ang15->Inactive

Caption: The Renin-Angiotensin System, showing the generation of Angiotensin (1-5).

Comparison of Quantification Methods

The primary method for the quantification of Ang (1-5) and other angiotensin peptides is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays (ELISA, RIA) are common for other biomarkers, their application specifically for Ang (1-5) is not well-documented in commercially available kits.

Quantitative Performance Data

The following table summarizes the performance characteristics of LC-MS/MS for the quantification of Angiotensin (1-5) based on published data. Data for a specific Ang (1-5) immunoassay is not available for a direct comparison.

ParameterLC-MS/MSImmunoassay (ELISA/RIA)
Limit of Detection (LOD) As low as 0.5 pg[1]Not available for Ang (1-5)
Limit of Quantification (LOQ) Typically in the low pg/mL or sub-picomolar rangeNot available for Ang (1-5)
Linearity Excellent (R² > 0.99) over a wide dynamic range[1]Generally good, but can be limited by antibody binding capacity
Precision (CV%) Intra- and Inter-day precision <10%[1]Typically <15% for established assays
Accuracy/Recovery High, especially with the use of stable isotope-labeled internal standardsCan be variable and affected by matrix effects and cross-reactivity
Specificity High, based on mass-to-charge ratio and fragmentation patternsPotential for cross-reactivity with other angiotensin fragments

Experimental Protocols

LC-MS/MS Quantification of Angiotensin (1-5)

The following provides a general workflow for the quantification of Ang (1-5) in plasma using LC-MS/MS, based on established methodologies.[3][5]

1. Sample Collection and Stabilization:

  • Blood should be collected in pre-chilled tubes containing a cocktail of protease inhibitors to prevent the degradation of angiotensin peptides.[3]

  • Plasma should be separated by centrifugation at 4°C and stored at -80°C until analysis.[3]

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Plasma samples are thawed on ice.

  • An internal standard (stable isotope-labeled Ang (1-5)) is added to each sample.

  • Proteins are precipitated using an organic solvent (e.g., acetonitrile).

  • The supernatant is subjected to solid-phase extraction (SPE) using a C18 cartridge to isolate and concentrate the angiotensin peptides.

  • The peptides are eluted, dried down, and reconstituted in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The angiotensin peptides are separated on a C18 analytical column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Tandem Mass Spectrometry (MS/MS): The separated peptides are ionized (typically by electrospray ionization - ESI) and enter the mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the endogenous Ang (1-5) and the stable isotope-labeled internal standard. This multiple reaction monitoring (MRM) provides high specificity and sensitivity.

4. Data Analysis:

  • The concentration of Ang (1-5) in the sample is determined by comparing the peak area ratio of the endogenous peptide to the internal standard against a calibration curve prepared with known concentrations of Ang (1-5).

Immunoassay for Angiotensin Peptides (General Protocol)

While a specific protocol for an Ang (1-5) ELISA is not available, the following outlines a general competitive ELISA workflow, which is a common format for small peptide quantification.

1. Plate Coating: A microtiter plate is pre-coated with a known amount of Ang (1-5) antigen.

2. Competitive Binding:

  • Standards with known concentrations of Ang (1-5) and unknown samples are added to the wells.

  • A specific primary antibody against Ang (1-5) is then added to all wells.

  • During incubation, the endogenous Ang (1-5) in the sample competes with the coated Ang (1-5) for binding to the limited amount of primary antibody.

3. Washing: The plate is washed to remove any unbound antibody and sample components.

4. Detection:

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the primary antibody that is now bound to the coated antigen.

  • The plate is washed again to remove any unbound secondary antibody.

5. Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of Ang (1-5) in the sample.

6. Data Analysis: The absorbance is read using a microplate reader, and the concentration of Ang (1-5) in the samples is determined by comparing their absorbance to the standard curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a cross-validation study for Angiotensin (1-5) quantification methods.

cluster_0 Sample Collection & Preparation cluster_1 Quantification Methods cluster_2 Data Analysis & Comparison Blood Blood Sample (with protease inhibitors) Plasma Plasma Separation Blood->Plasma SPE Solid-Phase Extraction Plasma->SPE LCMS LC-MS/MS Analysis SPE->LCMS IA Immunoassay (e.g., ELISA) SPE->IA Data Quantitative Data LCMS->Data IA->Data Comparison Method Comparison (Linearity, Precision, Accuracy) Data->Comparison

Caption: Workflow for cross-validation of Angiotensin (1-5) quantification methods.

Conclusion

For the quantification of Angiotensin (1-5), LC-MS/MS stands out as the method of choice due to its high specificity, sensitivity, and accuracy, particularly when using stable isotope-labeled internal standards. The lack of commercially available and validated immunoassays specifically for Ang (1-5) currently limits a direct cross-validation. Researchers should be aware of the challenges in accurately measuring Ang (1-5) due to its low endogenous concentrations and susceptibility to degradation, making meticulous sample handling and the use of protease inhibitors paramount for reliable results.[3] Future development of specific and validated immunoassays for Ang (1-5) would be beneficial for providing a complementary and potentially higher-throughput quantification method.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Angiotensin (1-5)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as Angiotensin (1-5) is fundamental to both personal safety and research integrity. This guide provides immediate, essential safety protocols, as well as operational and disposal plans to foster a secure laboratory environment. Although specific hazard data for many research peptides are not always available, it is best practice to treat them as potentially hazardous chemicals, taking precautions to avoid inhalation, and skin and eye contact.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for specific laboratory procedures to determine if additional PPE is required.[2] The following table summarizes the recommended PPE for handling Angiotensin (1-5).

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[2] Must meet appropriate standards (e.g., ANSI Z87.1).[2]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance.[2] Gloves should be inspected before use and changed immediately if contaminated.[2]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to prevent the inhalation of fine particles.[2][3]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[2]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of Angiotensin (1-5) and ensure the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, inspect the package for any damage.

  • Store lyophilized Angiotensin (1-5) in a tightly sealed container at a low temperature, typically -20°C, and protect from light and moisture.[4][5]

  • Before opening, allow the vial to warm to room temperature to prevent condensation.[6][7]

  • Reconstituted peptide solutions are less stable and should be stored refrigerated for short-term use or in aliquots at -20°C for longer-term storage to avoid repeated freeze-thaw cycles.[4][7]

Handling and Preparation:

  • Conduct all handling of Angiotensin (1-5) in a designated, clean laboratory area.[4]

  • When working with the lyophilized powder, take care to avoid creating dust.[8]

  • To reconstitute, slowly add the appropriate sterile diluent to the vial, allowing it to run down the side of the vial to avoid foaming.[5] Gently swirl to dissolve; do not shake.[5]

  • Use fresh, sterile equipment for each peptide to prevent cross-contamination.[4]

  • Clearly label all vials with the contents and date of reconstitution.[5][9]

Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[4]

  • Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station and seek medical attention.[4]

  • Inhalation: Move the affected individual to fresh air and seek medical attention.[4][8]

  • Spill: For powdered spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning.[1] For liquid spills, use a designated spill kit to absorb the material.[1] Place all cleanup materials in a sealed container for proper disposal.[1][6] Notify laboratory management and the institution's Environmental Health & Safety (EHS) office.[10]

Disposal Plan

All materials contaminated with Angiotensin (1-5) must be disposed of as chemical waste in accordance with institutional and local regulations.[4][10]

  • Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][2]

  • Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[1][2] Do not pour peptide solutions down the sink.[9]

  • Sharps Waste: Any needles or syringes contaminated with Angiotensin (1-5) must be disposed of in a dedicated, puncture-resistant sharps container.[10]

  • Final Disposal: Coordinate with your institution's EHS department for the collection and disposal of the peptide waste, which is often done through a licensed hazardous waste disposal contractor.[4]

Workflow for Handling Angiotensin (1-5)

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare a clean, designated workspace A->B C Allow lyophilized peptide to reach room temperature B->C D Carefully open vial, avoiding dust creation C->D E Reconstitute with appropriate sterile diluent D->E F Use in experiment E->F G Store reconstituted aliquots at -20°C F->G For future use H Collect solid and liquid waste in labeled containers F->H I Dispose of sharps in designated container H->I J Arrange for hazardous waste pickup by EHS I->J

Caption: General workflow for handling Angiotensin (1-5).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angiotensin (1-5)
Reactant of Route 2
Angiotensin (1-5)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.